Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Description
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Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(piperidin-1-ylmethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-9-5-4-8-15(16)14-19-12-6-3-7-13-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHIRWCVPHTAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643624 | |
| Record name | Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-91-6 | |
| Record name | Ethyl γ-oxo-2-(1-piperidinylmethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" CAS 898773-91-6
An In-Depth Technical Guide to Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS 898773-91-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic keto-ester incorporating a piperidine moiety. The presence of the piperidine ring, a well-established pharmacophore, suggests potential for biological activity and makes this compound a molecule of interest in medicinal chemistry and drug discovery.[1][2] The structure also contains a flexible keto-butyrate chain, which can participate in various biological interactions. This guide provides a comprehensive overview of the molecule's properties, a proposed synthetic pathway based on established chemical principles, detailed protocols for characterization, and a discussion of its potential applications in research and development.
Physicochemical and Structural Properties
The structural features of this compound—a tertiary amine, a ketone, and an ester—dictate its chemical behavior and physical properties. While extensive experimental data is not publicly available, key properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 898773-91-6 | [3] |
| Molecular Formula | C₁₈H₂₅NO₃ | [1] |
| Molecular Weight | 303.40 g/mol | [4] |
| Predicted Boiling Point | 435.7 ± 35.0 °C | [5] |
| Predicted Density | 1.095 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 8.62 ± 0.10 | [5] |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically approached via a two-stage process. This involves the initial synthesis of a key intermediate, 2-(piperidinomethyl)toluene, followed by a Friedel-Crafts acylation to introduce the ethyl 4-oxobutyrate side chain.
Logical Synthesis Workflow
Caption: Proposed two-stage synthesis of the target molecule.
Stage 1: Synthesis of 2-(Piperidinomethyl)toluene
The introduction of the piperidinomethyl group onto the toluene ring is a critical first step. A classic approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom.[6][7] However, direct Mannich reaction on toluene is not feasible. A more practical approach involves the chloromethylation of toluene followed by nucleophilic substitution with piperidine, or a related strategy.
Protocol: Synthesis via Chloromethylation and Substitution
-
Chloromethylation of Toluene:
-
Causality: This step introduces a reactive chloromethyl group onto the toluene ring, which serves as an electrophilic site for the subsequent nucleophilic attack by piperidine.
-
Procedure: In a well-ventilated fume hood, combine toluene with paraformaldehyde and pass dry hydrogen chloride gas through the mixture in the presence of a catalyst like zinc chloride. The reaction is typically performed at moderate temperatures (e.g., 60 °C).
-
Self-Validation: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of toluene and the formation of benzyl chloride isomers.
-
-
Nucleophilic Substitution with Piperidine:
-
Causality: The nitrogen atom of piperidine acts as a nucleophile, displacing the chloride from the 2-(chloromethyl)toluene intermediate.
-
Procedure: Dissolve the crude chloromethylated product in a suitable solvent like acetonitrile. Add piperidine (1.5 equivalents) and a base such as potassium carbonate (2.0 equivalents) to scavenge the HCl byproduct.[8] Reflux the mixture for 8-12 hours.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the disappearance of the starting material. The formation of the product can be confirmed by GC-MS analysis of an aliquot.
-
Stage 2: Friedel-Crafts Acylation
This stage involves the acylation of the aromatic ring of the intermediate with a succinic acid derivative. The Friedel-Crafts acylation is a robust method for forming C-C bonds with aromatic compounds.[9]
Protocol: Acylation and Esterification
-
Friedel-Crafts Acylation:
-
Causality: This electrophilic aromatic substitution introduces the 4-oxobutanoic acid moiety onto the phenyl ring. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the reactive acylium ion from succinic anhydride.[10][11]
-
Expert Insight: The basic nitrogen of the piperidine ring will complex with the AlCl₃ catalyst, deactivating it. Therefore, a stoichiometric excess of AlCl₃ (at least 2.5-3.0 equivalents) is crucial. The first equivalent will be consumed by the amine, and the subsequent amount will catalyze the reaction.
-
Procedure: Under an inert atmosphere (e.g., nitrogen), suspend AlCl₃ (3.0 eq) in an anhydrous solvent like 1,2-dichloroethane. Cool the suspension in an ice bath. Add succinic anhydride (1.1 eq) portion-wise. Slowly add a solution of 2-(piperidinomethyl)toluene (1.0 eq) in the same solvent. Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes and bring the product into the aqueous layer as the hydrochloride salt. After separation, basify the aqueous layer and extract the product with a suitable organic solvent.
-
Self-Validation: The formation of the carboxylic acid intermediate can be confirmed by IR spectroscopy (disappearance of the anhydride C=O stretch, appearance of a broad O-H and a carboxylic acid C=O stretch) and LC-MS.
-
-
Fischer Esterification:
-
Causality: This acid-catalyzed reaction converts the resulting carboxylic acid to the desired ethyl ester.
-
Procedure: Dissolve the crude carboxylic acid intermediate in a large excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v). Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Self-Validation: The conversion to the ester can be monitored by TLC (the ester will have a higher Rf value than the carboxylic acid) and confirmed by IR spectroscopy (disappearance of the broad O-H stretch).
-
Purification and Analytical Characterization
The final product should be purified, typically by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity should then be assessed by High-Performance Liquid Chromatography (HPLC).
Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), aliphatic protons of the butyrate chain (two triplets ~2.8 and ~3.2 ppm), piperidine ring protons (~1.5-2.5 ppm), benzylic CH₂ protons (~3.5 ppm), and aromatic protons (~7.2-7.8 ppm). |
| ¹³C NMR | Resonances for the ethyl ester carbons (~14, 60 ppm), ketone carbonyl (~198 ppm), ester carbonyl (~173 ppm), aliphatic carbons of the butyrate chain and piperidine ring, and aromatic carbons. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the ester (~1730 cm⁻¹), C-N stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (303.40). Fragmentation patterns would likely show loss of the ethoxy group and cleavage at the benzylic position. |
Potential Applications and Future Research
While specific applications for this compound are not documented, its structural motifs are prevalent in pharmacologically active molecules. The piperidine ring is a key component in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][12]
Research and Development Workflow
Caption: Workflow for exploring the pharmacological potential.
Potential research avenues include:
-
Oncology: Screening for cytotoxic activity against various cancer cell lines. Many piperidine derivatives exhibit antiproliferative properties.[13]
-
Infectious Diseases: Evaluating antimicrobial and antifungal activity. The piperidine moiety is present in various biocidal compounds.[1]
-
Neuroscience: Assessing affinity for CNS targets, such as sigma receptors or monoamine transporters, given the prevalence of the piperidine scaffold in centrally acting drugs.[12][13]
Safety and Handling
No specific toxicology data is available for this compound. However, based on structurally related molecules like Ethyl 4-oxo-4-phenylbutyrate, it should be handled with care.[14] It may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
References
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl butyrate. Retrieved from [Link]
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Wronski, R., et al. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 6(3), 441-449. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
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Asian Journal of Chemistry. (2017). Synthesis and characterization of an advanced intermediate of Donepezil. 29(9), 1935-1938. Retrieved from [Link]
- Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
- O'Donnell, M. J. (Ed.). (2004). α-Amino Acid Synthesis. Chemical Reviews, 104(1).
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Retrieved from [Link]
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PubChem. (n.d.). Ethyl butyrate. Retrieved from [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
- Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
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ResearchGate. (n.d.). Analysis of potential phenylacetone precursors.... Retrieved from [Link]
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Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from [Link]
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ResearchGate. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[5][15]benzoquinone hydrochloride. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
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Journal of Heterocyclic Chemistry. (1979). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 4-oxo-4-phenylbutyrate (C12H14O3). Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Retrieved from [Link]
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ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
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MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Diyala Journal of Pure Science. (2012). Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Introduction
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate is a complex organic molecule incorporating several key functional groups: a ketone, an ester, a tertiary amine within a piperidine ring, and an ortho-disubstituted aromatic ring. As a substituted butyrophenone, it belongs to a class of compounds with significant interest in medicinal chemistry and drug development.[1] Accurate structural elucidation and purity assessment are paramount for any research or development involving such molecules. This guide provides a comprehensive overview of the predicted spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The principles and data presented herein are synthesized from established spectroscopic libraries and peer-reviewed literature to offer a robust framework for researchers, scientists, and drug development professionals.
While direct experimental data for this specific molecule is not publicly available, this guide constructs a detailed, predicted spectroscopic profile by dissecting the molecule into its constituent parts. This predictive approach is a fundamental skill in chemical analysis, enabling scientists to anticipate spectral features, design appropriate analytical methods, and confidently interpret experimental results.
Molecular Structure and Analysis Workflow
The structural complexity of this compound necessitates a multi-faceted analytical approach. Each spectroscopic technique provides unique and complementary information.
Caption: Molecular Structure and Analytical Workflow Diagram.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient relaxation delay and number of scans are crucial due to the lower natural abundance of ¹³C and longer relaxation times.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to be complex, with signals spanning the aliphatic, aromatic, and deshielded regions.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| a | 1.25 | Triplet (t) | 3H | -O-CH₂-C H₃. Ethyl group methyl protons, coupled to the adjacent methylene group (b). |
| b | 4.15 | Quartet (q) | 2H | -O-C H₂-CH₃. Ethyl group methylene protons, deshielded by the adjacent oxygen and coupled to the methyl group (a). |
| c | 2.80 | Triplet (t) | 2H | -CO-CH₂-C H₂-COO-. Methylene protons adjacent to the ester group. |
| d | 3.30 | Triplet (t) | 2H | -CO-C H₂-CH₂-COO-. Methylene protons adjacent to the ketone carbonyl, expected to be more deshielded than (c). |
| e,f,g,h | 7.30 - 7.80 | Multiplet (m) | 4H | Aromatic Protons . Protons on the ortho-disubstituted benzene ring. The substitution pattern will lead to a complex multiplet.[2] |
| i | 3.60 | Singlet (s) | 2H | Ar-C H₂-N. Benzylic methylene protons, appearing as a singlet as there are no adjacent protons. |
| j | 2.45 | Multiplet (m) | 4H | -N-(C H₂)₂-. Piperidine protons adjacent to the nitrogen. |
| k | 1.60 | Multiplet (m) | 4H | -(CH₂)₂-C H₂-CH₂-. Piperidine protons beta to the nitrogen. |
| l | 1.45 | Multiplet (m) | 2H | -CH₂-C H₂-CH₂-. Piperidine proton gamma to the nitrogen. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Aromatic carbons typically resonate between 120-150 ppm.[3]
| Carbon Label | Predicted δ (ppm) | Assignment & Rationale |
| 1 | 14.2 | -O-CH₂-C H₃. Ethyl group methyl carbon. |
| 2 | 60.8 | -O-C H₂-CH₃. Ethyl group methylene carbon, deshielded by oxygen. |
| 3 | 28.5 | -CO-CH₂-C H₂-COO-. Methylene carbon adjacent to the ester group. |
| 4 | 35.0 | -CO-C H₂-CH₂-COO-. Methylene carbon adjacent to the ketone. |
| 5 | 173.0 | -C OO-Et. Ester carbonyl carbon. |
| 6 | 202.0 | Ar-C O-CH₂. Ketone carbonyl carbon, highly deshielded.[4] |
| 7-12 | 125.0 - 140.0 | Aromatic Carbons . Six distinct signals are expected due to the asymmetric ortho-substitution. The carbon bearing the piperidinomethyl group (ipso-carbon) and the carbon bearing the butyrate chain will have distinct shifts.[3][5] |
| 13 | 62.0 | Ar-C H₂-N. Benzylic methylene carbon. |
| 14 | 54.5 | -N-(C H₂)₂-. Piperidine carbons adjacent to the nitrogen. |
| 15 | 26.0 | -(CH₂)₂-C H₂-CH₂-. Piperidine carbons beta to the nitrogen. |
| 16 | 24.5 | -CH₂-C H₂-CH₂-. Piperidine carbon gamma to the nitrogen. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, for oils or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The typical range is 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group & Rationale |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H . Characteristic of the benzene ring.[2] |
| 2980-2800 | Strong | C-H Stretch | Aliphatic C-H . From the ethyl, butyrate, and piperidine moieties. |
| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl . Aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range.[6][7] |
| ~1685 | Strong, Sharp | C=O Stretch | Ketone Carbonyl . Conjugation with the aromatic ring lowers the absorption frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[4][8] |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring . Characteristic skeletal vibrations of the benzene ring. |
| ~1240 | Strong | C-O Stretch | Ester C-O . The stretch of the sp² C-O bond in the ester.[6] |
| ~1100 | Strong | C-O Stretch | Ester C-O . The stretch of the sp³ C-O bond in the ester.[9] |
| 770-735 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic . This strong "oop" bending is highly characteristic of the 1,2-substitution pattern on the benzene ring.[10][11] |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing a protonated molecular ion [M+H]⁺.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate.
-
Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
The exact mass can be determined using a high-resolution mass spectrometer (e.g., Q-TOF), which is invaluable for confirming the molecular formula.
-
Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Predicted Mass Spectrum (ESI-MS)
-
Molecular Formula: C₁₈H₂₅NO₃
-
Molecular Weight: 303.40 g/mol
-
Predicted [M+H]⁺: m/z = 304.19
Predicted Fragmentation Pathways (MS/MS of m/z 304)
The fragmentation of the protonated molecule will be driven by the presence of the basic piperidine nitrogen and the carbonyl groups.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
-
α-Cleavage at the Ketone: A primary fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. Cleavage of the propyl-ester chain would lead to a benzoyl-type cation.[12]
-
Benzylic Cleavage: The bond between the benzene ring and the methylene bridge is a likely site for cleavage, leading to the formation of a stable piperidinomethyl cation (m/z 98) or a substituted tropylium ion.
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often initiated by cleavage alpha to the nitrogen atom. This can result in the loss of ethene or other small fragments.[13][14]
-
McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo the McLafferty rearrangement. This would involve the transfer of a hydrogen from the butyrate chain to the ketone oxygen, followed by cleavage to yield a neutral alkene and a charged enol fragment at m/z 120.[15]
-
Loss of the Ester Group: Fragmentation involving the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester moiety is also highly probable.[16][17]
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from analogous structures, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as an invaluable resource for scientists engaged in the synthesis, purification, and analysis of this compound, providing a solid foundation for the interpretation of experimental data and ensuring the rigorous characterization required in modern chemical research.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][18][19]
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NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][20][21]
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JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link][12]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link][4][8]
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"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" purity and characterization
An In-depth Technical Guide to the Purity and Characterization of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a complex organic molecule with potential applications as a pharmaceutical intermediate. Its structure, featuring a butyrophenone core, an ethyl ester, and a piperidinomethyl substituent, presents a unique set of considerations for synthesis, purification, and characterization. In the realm of drug development, the purity of such intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy.[1][2] The presence of impurities, even at trace levels, can significantly impact the toxicological profile and therapeutic effectiveness of the final active pharmaceutical ingredient (API).[3][4]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for establishing the purity and confirming the identity of this compound. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols grounded in authoritative standards.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation of any characterization strategy.
Caption: Chemical Structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C18H25NO3 | [5] |
| Molecular Weight | 303.40 g/mol | Calculated |
| Boiling Point | 435.7±35.0 °C | [6] |
| Density | 1.095±0.06 g/cm³ | [6] |
| pKa | 8.62±0.10 | [6] |
A Multi-faceted Approach to Purity and Characterization
A single analytical technique is insufficient to definitively establish the purity and identity of a complex molecule. A robust strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. This integrated approach ensures a comprehensive and reliable assessment.
Caption: Integrated workflow for purity and characterization.
Part 1: Purification Strategies
The initial synthesized product will likely contain unreacted starting materials, by-products, and residual solvents. Therefore, a robust purification strategy is paramount.
Recrystallization
For crystalline solids, recrystallization is a powerful technique for removing impurities. The choice of solvent is critical and should be guided by the principle of high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A solvent screen should be performed to identify suitable candidates.
Column Chromatography
For non-crystalline materials or complex mixtures, column chromatography is the method of choice. Given the presence of a basic piperidine nitrogen, a silica gel stationary phase is appropriate. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will separate the components. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent peak tailing by neutralizing acidic silanol groups on the silica surface.
Part 2: Structural Elucidation and Identity Confirmation
Once purified, the identity of the compound must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, the methylene protons of the butyrate chain, the piperidine ring protons, and the methylene bridge connecting the piperidine to the phenyl ring.
-
¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule. The spectrum will confirm the presence of the carbonyl carbons (ketone and ester), aromatic carbons, and the various aliphatic carbons.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The compound is expected to show a prominent molecular ion peak (M+) or a protonated molecule ([M+H]+) corresponding to its molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the target compound should exhibit characteristic absorption bands for:
-
C=O stretching (ketone): around 1685 cm⁻¹
-
C=O stretching (ester): around 1730 cm⁻¹[7]
-
C-N stretching (piperidine): around 1100-1300 cm⁻¹[8]
-
Aromatic C-H stretching: above 3000 cm⁻¹
-
Aliphatic C-H stretching: below 3000 cm⁻¹
Part 3: Purity Assessment
Purity assessment involves quantifying the main compound and identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[9] A reverse-phase method is typically suitable for a molecule of this polarity.
Protocol: HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the compound (likely around 245 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[9] Due to the relatively high molecular weight and polarity of the target compound, derivatization may be necessary to improve its volatility and thermal stability.[10][11] However, for impurity profiling of more volatile species, a direct injection may be sufficient.
Protocol: GC-MS for Residual Solvents
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 550.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) at a known concentration.
Physical Characterization
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid. Impurities tend to broaden and depress the melting range.
-
Appearance: The physical appearance (e.g., color, crystal form) should be consistent from batch to batch.
Part 4: Stability and Degradation Profile
Understanding the stability of a pharmaceutical intermediate is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.[1][12]
Protocol: Forced Degradation Studies
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid and a solution of the compound to UV and visible light.[13][14]
The stressed samples are then analyzed by the developed HPLC method to separate the parent compound from any degradation products.
Validation of Analytical Methods
All analytical methods used for purity determination and impurity quantification must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18] This ensures that the methods are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The characterization and purity assessment of this compound require a systematic and scientifically rigorous approach. By integrating spectroscopic, chromatographic, and physical methods, a comprehensive profile of the molecule can be established. Adherence to established protocols and regulatory guidelines, such as those from the ICH, is essential for ensuring the quality, safety, and consistency of this important pharmaceutical intermediate. This guide provides a robust framework for researchers and drug development professionals to confidently assess the purity and confirm the identity of this compound, thereby supporting the advancement of new therapeutic agents.
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Unveiling the Therapeutic Potential of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate: A Technical Guide to Biological Target Identification
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential biological targets for the novel compound, Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. As a Senior Application Scientist, the following discourse is designed to provide not just a series of protocols, but a logical and scientifically rigorous framework for elucidating the mechanism of action of this promising molecule. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry from initial in silico predictions to robust in vivo validation.
The structure of this compound, featuring a butyrate moiety, suggests a potential interaction with targets modulated by butyrate, a known short-chain fatty acid with diverse biological activities, including histone deacetylase (HDAC) inhibition and anti-inflammatory effects.[1][2][3][4][5] The presence of the 2-(piperidinomethyl)phenyl group introduces additional structural complexity that could confer novel target specificity. This guide will navigate the systematic exploration of these possibilities.
Part 1: The Strategic Framework for Target Deconvolution
The journey to identify the biological targets of a novel chemical entity is a multi-step process that begins with broad, predictive methodologies and progressively narrows down to specific, validated interactions. Our approach is anchored in a logical sequence of in silico, in vitro, and in vivo investigations, ensuring a high degree of scientific confidence at each stage.
Caption: A streamlined workflow for the identification and validation of biological targets.
Part 2: In Silico Target Prediction - The Digital Compass
Before embarking on resource-intensive experimental work, in silico methods provide a cost-effective and rapid means to generate testable hypotheses.[6][7][8][9] These computational approaches leverage vast databases of known ligand-target interactions and protein structures to predict the most probable biological targets for a novel compound.
Ligand-Based Virtual Screening
This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities. Given that our compound is a butyrate derivative, we can utilize this information to our advantage.
Methodology:
-
Database Selection: Employ databases such as ChEMBL, PubChem, and DrugBank to identify compounds structurally similar to this compound.
-
Similarity Search: Utilize Tanimoto coefficient-based similarity searches to rank compounds based on structural analogy.
-
Target Inference: Analyze the known biological targets of the top-ranking similar compounds. A high frequency of a particular target or target class among these analogs suggests a plausible hypothesis for our compound.
Structure-Based Virtual Screening (Reverse Docking)
When a high-resolution 3D structure of a potential target is available, reverse docking can predict the binding affinity of our compound to a library of protein structures.
Methodology:
-
Protein Database: Utilize a database of druggable protein structures, such as the Protein Data Bank (PDB).
-
Docking Simulation: Employ docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to each protein in the database.
-
Scoring and Ranking: Rank the potential targets based on the predicted binding energy and other scoring functions.
Table 1: Predicted Target Classes from In Silico Screening
| In Silico Method | Predicted Target Class | Rationale |
| Ligand-Based Screening | Histone Deacetylases (HDACs) | The butyrate moiety is a known pharmacophore for HDAC inhibitors.[1][3] |
| Ligand-Based Screening | G-protein coupled receptors (GPCRs) | Butyrate is known to signal through several GPCRs.[3] |
| Structure-Based Screening | Cyclooxygenases (COX-1, COX-2) | The anti-inflammatory potential of butyrate derivatives suggests these as plausible targets.[5] |
| Structure-Based Screening | Other enzymes (e.g., kinases, proteases) | The overall shape and chemical features of the molecule may allow it to fit into the active sites of various enzymes.[6][10] |
Part 3: In Vitro Screening and Validation - From Prediction to Proof
Following the generation of a prioritized list of potential targets from our in silico analysis, the next critical phase is to experimentally validate these predictions using a suite of in vitro assays.[11][12]
Biochemical Assays for Direct Target Engagement
These assays directly measure the interaction of the compound with a purified protein target.
Protocol: HDAC Enzyme Inhibition Assay
-
Reagents: Recombinant human HDAC isozymes, fluorogenic HDAC substrate, assay buffer, and this compound.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the assay buffer. c. Incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. After a further incubation period, stop the reaction and measure the fluorescence intensity.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cell-Based Assays for Functional Consequences
Cell-based assays provide a more physiologically relevant context to assess the compound's effect on target activity within a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[12]
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors).
-
Compound Treatment: Treat the cells with this compound or a vehicle control.
-
Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Precipitation: Centrifuge to separate the soluble and precipitated protein fractions.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein (e.g., a specific HDAC isozyme).
-
Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: In Vivo Target Validation - Confirming Therapeutic Relevance
The final and most rigorous phase of target validation involves demonstrating that the engagement of the identified target by the compound leads to a therapeutic effect in a relevant animal model of disease.[13]
Disease-Relevant Animal Models
The choice of animal model is critical and should be based on the hypothesized mechanism of action. For instance, if HDAC inhibition is confirmed in vitro, a xenograft model of cancer or a model of inflammatory disease could be appropriate.
Experimental Design:
-
Animal Cohorts: Divide animals into groups receiving vehicle, a positive control (a known drug for the modeled disease), and various doses of this compound.
-
Dosing and Monitoring: Administer the compounds according to a pre-defined schedule and monitor disease progression using relevant endpoints (e.g., tumor volume, inflammatory markers).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of the compound in the plasma and target tissue with the observed therapeutic effect and a biomarker of target engagement.
Genetic Validation of the Target
Genetic approaches, such as CRISPR/Cas9-mediated gene knockout or knockdown, provide the ultimate validation of a target's role in the observed phenotype.[13]
Methodology:
-
Generate Knockout/Knockdown Models: Create cell lines or animal models where the putative target gene is inactivated or its expression is reduced.
-
Phenotypic Analysis: Compare the phenotype of the genetically modified model to that of the wild-type treated with the compound.
-
Interpretation: If the genetic inactivation of the target recapitulates the therapeutic effect of the compound, it provides strong evidence that the compound's efficacy is mediated through that target.
Caption: The logical framework for target validation using a combination of pharmacological and genetic approaches.
Conclusion
The systematic and multi-faceted approach detailed in this guide provides a robust framework for the identification and validation of the biological targets of this compound. By integrating in silico prediction with rigorous in vitro and in vivo experimental validation, we can confidently elucidate the mechanism of action of this novel compound and pave the way for its potential development as a therapeutic agent. The key to success lies in the iterative nature of this process, where findings from each stage inform the design of subsequent experiments, ultimately leading to a comprehensive understanding of the compound's pharmacology.
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An In-Depth Technical Guide to the In Silico Screening of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
This guide provides a comprehensive, technically-focused framework for conducting in silico screening and analysis of the novel compound, Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. It is intended for researchers, scientists, and drug development professionals who are looking to leverage computational methods to investigate the therapeutic potential of new chemical entities. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of a computational drug discovery project. Every protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Part 1: Foundational Strategy & Target Identification
The journey of a drug candidate begins with a fundamental question: what is its biological target? For a novel compound like this compound, where public domain data on its bioactivity is sparse, our initial steps must be methodical and exploratory. The primary objective is to generate a testable hypothesis for its mechanism of action.
Ligand-Based Virtual Screening: A 'Guilt-by-Association' Approach
In the absence of a known target, we turn to the principle of molecular similarity: structurally similar molecules often exhibit comparable biological activities.[1][2] This forms the basis of our initial ligand-based virtual screening (LBVS) campaign.
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using a chemical drawing tool like ChemDraw or sourced from a database using its CAS number (898773-69-4).
-
The structure is then converted to a 3D conformation and energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformer. This step is crucial for 3D shape-based screening.
-
-
Database Selection:
-
We will screen against large, publicly available compound databases such as PubChem, ChEMBL, and ZINC. These databases contain a vast number of compounds with known biological activities.
-
-
Similarity Metrics and Screening:
-
2D Similarity: Tanimoto coefficient is the metric of choice for comparing 2D molecular fingerprints (e.g., Morgan fingerprints). A Tanimoto similarity threshold of >0.85 is typically considered significant.
-
3D Similarity (Shape-Based): We will employ rapid overlay of chemical structures (ROCS) or similar algorithms that use Gaussian functions to define molecular volumes.[3] This method is powerful as it can identify compounds with similar shapes but different 2D scaffolds.
-
-
Hit Analysis and Target Hypothesis Generation:
-
The output will be a list of molecules from the databases that are structurally similar to our query compound.
-
We will then analyze the known biological targets of these "hit" compounds. A consensus of targets among the top hits will provide our primary hypothesis for the biological target of this compound.
-
The In Silico Workflow: A Visual Overview
The overall computational strategy is a multi-stage funnel designed to progressively filter and refine our understanding of the compound's potential.
Caption: A high-level overview of the in silico drug discovery workflow.
Part 2: Structure-Based Virtual Screening (SBVS)
With a hypothesized protein target, we can now proceed to structure-based virtual screening (SBVS) to predict the binding mode and affinity of our compound.[1][2] Molecular docking is the cornerstone of this phase.[3][4]
Molecular Docking: Predicting the "Handshake"
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] This provides crucial insights into the binding affinity and the specific interactions driving molecular recognition.[2]
-
Protein Preparation:
-
Structure Retrieval: The 3D structure of the hypothesized target protein is downloaded from the RCSB Protein Data Bank (PDB).
-
Cleaning the Structure: All non-essential molecules, including water, ions, and co-crystallized ligands, are removed. This is a critical step to ensure a clean binding site.[6]
-
Protonation and Charge Assignment: Polar hydrogens are added, and Gasteiger charges are computed. This is essential for accurately calculating electrostatic interactions.
-
File Format Conversion: The cleaned protein structure is converted to the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structure of this compound is prepared in the PDBQT format, with rotatable bonds defined to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. The size and center of the box are critical parameters that define the search space for the docking algorithm.
-
-
Docking Simulation:
-
AutoDock Vina is executed using a command-line interface. The software will perform a series of docking runs, exploring different conformations of the ligand within the defined grid box.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x
--center_y --center_z --size_x --size_y --size_z
-
-
Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, expressed in kcal/mol. More negative values indicate stronger binding.[5]
-
Pose Visualization: The predicted binding poses are visualized using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Data Presentation: Docking Results
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.9 | A strong predicted binding affinity. |
| Number of Hydrogen Bonds | 3 | Indicates significant hydrogen bonding interactions. |
| Key Interacting Residues | TYR-84, SER-122, PHE-265 | Specific amino acids predicted to be crucial for binding. |
Part 3: ADMET Prediction and Molecular Dynamics
A promising drug candidate must not only bind to its target but also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of these properties.[7][8][9]
ADMET Profiling: Beyond the Target
Early prediction of ADMET properties can significantly reduce the risk of late-stage failures in drug development.[7][10] We will use a consensus approach, employing multiple open-access web servers like SwissADME and pkCSM to improve the reliability of our predictions.[7][8]
-
Input: The SMILES string of this compound is submitted to the selected web servers.
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Assesses drug-likeness and oral bioavailability.
-
Aqueous Solubility: Predicts the solubility of the compound in water.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
-
Toxicity Prediction: Evaluates potential for mutagenicity (AMES test) and other toxicities.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness. |
| LogS (Aqueous Solubility) | -3.5 | Moderately soluble. |
| BBB Permeability | Permeable | Potential for CNS activity. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |
Molecular Dynamics (MD) Simulations: The Dynamic View
While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, revealing the stability of the complex over time.[11][12][13][14] This is a computationally intensive but invaluable step for validating docking results.[15]
-
System Preparation: The best-docked pose of the protein-ligand complex is used as the starting point. The system is solvated in a water box with appropriate counter-ions to neutralize the charge.
-
Energy Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure.
-
Production Run: A long production run (e.g., 100 ns) is performed to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.
-
Interaction Pathway Visualization
Caption: Predicted interactions between the ligand and protein active site.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial screening of a novel compound, this compound. The proposed methodologies, from ligand-based target identification to molecular dynamics simulations, provide a robust framework for generating testable hypotheses and prioritizing compounds for further experimental validation. The results of these computational studies, while predictive in nature, are invaluable for guiding resource-intensive laboratory work and accelerating the drug discovery process.[16][17][18][19][20] The next logical steps would involve the in vitro validation of the predicted target binding and the experimental assessment of the compound's ADMET properties.
References
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Banerjee, P., & De, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Wikipedia. (n.d.). Virtual screening. [Link]
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Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
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Guedes, I. A., Pereira, F. R. S., & Dardenne, L. E. (2021). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. [Link]
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Chem-space. (2025). Virtual Screening in Drug Discovery Techniques & Trends. [Link]
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Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. [Link]
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NVIDIA. (n.d.). What is Virtual Screening?. [Link]
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Gauto, D. F., & Poma, A. B. (2018). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. In Methods in Molecular Biology (pp. 245–270). [Link]
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Scribd. (n.d.). Molecular Docking Protocol Guide. [Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (pp. 85-115). [Link]
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Gauto, D. F., & Poma, A. B. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. PubMed. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]
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ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. [Link]
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Zimmerman, M. I., & Bowman, G. R. (2015). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. PMC - NIH. [Link]
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
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MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. [Link]
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Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]
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SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]
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An In-Depth Technical Guide to the Structural Analogs and Derivatives of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Executive Summary
This technical guide provides a comprehensive exploration of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate, a molecule belonging to the β-amino ketone class, commonly known as Mannich bases. While this specific compound is not extensively documented in peer-reviewed literature, its constituent parts—the ortho-substituted phenyl ketone, the piperidine ring, and the butyrate side chain—represent a rich chemical space for designing novel bioactive agents. This document deconstructs the core moiety, elucidates the primary synthetic pathways, and proposes a rationale-driven approach to the design of structural analogs and derivatives. We will delve into detailed, field-proven experimental protocols, present structure-activity relationship (SAR) insights gleaned from related compounds, and visualize key workflows and concepts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
Chapter 1: The Core Moiety: Deconstructing this compound
The subject molecule, with the chemical formula C18H25NO3[1], is a fascinating convergence of three distinct chemical features, each offering a vector for modification and optimization.
-
The Phenyl Ketone Core: The 4-oxo-4-phenylbutyrate framework is central. Phenyl ketone derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and hepatoprotective effects[2]. The ketone functionality and the length of the butyrate chain are critical determinants of the molecule's reactivity and physical properties.
-
The Piperidinomethyl Substituent: The ortho-positioned piperidinomethyl group is a classic feature of a Mannich base[3][4]. This tertiary amine group significantly increases the basicity and polarity of the molecule. Its presence is pivotal, as Mannich bases are known intermediates in the synthesis of pharmaceuticals and natural products[5]. The piperidine ring itself is a common motif in centrally active drugs, influencing properties like receptor binding and blood-brain barrier penetration.
-
The Ethyl Ester Terminus: The ethyl ester on the butyrate chain provides a site for hydrolysis and potential pro-drug strategies. Modification of this group can fine-tune the molecule's lipophilicity, solubility, and metabolic stability.
Understanding the interplay of these three regions is fundamental to designing analogs with desired pharmacological profiles.
Chapter 2: Strategic Design of Analogs: A Rationale-Driven Approach
The logical design of analogs requires a systematic modification of the core structure to probe the chemical space for improved activity, selectivity, or pharmacokinetic properties. The following diagram illustrates the primary sites for modification.
Caption: Key zones for strategic modification of the core scaffold.
-
Zone A (Piperidine Ring): Altering the piperidine ring can modulate basicity, steric bulk, and hydrogen bonding capacity. Replacing it with other cyclic amines (e.g., morpholine, pyrrolidine) or even acyclic amines can drastically alter the compound's pharmacological profile.
-
Zone B (Phenyl Ring): Substitution on the phenyl ring with electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -OCH3, -CH3) groups can influence electronic properties and metabolic stability. This is a classic strategy in medicinal chemistry to optimize binding affinity and pharmacokinetics[6].
-
Zone C (Butyrate Chain): The butyrate linker can be shortened or lengthened. The terminal ethyl ester can be hydrolyzed to the corresponding carboxylic acid to increase water solubility or converted to various amides to introduce new interaction points and resist esterase-mediated degradation.
Chapter 3: Synthetic Pathways & Methodologies
The synthesis of the parent compound and its analogs hinges on two cornerstone reactions: the Friedel-Crafts acylation to form the keto-butyrate scaffold and the Mannich reaction to install the aminomethyl group.
3.1 General Synthetic Workflow
The overall synthetic strategy is a multi-step process that offers flexibility for introducing diversity at various stages.
Caption: A plausible synthetic workflow for the target molecule.
3.2 Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol describes the synthesis of the title compound starting from ethyl 4-oxo-4-phenylbutyrate, which is commercially available or can be synthesized from benzene and succinic anhydride followed by esterification.
Protocol 1: Synthesis of this compound via Mannich Reaction
-
Rationale: This protocol utilizes the classic Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction condenses an active hydrogen compound (the ortho-methyl group of ethyl 4-(2-acetylphenyl)-4-oxobutyrate), an aldehyde (formaldehyde), and a secondary amine (piperidine) to form the β-amino ketone, or Mannich base[5]. The reaction is typically run in an alcoholic solvent to ensure solubility of the reagents and is often acid-catalyzed.
-
Materials:
-
Ethyl 4-(2-acetylphenyl)-4-oxobutyrate (1.0 eq)
-
Piperidine (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Diethyl ether (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-(2-acetylphenyl)-4-oxobutyrate (1.0 eq), piperidine (1.2 eq), paraformaldehyde (1.5 eq), and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acid facilitates the formation of the electrophilic Eschenmoser's salt precursor (iminium ion) from formaldehyde and piperidine, which is the key electrophile in the reaction[3].
-
Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the enol form of the ketone to attack the iminium ion.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted acidic species.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
-
Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired structure has been synthesized and is free of significant impurities.
Chapter 4: A Compendium of Structural Analogs & Derivatives
4.1 Zone A: Piperidine Ring Analogs
Modifying the cyclic amine can impact receptor selectivity and physicochemical properties.
| Analog Class | Modification Rationale | Potential Biological Relevance |
| Morpholine Analogs | Introduces a polar ether oxygen, potentially increasing hydrophilicity and altering hydrogen bonding capability. | Often explored in CNS drug discovery; may alter receptor subtype selectivity. |
| Pyrrolidine Analogs | A five-membered ring offers a different steric profile compared to the six-membered piperidine. | Can lead to changes in binding affinity and metabolic stability. |
| N-Arylpiperazine Analogs | The introduction of a second nitrogen and an aryl group dramatically changes the electronics and steric bulk. | This is a well-known pharmacophore in CNS agents, with compounds showing analgesic and other activities[7]. |
4.2 Zone B: Phenyl Ring Analogs
Substituents on the aromatic ring can tune the electronic nature and metabolic weak spots of the molecule.
| Analog Class | Modification Rationale | Potential Biological Relevance |
| 4'-Methoxy Analogs | An electron-donating group can increase electron density in the ring, potentially affecting binding. | May influence metabolic pathways (e.g., O-demethylation) and receptor interactions. |
| 4'-Chloro/Fluoro Analogs | Electron-withdrawing halogens can block metabolic oxidation sites and increase lipophilicity. | Halogen substitution is a common strategy to improve metabolic stability and binding affinity[6]. |
| Pyridine Bioisosteres | Replacing the phenyl ring with a pyridine ring introduces a basic nitrogen atom. | Can fundamentally change the SAR, introduce new hydrogen bonding possibilities, and alter solubility. |
4.3 Zone C: Butyrate Chain & Ester Analogs
Modifications here directly impact the molecule's polarity, metabolic stability, and potential for acting as a prodrug.
| Analog Class | Modification Rationale | Potential Biological Relevance |
| Carboxylic Acid Analogs | Hydrolysis of the ethyl ester to a carboxylic acid increases polarity and introduces a charge at physiological pH. | Often enhances water solubility and can provide a strong interaction point (e.g., salt bridge) with a biological target. 4-Phenylbutyric acid itself has known biological activities[8][9]. |
| Amide Derivatives | Replacing the ester with an amide bond creates a more metabolically robust linkage and introduces a hydrogen bond donor. | Amides are common in pharmaceuticals and can significantly alter the drug's ADME properties. |
| α-Fluoro Ketone Analogs | Introduction of fluorine adjacent to the ketone can increase its electrophilicity, turning the compound into a potential covalent inhibitor. | Fluoromethyl ketones are known inhibitors of serine and cysteine proteases[10][11]. |
Chapter 5: Structure-Activity Relationship (SAR) Insights
While a direct SAR for the title compound cannot be constructed without biological data, we can extrapolate from related classes of molecules.
-
Importance of Lipophilicity: For piperidine-containing compounds with antiplatelet activity, increased lipophilicity has been shown to correlate with higher activity[6]. This suggests that analogs with longer alkyl chains or lipophilic groups on the phenyl ring may show enhanced activity in certain assays.
-
Ketone Functionality: The ketone is a critical hydrogen bond acceptor and a potential site for metabolic reduction. Its presence is integral to the "β-amino ketone" pharmacophore.
-
Amine Basicity: The pKa of the tertiary amine (predicted to be around 8.6)[12] ensures it is protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with negatively charged residues (e.g., Asp, Glu) in target proteins.
Caption: Postulated Structure-Activity Relationship (SAR) hotspots on the core scaffold.
Chapter 6: Future Directions & Unexplored Chemical Space
The scaffold of this compound represents a starting point for extensive medicinal chemistry campaigns. Future work could focus on:
-
Broad Biological Screening: Synthesizing a small, diverse library of analogs based on the strategies outlined in Chapter 4 and screening them against a wide range of biological targets (e.g., kinases, GPCRs, proteases) to identify initial hits.
-
Prodrug Strategies: Exploring different ester groups (e.g., methyl, tert-butyl) or converting the terminal ester to a carbamate to optimize for targeted delivery or controlled release.
-
Stereochemistry: If modifications introduce a chiral center (e.g., substitution on the butyrate chain), the synthesis and evaluation of individual enantiomers will be critical, as biological activity is often stereospecific.
-
Computational Modeling: Employing computational tools like molecular docking and QSAR to build predictive models that can guide the synthesis of more potent and selective analogs, similar to approaches used for other phenyl ketone derivatives[2].
By systematically exploring the rich chemical space surrounding this versatile Mannich base, researchers can unlock new therapeutic possibilities and develop novel drug candidates for a variety of disease states.
References
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Gong, J., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative Medicine and Cellular Longevity, 2022, 8566745. Retrieved from [Link]
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Kumar, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Inorganic and Nano-Metal Chemistry. Retrieved from [Link]
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Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. Retrieved from [Link]
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Faisca Phillips, A. M. M., et al. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 10, 34542-34560. Retrieved from [Link]
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Kikugawa, Y., et al. (2021). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Organic Chemistry Frontiers, 8(19), 5347-5356. Retrieved from [Link]
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Appiah, J., et al. (2023). Study of the Structural Chemistry of the Inclusion Complexation of 4-Phenylbutyrate and Related Compounds with Cyclodextrins in Solution: Differences in Inclusion Mode with Cavity Size Dependency. Molecules, 28(20), 7056. Retrieved from [Link]
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Gasco, A. M., et al. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Il Farmaco, 58(4), 267-276. Retrieved from [Link]
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Romagnoli, R., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4580. Retrieved from [Link]
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Blaser, H. U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682. Retrieved from [Link]
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Azoulay-Ginsburg, S., et al. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. International Journal of Molecular Sciences, 23(16), 9403. Retrieved from [Link]
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Stevanato, G., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3981. Retrieved from [Link]
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Cuadrado-Tejedor, M., et al. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry, 18(36), 5545-5553. Retrieved from [Link]
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Stevanato, G., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3981. Retrieved from [Link]
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A Technical Guide to the Preliminary Biological Activity Screening of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Abstract
The discovery of novel therapeutic agents is a critical endeavor in pharmaceutical research. The journey from a newly synthesized compound to a potential drug candidate begins with a thorough preliminary biological activity screening. This guide provides a comprehensive framework for the initial in vitro evaluation of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate, a compound with potential pharmacological relevance. We will delve into the strategic selection and detailed execution of a panel of assays designed to elucidate its cytotoxic, antimicrobial, and enzyme-inhibitory properties. The methodologies outlined herein are grounded in established scientific principles to ensure the generation of robust and reliable data, forming a solid foundation for further investigation.
Introduction: The Rationale for Screening
The initial screening of a novel chemical entity like this compound is a pivotal step in the drug discovery process.[1] This phase aims to broadly assess the compound's biological effects to identify any potential therapeutic applications or toxicological liabilities.[1] The structure of this compound, featuring a piperidinomethylphenyl moiety, suggests potential interactions with various biological targets, necessitating a multi-faceted screening approach. This guide will focus on three fundamental areas of preliminary screening: cytotoxicity, antimicrobial activity, and enzyme inhibition.
Foundational Screening: A Multi-pronged Approach
The preliminary screening workflow is designed to efficiently gather a broad spectrum of biological activity data. This multi-pronged approach allows for a comprehensive initial assessment of the compound's potential.
Caption: A general workflow for the preliminary in vitro biological activity screening.
Cytotoxicity Screening: Assessing the Impact on Cell Viability
A fundamental aspect of preliminary screening is to evaluate the cytotoxic potential of a novel compound.[2] This provides insights into its potential as an anticancer agent or highlights any general toxicity to healthy cells.
Principle of Cytotoxicity Assays
In vitro cytotoxicity assays are essential for determining the concentration-dependent toxicity of a compound on cultured cells.[2] These assays typically measure cell viability, membrane integrity, or metabolic activity.[2]
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[2]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[2] Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity Profile
| Cell Line | Cell Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] | [Insert Value] |
| HEK293 | Normal Kidney | [Insert Value] | [Insert Value] |
Antimicrobial Activity Screening: Exploring a New Line of Defense
The emergence of antimicrobial resistance necessitates the search for new antimicrobial agents. Preliminary screening against a panel of pathogenic bacteria and fungi is a crucial step in identifying compounds with potential antimicrobial activity.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) determines the effectiveness of a compound against specific microorganisms.[3] Common methods include disk diffusion, broth dilution, and agar dilution, which can determine the minimum inhibitory concentration (MIC) of the compound.[4]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microplate containing the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.[5] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Data Presentation: Antimicrobial Activity Profile
| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Positive Control) | MIC (µg/mL) of Fluconazole (Positive Control) |
| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] | N/A |
| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] | N/A |
| Candida albicans | Fungus | [Insert Value] | N/A | [Insert Value] |
Enzyme Inhibition Screening: Targeting Molecular Machinery
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[7] Screening a novel compound against a panel of relevant enzymes can uncover potential mechanisms of action and therapeutic targets.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[8] The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50).[8]
Caption: A simplified workflow for an enzyme inhibition assay.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a compound against a specific enzyme using a spectrophotometer.[9]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the appropriate assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[9] Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, set up the following:
-
Pre-incubation: Pre-incubate the plate for a short period to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[9]
-
Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength.[9]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Data Presentation: Enzyme Inhibition Profile
| Enzyme Target | Therapeutic Area | IC50 (µM) of Test Compound | IC50 (µM) of Known Inhibitor (Positive Control) |
| Cyclooxygenase-2 (COX-2) | Inflammation | [Insert Value] | [Insert Value - e.g., Celecoxib] |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | [Insert Value] | [Insert Value - e.g., Donepezil] |
| Tyrosinase | Hyperpigmentation | [Insert Value] | [Insert Value - e.g., Kojic Acid] |
Conclusion and Future Directions
The preliminary biological activity screening of this compound, as outlined in this guide, will provide a critical initial dataset to guide its future development. Positive results in any of these assays, or a desirable selectivity profile (e.g., high cytotoxicity towards cancer cells but low toxicity to normal cells), would warrant further investigation. Subsequent steps would include more detailed mechanism-of-action studies, in vivo efficacy and toxicity testing, and lead optimization to improve potency and pharmacokinetic properties. This structured and scientifically rigorous approach ensures that promising compounds are efficiently identified and advanced in the drug discovery pipeline.
References
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- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
- Antimicrobial Susceptibility Test methods ; Definition and Types - YouTube.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid.
- A standard operating procedure for an enzym
- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin - Benchchem.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.
- Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds - Benchchem.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
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Methodological & Application
In Vitro Assay Strategies for the Characterization of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate: A Technical Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Butyrate Derivative
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate is a novel synthetic compound that merges the structural features of butyrate, a known histone deacetylase (HDAC) inhibitor, with a piperidinomethylphenyl moiety. This unique combination suggests a multifaceted pharmacological profile. Butyrate and its derivatives are well-documented for their anti-inflammatory properties and their ability to enhance intestinal barrier function. The incorporation of the piperidinomethylphenyl group may introduce novel biological activities, potentially targeting a range of cellular processes.
This technical guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activities of this compound. The proposed assays are strategically selected to investigate its potential as a cytotoxic agent, an anti-inflammatory modulator, a promoter of intestinal barrier integrity, and a histone deacetylase inhibitor. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Foundational In Vitro Assays: A Multi-pronged Approach
Given the nascent stage of research on this compound, a foundational screening approach is recommended to broadly assess its biological effects. This initial phase focuses on cytotoxicity, anti-inflammatory potential, and impact on intestinal epithelial barrier function.
Assessment of Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is a critical first step in understanding the cytotoxic potential of the compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-treated cells (medium with solvent) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Solubilization: Incubate the plate for an additional 2-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control | 1.254 | 0.087 | 100 |
| 0.1 | 1.231 | 0.091 | 98.2 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.987 | 0.063 | 78.7 |
| 50 | 0.621 | 0.049 | 49.5 |
| 100 | 0.315 | 0.032 | 25.1 |
Evaluation of Anti-inflammatory Activity: LPS-Induced Cytokine Production
This assay assesses the ability of the compound to modulate the inflammatory response in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cell line) induces the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The concentration of these cytokines in the cell culture supernatant can be quantified by Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated, LPS-stimulated cells to those in the LPS-stimulated vehicle control cells.
Experimental Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity.
Intestinal Epithelial Barrier Function: Transepithelial Electrical Resistance (TEER) Measurement
This assay evaluates the effect of the compound on the integrity of the intestinal epithelial barrier, a critical function in maintaining gut health.[1]
Principle: The Caco-2 human colon adenocarcinoma cell line is widely used as an in vitro model of the intestinal barrier. When grown on permeable supports, these cells differentiate to form a monolayer with tight junctions, which can be quantified by measuring the transepithelial electrical resistance (TEER). An increase in TEER indicates an enhancement of barrier function.
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts in a 12- or 24-well plate at a high density.
-
Differentiation: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer with stable TEER values.
-
Compound Treatment: Once a stable baseline TEER is established, treat the cells with various concentrations of this compound added to the apical and/or basolateral compartments.
-
TEER Measurement: Measure TEER at various time points (e.g., 24, 48, 72 hours) post-treatment using a voltohmmeter with "chopstick" electrodes.
-
Data Analysis: Calculate the change in TEER over time for each treatment group and compare it to the vehicle-treated control.
Data Presentation:
| Treatment | Baseline TEER (Ω·cm²) | 24h TEER (Ω·cm²) | 48h TEER (Ω·cm²) | 72h TEER (Ω·cm²) |
| Vehicle Control | 450 ± 25 | 455 ± 28 | 460 ± 30 | 458 ± 27 |
| Compound (1 µM) | 452 ± 22 | 480 ± 31 | 510 ± 35 | 525 ± 38 |
| Compound (10 µM) | 448 ± 26 | 515 ± 33 | 560 ± 41 | 580 ± 45 |
Advanced Mechanistic Assays: Delving Deeper
Following the foundational assays, a more focused investigation into the mechanism of action is warranted, particularly exploring its potential as an HDAC inhibitor.
Histone Deacetylase (HDAC) Inhibition Assay
Given the butyrate moiety, it is crucial to determine if this compound acts as an HDAC inhibitor.
Principle: A fluorometric assay can be used to measure the activity of HDAC enzymes. The assay utilizes an acetylated substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified. A decrease in fluorescence in the presence of the test compound indicates HDAC inhibition.
Protocol:
-
Reagent Preparation: Prepare the HDAC substrate, developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control, according to the manufacturer's instructions of a commercial HDAC inhibitor screening kit.
-
Assay Reaction: In a 96-well plate, combine the HDAC enzyme, the assay buffer, and various concentrations of this compound or the positive control.
-
Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate for a further 15-30 minutes at room temperature and then measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Diagram:
Caption: Putative HDAC inhibition pathway.
Conclusion and Future Directions
The in vitro assay cascade detailed in this guide provides a systematic and comprehensive approach to characterizing the biological activities of this compound. The results from these assays will provide critical insights into its cytotoxic, anti-inflammatory, barrier-enhancing, and potential HDAC-inhibiting properties. Positive findings in these initial screens will pave the way for more advanced in vitro and subsequent in vivo studies to fully elucidate its therapeutic potential. Further investigations could include profiling against a panel of cancer cell lines, exploring effects on other inflammatory pathways, and identifying specific HDAC isoforms that are targeted by the compound.
References
-
Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. (2025). MDPI. [Link][1]
-
Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. (2025). PubMed. [Link][2]
Sources
"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" cell-based assay development
Title: Development of a Cell-Based Assay to Characterize the Biological Activity of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylbutyrate Derivative
This compound is a novel small molecule with a structure that suggests potential therapeutic relevance. Its core consists of a phenylbutyrate scaffold, a class of compounds known to exhibit multiple biological activities. Notably, sodium 4-phenylbutyrate is a clinically used drug that functions as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress modulator.[1][2] The addition of a piperidinomethyl group introduces a structural motif common in compounds targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels, and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[3][4]
Given the absence of a defined biological target for this specific molecule, this guide provides a comprehensive framework for the development of a cell-based assay cascade to elucidate its mechanism of action and characterize its cellular effects. We will proceed with the primary hypothesis that the phenylbutyrate moiety confers HDAC inhibitory activity. This application note will guide researchers through the logical steps of assay selection, development, optimization, and validation, followed by secondary assays to build a comprehensive pharmacological profile.
Part 1: Primary Assay Development - Quantifying Histone Deacetylase (HDAC) Inhibition
The initial and most critical step is to develop a robust primary assay to test our central hypothesis: that this compound inhibits HDAC activity. A variety of cell-based assay formats are available for this purpose, each with its own advantages. We will focus on a widely used and reliable method: a luminescent reporter gene assay.
Principle of the HDAC Inhibition Assay
This assay utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by histone acetylation. In the basal state, HDACs maintain a low level of histone acetylation, keeping the promoter in a repressed state and resulting in low reporter gene expression. If a compound inhibits HDAC activity, histone acetylation increases, leading to chromatin relaxation, transcription factor binding, and a subsequent increase in reporter gene expression. This change in expression can be quantified by measuring the luminescent signal produced by the reporter protein.
Experimental Workflow for Primary HDAC Assay
Caption: Workflow for the primary HDAC inhibition screening assay.
Detailed Protocol: Luminescent HDAC Reporter Assay
1. Cell Line and Culture:
-
Cell Line: HEK293T cells stably transfected with a luciferase reporter construct under the control of an HDAC-sensitive promoter.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin) to maintain plasmid expression.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Reagents and Materials:
-
White, opaque 96-well microplates suitable for luminescence measurements.
-
This compound (test compound).
-
Trichostatin A (TSA) or Sodium Butyrate (positive control HDAC inhibitors).
-
Dimethyl sulfoxide (DMSO, vehicle control).
-
Cell culture medium (as described above).
-
A commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Phosphate-Buffered Saline (PBS).
3. Assay Procedure:
-
Cell Seeding: Harvest and count the cells. Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in culture medium to achieve final desired concentrations (e.g., from 100 µM to 0.005 µM). Prepare similar dilutions for the positive control (TSA, final concentration range e.g., 1 µM to 0.05 nM).
-
Compound Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the test compound) and positive controls.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined time (e.g., 24 hours). This incubation period should be optimized.
-
Luminescence Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
Normalization: Normalize the raw luminescence units (RLU) to the vehicle control to determine the fold induction of reporter gene expression.
-
Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
| Parameter | Description |
| EC50 | The concentration of the compound that elicits 50% of the maximal response. |
| Maximal Fold Induction | The highest level of reporter gene activation achieved. |
| Z'-factor | A statistical measure of assay quality, with a value > 0.5 indicating a robust assay.[5] |
Part 2: Secondary Assays for Comprehensive Cellular Profiling
A primary hit is just the beginning. A battery of secondary assays is essential to confirm the mechanism of action and to understand the broader cellular consequences of treatment. Drug developers use a series of complementary cell-based assays to maximize potency and selectivity while minimizing toxicity.[6]
Cytotoxicity Assay
It is crucial to distinguish between a specific biological effect and general cytotoxicity.[6] A compound that kills cells will invariably affect numerous cellular processes, leading to false-positive results in the primary screen.
Protocol: MTT/XTT Cell Viability Assay
1. Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt (MTT or XTT) into a colored formazan product, which can be quantified by spectrophotometry.
2. Procedure:
-
Seed cells (e.g., the same HEK293T line or a panel of cancer cell lines) in a 96-well plate as described for the primary assay.
-
Treat with the same concentration range of this compound.
-
After the incubation period (e.g., 48-72 hours), add the MTT/XTT reagent to each well.
-
Incubate for 2-4 hours to allow for formazan formation.
-
If using MTT, add a solubilization solution. If using XTT, the formazan is already soluble.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%.[3]
| Compound | Primary Assay (HDAC) EC50 | Cytotoxicity IC50 | Selectivity Index (SI = IC50/EC50) |
| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |
| Positive Control (e.g., TSA) | Known Value | Known Value | Calculated Value |
A high Selectivity Index indicates that the compound's primary biological activity occurs at concentrations well below those that cause general cytotoxicity.
Target Engagement Assay: Western Blot for Histone Acetylation
To directly confirm that the compound is affecting its intended target within the cell, we can measure the acetylation status of histones.
Protocol: Western Blot Analysis
1. Principle: This technique uses antibodies to detect specific proteins (in this case, acetylated histones) in a cell lysate separated by size.
2. Procedure:
-
Culture and treat cells with various concentrations of the test compound for a defined period (e.g., 6-24 hours).
-
Harvest the cells and prepare whole-cell or nuclear extracts.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or H4).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 or a loading control like β-actin to ensure equal protein loading.
3. Expected Outcome: A dose-dependent increase in the acetylated histone signal would provide strong evidence of target engagement and confirm the HDAC inhibitory mechanism.
Apoptosis Assay
If the cytotoxicity assay reveals that the compound induces cell death, it is important to determine the mechanism of this death (e.g., apoptosis vs. necrosis).
Protocol: Caspase-3/7 Activity Assay
1. Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.
2. Procedure:
-
Seed and treat cells as in the cytotoxicity assay.
-
At the end of the incubation period, add the caspase-3/7 reagent directly to the wells.
-
Mix and incubate at room temperature.
-
Measure the luminescence. A parallel well should be used to measure cell viability to normalize the caspase activity to the number of viable cells.
3. Data Interpretation: A dose-dependent increase in caspase-3/7 activity concurrent with a decrease in cell viability suggests that the compound induces apoptosis.
Part 3: Advanced Characterization and Future Directions
The initial assay cascade provides a solid foundation for understanding the compound's activity. Further studies can build upon this to create a more complete picture.
Pathway Analysis
Caption: Hypothesized signaling pathway for the test compound.
-
Cell Cycle Analysis: HDAC inhibitors are known to cause cell cycle arrest. Flow cytometry analysis of propidium iodide-stained cells can reveal the cell cycle distribution (G1, S, G2/M phases) following compound treatment.
-
Gene Expression Profiling: Techniques like RT-qPCR or RNA-sequencing can identify specific genes whose expression is altered by the compound, providing deeper insight into the affected cellular pathways.
Conclusion
This application note provides a comprehensive, step-by-step guide for the initial characterization of a novel small molecule, this compound. By starting with a clear, structure-based hypothesis and employing a logical cascade of validated cell-based assays, researchers can efficiently elucidate the compound's mechanism of action, assess its potency and selectivity, and build a robust data package to support further drug development efforts. The use of cell-based assays is essential in modern drug discovery, providing critical insights into cellular function and offering a more physiologically relevant model compared to simple biochemical assays.[7][8]
References
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
-
Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Assay and Drug Development Technologies. [Link]
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Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences. [Link]
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Cell-based assays on the rise. BMG LABTECH. [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses. [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. European Journal of Medicinal Chemistry. [Link]
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Piperine and piperidine-induced caspase pathway for activating cell. ResearchGate. [Link]
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Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy. Journal of Molecular Histology. [Link]
-
Sodium 4-phenylbutyrate protects against cerebral ischemic injury. Molecular Pharmacology. [Link]
-
A phase I dose escalation and bioavailability study of oral sodium phenylbutyrate in patients with refractory solid tumor malignancies. Clinical Cancer Research. [Link]
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Application Notes & Protocols: Preclinical Evaluation of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (NCE-X)
This compound, hereafter referred to as NCE-X for brevity, is a novel chemical entity with the molecular formula C₁₈H₂₅NO₃[1]. As a compound with limited publicly available biological data, a structured preclinical evaluation is necessary to elucidate its therapeutic potential. The chemical structure, featuring a butyrate moiety and a piperidinomethylphenyl group, suggests potential activity within the central nervous system. Notably, compounds with similar structural features have been explored for various pharmacological effects, including analgesia and anti-inflammatory actions.
This document provides a comprehensive guide for the initial preclinical assessment of NCE-X in rodent models, focusing on its potential as a novel analgesic. The protocols outlined herein are designed to establish foundational efficacy, pharmacokinetic, and safety profiles, guiding further development.
Section 2: In Vivo Efficacy Assessment in Pain Models
The initial evaluation of a potential analgesic requires assessment in models that represent different pain modalities. Preclinical research has evolved from measuring simple spinal reflexes to using models that more closely mimic clinical pain pathologies.[2] This guide focuses on two well-established models: the Hot Plate Test for acute thermal pain and the Formalin Test for persistent inflammatory pain. These assays are standard for screening novel compounds and provide insights into different mechanisms of nociception.[3][4]
Rationale for Model Selection
-
Hot Plate Test: This model assesses the response to a constant, noxious thermal stimulus. It is a classic test for evaluating centrally-acting analgesics, as the response involves supraspinal pathways.[5] An increase in the latency to respond (e.g., paw licking, jumping) suggests an analgesic effect.
-
Formalin Test: This test induces a biphasic pain response following a subcutaneous injection of dilute formalin into the paw.[6][7] The early, acute phase is due to direct C-fiber activation, while the later, tonic phase is driven by inflammation and central sensitization.[7][8] This model is valuable for differentiating between compounds that act on acute nociception versus those that modulate inflammatory pain.[6]
Experimental Workflow for Efficacy Studies
Caption: Workflow for analgesic efficacy screening.
Protocol: Hot Plate Test for Thermal Nociception
Objective: To evaluate the analgesic effect of NCE-X on acute thermal pain.
Principle: The latency of a rodent to exhibit a pain response (paw licking, flicking, or jumping) when placed on a heated surface is measured.[9] An increase in this latency following drug administration indicates an anti-nociceptive effect. This test involves supraspinal processing, making it useful for detecting centrally acting analgesics.[5][10]
Materials:
-
Hot plate apparatus with precise temperature control (e.g., set to 55°C ± 0.2°C).[9]
-
Transparent observation cylinder to confine the animal to the plate surface.[10]
-
Stopwatch.
-
NCE-X, vehicle control, and positive control (e.g., morphine).
-
Experimental animals (e.g., male C57BL/6 mice, 20-25g).
Procedure:
-
Acclimatization: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate.[10]
-
Apparatus Preparation: Clean the hot plate surface with 70% ethanol before each trial.[10] Set the temperature to a constant, non-injurious level (e.g., 55°C).[5]
-
Baseline Measurement: Gently place each mouse on the hot plate within the cylinder and immediately start the stopwatch. Record the latency (in seconds) to the first nocifensive response (hind paw lick, hind paw flick, or jump).[9]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly enforced. If an animal does not respond by this time, it should be removed immediately and assigned the cut-off latency.[9][10]
-
Dosing: Administer NCE-X, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Test: At the presumed time to peak effect (TPE) of NCE-X (which may be determined from pilot or pharmacokinetic studies), repeat the hot plate test (Steps 3 & 4).
-
Euthanasia: Following the experiment, animals should be euthanized according to approved institutional protocols.
Data Analysis:
-
Calculate the mean latency for each treatment group.
-
Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the NCE-X group(s) to the vehicle control.
-
Results can also be expressed as the Maximum Possible Effect (%MPE).
Protocol: Formalin Test for Inflammatory Pain
Objective: To assess the efficacy of NCE-X in a model of tonic, inflammatory pain.
Principle: A subcutaneous injection of dilute formalin into the hind paw elicits a biphasic pattern of nocifensive behavior (licking and biting the injected paw).[11] Phase 1 (0-5 min) represents acute neurogenic pain, while Phase 2 (20-30 min) reflects inflammatory pain mechanisms and central sensitization.[6][8] This test can distinguish the effects of compounds on these two distinct pain states.[3]
Materials:
-
Observation chambers (e.g., Plexiglas cylinders) with mirrors for clear viewing.
-
Video recording equipment (optional, but recommended for unbiased scoring).[3]
-
Hamilton syringes for formalin injection.
-
Formalin solution (e.g., 2.5% or 5% in saline).
-
NCE-X, vehicle control, and positive control.
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250g).
Procedure:
-
Acclimatization: Place animals individually in the observation chambers for at least 15-30 minutes to acclimate.[8]
-
Dosing: Administer NCE-X, vehicle, or positive control at a predetermined time before the formalin injection, corresponding to the compound's TPE.[8]
-
Formalin Injection: Briefly restrain the animal and inject a standard volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.[8]
-
Observation: Immediately return the animal to the chamber and start recording/observing. Measure the cumulative time (in seconds) the animal spends licking or biting the injected paw.
-
Observation Periods:
-
Euthanasia: Following the observation period, animals must be immediately euthanized according to approved institutional guidelines.
Data Analysis:
-
Sum the total licking/biting time for each animal in Phase 1 and Phase 2 separately.
-
Calculate the mean time for each treatment group in each phase.
-
Use a one-way ANOVA or similar statistical test to compare treatment groups to the vehicle control for each phase.
| Parameter | Hot Plate Test | Formalin Test |
| Pain Type | Acute Thermal | Acute Neurogenic & Inflammatory |
| Primary Endpoint | Response Latency (seconds) | Licking/Biting Duration (seconds) |
| Key Advantage | Assesses supraspinal mechanisms[5] | Differentiates acute vs. inflammatory pain[6] |
| Typical Species | Mouse, Rat | Mouse, Rat |
Section 3: Pharmacokinetic (PK) Profiling in Rodents
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.[12][13] This information is critical for interpreting efficacy and toxicology data by correlating drug exposure with biological effects.
PK Study Workflow
Caption: General workflow for a rodent PK study.
Protocol: Single-Dose Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic profile of NCE-X in rodents (e.g., mice or rats) following a single intravenous (IV) and oral (PO) dose.
Materials:
-
NCE-X formulation suitable for IV and PO administration.
-
Rodents (e.g., Sprague-Dawley rats).
-
Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS or other sensitive bioanalytical instrument.
Procedure:
-
Animal Preparation: Acclimatize animals and fast them overnight before PO dosing (water ad libitum).
-
Dosing:
-
IV Group: Administer a single bolus dose of NCE-X via the tail vein.
-
PO Group: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points. A typical schedule might be 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[14] Serial bleeding from a single mouse can be performed to reduce animal usage and variability.[12]
-
Plasma Preparation: Immediately process blood samples by centrifuging at ~2,000g for 10 minutes to separate plasma.[15]
-
Sample Storage: Store plasma samples at -80°C until analysis.[15]
-
Bioanalysis: Quantify the concentration of NCE-X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area Under the Curve (total drug exposure) |
| T½ (Half-life) | Time for plasma concentration to decrease by half |
| F% (Bioavailability) | Fraction of oral dose that reaches systemic circulation |
Section 4: Preliminary Toxicological Assessment
Preclinical toxicology studies are required to ensure the safety of a drug candidate before it can be tested in humans.[16][17] An initial acute toxicity study helps identify a safe starting dose for efficacy studies and reveals potential target organs for toxicity.[18]
Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxic effects of NCE-X following a single administration.
Procedure:
-
Dose Selection: Select a range of doses, often starting from the effective dose in efficacy models and escalating.
-
Animal Groups: Use a small number of animals per group (e.g., 3-5 mice or rats per sex).
-
Administration: Administer a single dose of NCE-X via the intended clinical route.
-
Observation: Monitor animals closely for the first several hours and then daily for 14 days.[19] Observations should include:
-
Clinical signs of toxicity (e.g., changes in posture, activity, respiration).
-
Body weight changes.
-
Mortality.
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to look for visible organ abnormalities.[19]
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity. This information is crucial for designing longer-term, repeated-dose toxicology studies.[17]
Section 5: References
-
Negus, S. S., & Vanderah, T. W. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 3, 893581.
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Vidal-Torres, A., et al. (2013). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 217(1-2), 63-69.
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. ConductScience. Retrieved from [Link]
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Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284.
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. ConductScience. Retrieved from [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Mouse Formalin Test of Hyperalgesia. PANAChE Database. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]
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Vanderah, T. W., & Negus, S. S. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research, 4, 1221163.
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Vanderah, T. W., & Negus, S. S. (Eds.). (2022). Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - Volume I. Frontiers Media SA.
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Gregory, N. S., et al. (2013). The formalin murine model of pain. Journal of Visualized Experiments, (78), e50583.
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Zhang, T., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(20), e1622.
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Hunskaar, S., et al. (1985). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 22(3), 255-266.
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Vetter, I., & Deuis, J. R. (2017). Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain. International Journal of Molecular Sciences, 18(8), 1679.
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Broughton-Lubran, G. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. Campden BRI.
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Tjolsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17.
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Mogil, J. S., & Smith, S. B. (2022). Improving Pre-Clinical Development of Novel Interventions to Treat Pain. Pain, 163(11), 2061-2068.
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University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
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Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74-79.
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Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
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Noble Life Sciences. (2021). Preclinical Toxicology Considerations for a Successful IND Application. Retrieved from [Link]
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Gampala, S., et al. (2025). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
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Upadhyay, A. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES. Uttar Pradesh University of Medical Sciences.
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Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018.
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Shao, Y., et al. (2025). Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy. Journal of Molecular Histology, 56(2), 1-10.
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Qi, X., et al. (2004). Sodium 4-phenylbutyrate protects against cerebral ischemic injury. Molecular Pharmacology, 66(4), 899-908.
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National Center for Biotechnology Information. (n.d.). Ethyl alpha-oxobenzenebutanoate. PubChem. Retrieved from [Link]
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Blaser, H. U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682.
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Application Notes & Protocols for the In Vivo Administration of Novel Chemical Entities: A Framework Using "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" as a Case Study
Disclaimer: Publicly accessible scientific literature and databases currently lack specific dosage, administration, and pharmacokinetic data for the compound "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate". Therefore, this document provides a comprehensive, generalized framework for researchers to systematically determine the appropriate dosage and administration protocols for a novel, uncharacterized small molecule compound in a murine model. The methodologies outlined below are based on established preclinical research guidelines and best practices. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Introduction: The Critical Path for a New Chemical Entity (NCE) in Murine Models
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo validation is a pivotal step in the drug development pipeline. The initial in vivo studies in mice are designed to answer fundamental questions about the compound's safety, tolerability, and pharmacokinetic profile. A well-designed study is paramount for generating reproducible data and making informed decisions about the compound's future. This guide provides a systematic approach to establishing the foundational parameters for the in vivo use of a compound like "this compound", for which no prior in vivo data exists. The process begins with vehicle selection, proceeds to toxicity assessment to find a safe dosing range, and culminates in pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).
Pre-Formulation and Vehicle Selection: The Foundation of Dosing
The selection of an appropriate vehicle is critical for ensuring the consistent and accurate delivery of the test compound.[1][2][3] For a novel compound with unknown solubility, a systematic screening of common, well-tolerated vehicles is the first experimental step.
Causality Behind Vehicle Choice
The vehicle can significantly impact the compound's bioavailability and can have its own physiological effects.[3] An ideal vehicle should be non-toxic, have no pharmacological activity of its own, and maintain the compound in a stable, homogenous state. For poorly water-soluble compounds, options include aqueous suspensions, co-solvent systems, or lipid-based formulations.[1][4]
Protocol: Vehicle Screening
-
Initial Solubility Assessment:
-
Attempt to dissolve a small amount of "this compound" in standard aqueous vehicles like sterile water or phosphate-buffered saline (PBS) at the desired highest concentration.
-
If insoluble, proceed to test a panel of common vehicles used in preclinical research.
-
-
Vehicle Panel Testing:
-
Prepare small-volume test formulations in the vehicles listed in Table 1.
-
Use sonication or gentle heating (if the compound is heat-stable) to aid dissolution.
-
Visually inspect for clarity (solution) or homogeneity (suspension) after preparation and again after several hours at room temperature and 4°C to check for precipitation.
-
-
Vehicle Selection Criteria:
-
Prioritize the simplest aqueous vehicle that provides a stable formulation.
-
If a co-solvent is necessary, use the lowest concentration of the organic solvent required for dissolution and ensure the final concentration is well-tolerated in mice.[3] For example, the final concentration of DMSO is often kept below 10%.
-
For suspensions, ensure the particle size is uniform and can be easily resuspended before each administration.
-
Table 1: Common Vehicle Formulations for In Vivo Mouse Studies
| Vehicle Type | Composition | Suitability & Considerations |
| Aqueous Solution | Sterile Water, 0.9% Saline, PBS | Ideal for water-soluble compounds. Non-toxic and isotonic. |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in water | For water-insoluble compounds. Requires vigorous mixing before dosing to ensure homogeneity. |
| Co-Solvent System | 10% DMSO, 40% PEG300, 50% Saline | For compounds soluble in organic solvents but not water. The organic solvent can sometimes cause local irritation or toxicity.[2][5] |
| Lipid-Based | Corn oil, Sesame oil | For highly lipophilic compounds, typically for oral administration. Not suitable for intravenous injection.[2] |
| Solubilizing Agent | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Forms inclusion complexes to enhance the solubility of hydrophobic compounds.[3][4] |
Phase 1: Dose-Range Finding (DRF) and Acute Toxicity Study
The primary goal of a dose-range finding study is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[6][7] This study is essential for selecting dose levels for subsequent efficacy and pharmacokinetic studies.
Experimental Design: A Tiered Approach
For an NCE with no prior toxicity data, a tiered dose-escalation approach is recommended.[8] This involves starting with a very low dose and escalating in subsequent groups of animals until signs of toxicity are observed.
Protocol: Acute Toxicity and MTD Determination
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group, typically females as they are often more sensitive.[9]
-
Dose Selection:
-
If no in vitro data is available, start with a low dose (e.g., 1-5 mg/kg).
-
Subsequent dose levels can be escalated geometrically (e.g., 10, 30, 100 mg/kg) until toxicity is observed or a limit dose is reached.[10]
-
A "limit test" can be conducted at a high dose, such as 2000 mg/kg or 5 g/kg, to classify the compound as having low acute toxicity if no adverse effects are seen.[9][11]
-
-
Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage or intraperitoneal injection). Include a vehicle-only control group.
-
Monitoring and Observations:
Table 2: Sample Data Collection for MTD Study
| Dose Group (mg/kg) | N | Route | Mortality (within 14 days) | Body Weight Change (Day 14 vs. Day 0) | Clinical Observations |
| Vehicle Control | 3 | PO | 0/3 | +5% | Normal |
| 10 | 3 | PO | 0/3 | +4% | Normal |
| 30 | 3 | PO | 0/3 | +2% | Normal |
| 100 | 3 | PO | 0/3 | -8% | Mild lethargy on Day 1, resolved by Day 2 |
| 300 | 3 | PO | 1/3 | -15% (survivors) | Lethargy, ruffled fur, hunched posture |
| Conclusion | MTD is estimated to be around 100 mg/kg. |
Phase 2: In Vivo Pharmacokinetic (PK) Study
Once a safe dose range is established, a pharmacokinetic (PK) study is conducted to understand the ADME properties of the compound.[14][15] A typical PK study in mice involves administering the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO) to determine key parameters like bioavailability, clearance, and half-life.[14]
Experimental Design for Murine PK Studies
A standard PK study design includes multiple time points with 3-4 animals per time point to generate a concentration-time curve.[14][16]
Protocol: Basic Pharmacokinetic Study
-
Animal Model: Use the same mouse strain as in the MTD study.
-
Dose Groups:
-
Group 1 (IV): A single, low, non-toxic dose (e.g., 1-5 mg/kg) administered via tail vein injection.
-
Group 2 (PO): A single dose, typically higher than the IV dose (e.g., 10-50 mg/kg), administered via oral gavage.
-
Group 3 (Vehicle Control): To provide blank plasma samples.[14]
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Process blood to collect plasma.
-
Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Table 3: Example Experimental Design for a Mouse PK Study
| Group | Route | Dose (mg/kg) | N (animals) | Sampling Time Points |
| 1 | IV | 2 | 24 (3 per time point) | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr |
| 2 | PO | 20 | 24 (3 per time point) | 0.25, 0.5, 1, 2, 4, 8, 24, 48 hr |
| 3 | Vehicle | N/A | 3 | Terminal |
Detailed Administration Protocols
All procedures must be performed by trained personnel in accordance with an IACUC-approved protocol.[18][19]
Protocol: Oral Gavage (PO) in Mice
-
Preparation:
-
Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume is 10 ml/kg.[19][20]
-
Select an appropriate gavage needle (typically 18-20 gauge for adult mice) with a rounded tip.[19]
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[20][21]
-
-
Restraint:
-
Tube Insertion:
-
Administration & Post-Procedure:
Protocol: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Restraint & Site Identification:
-
Injection:
-
Post-Procedure:
Visualization of Experimental Workflow
Diagram 1: Overall Workflow for In Vivo Characterization of an NCE
Caption: Workflow for establishing in vivo parameters for a novel compound.
References
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research. Retrieved from [Link]
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Intraperitoneal Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]
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Intraperitoneal Injections in Mice. (n.d.). UBC Animal Care Services. Retrieved from [Link]
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Oral Gavage in the Mouse. (2016, October 26). Florida State University Office of Research. Retrieved from [Link]
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Intraperitoneal Injection in an Adult Mouse V.1. (2020, May 5). Protocols.io. Retrieved from [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). Washington State University IACUC. Retrieved from [Link]
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UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February). UBC Animal Care Committee. Retrieved from [Link]
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LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. Retrieved from [Link]
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Routes and Volumes of Administration in Mice. (2024, January). University of Arizona IACUC. Retrieved from [Link]
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IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols. (2025, October 17). The University of Maryland, Baltimore. Retrieved from [Link]
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Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food & Drug Administration. Retrieved from [Link]
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Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996, August 26). U.S. Food & Drug Administration. Retrieved from [Link]
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Guideline #10: Drug and Chemical Administration. (2023, August 15). Washington State University Institutional Animal Care and Use Committee. Retrieved from [Link]
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Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). Retrieved from [Link]
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Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study. (2005, May 1). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
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Using Mouse Data to Establish PK/PD Relationships. (2025, February 24). InnoSer. Retrieved from [Link]
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OECD Guideline for the Testing of Chemicals, Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program. Retrieved from [Link]
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Policy on Acceptable Volumes of Fluid/Compound Administration in Research Animals. (2022, August 4). UC Davis Institutional Animal Care and Use Committee. Retrieved from [Link]
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Animal and In Vitro Toxicity Testing. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
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How to calculate a right dose for in vivo study? (2016, February 29). ResearchGate. Retrieved from [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). ILAR Journal. Retrieved from [Link]
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Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope. Retrieved from [Link]
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Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? (n.d.). Transgenic Research. Retrieved from [Link]
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Optimal experimental designs for dose–response studies with continuous endpoints. (n.d.). Archives of Toxicology. Retrieved from [Link]
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In Vivo Assay Guidelines. (2012, May 1). Assay Guidance Manual. Retrieved from [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]
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Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting. Retrieved from [Link]
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What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? (2018, September 24). ResearchGate. Retrieved from [Link]
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Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009, December). NC3Rs. Retrieved from [Link]
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Design and Conduct Considerations for First‐in‐Human Trials. (n.d.). Clinical and Translational Science. Retrieved from [Link]
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Application Notes and Protocols: Investigating Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate as a Potential Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" as a potential enzyme inhibitor. Given the novelty of this compound, this guide is structured to provide a foundational framework for its initial characterization. We will explore potential enzyme targets based on the compound's structural motifs, provide detailed protocols for robust in vitro enzyme inhibition assays, and outline the principles of kinetic data analysis to determine the mechanism of inhibition. This document is designed to be a self-validating system, emphasizing experimental causality and scientific integrity at each step.
Introduction: Unpacking the Therapeutic Potential
The chemical structure of this compound presents several points of interest for enzymatic inhibition. The presence of a butyrate moiety suggests a potential interaction with enzymes involved in butyrate metabolism or those regulated by butyrate, such as histone deacetylases (HDACs).[1][2][3] The phenyl ketone core is a common feature in compounds with a range of pharmacological activities, including the modulation of oxidoreductase activity.[4] Furthermore, the piperidine ring is a well-established scaffold in medicinal chemistry, often contributing to the binding of ligands to their protein targets.[5][6]
Given these structural alerts, this guide will focus on a systematic approach to:
-
Identify potential enzyme targets.
-
Establish robust screening assays.
-
Characterize the kinetic profile of inhibition.
The following sections will provide both the theoretical underpinnings and the practical, step-by-step protocols to empower researchers in their investigation of this novel compound.
Potential Enzyme Targets and Rationale
Based on the structural components of this compound, we propose the following enzyme classes as primary targets for initial screening:
| Enzyme Class | Rationale | Potential Therapeutic Area |
| Histone Deacetylases (HDACs) | The butyrate functional group is a known inhibitor of class I and IIa HDACs.[3] | Cancer, Inflammatory Diseases |
| Oxidoreductases | Phenyl ketone derivatives have been shown to modulate oxidoreductase activity.[4] | Metabolic Disorders, Nonalcoholic Fatty Liver Disease (NAFLD) |
| Serine/Cysteine Proteases | Ketone-containing compounds can act as inhibitors of these proteases.[7] | Cancer, Viral Infections, Inflammatory Disorders |
| Butyrylcholinesterase (BChE) | The butyrate ester may act as a substrate or inhibitor for this enzyme, which is relevant in neurodegenerative diseases. | Alzheimer's Disease |
Experimental Workflow: A Strategic Overview
A logical and phased approach is critical when characterizing a novel compound. The following workflow is recommended to efficiently assess the enzyme inhibitory potential of this compound.
Caption: A three-phase experimental workflow for characterizing novel enzyme inhibitors.
Detailed Protocols
The following protocols are designed to be adaptable to the specific enzyme target being investigated. General guidelines are provided, with the understanding that buffer conditions, substrate concentrations, and detection methods will need to be optimized for each specific enzyme system.[8][9][10]
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a framework for determining the inhibitory effect of a test compound on enzyme activity using a spectrophotometer.[8]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (Test Compound)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
Positive control (if available): A known inhibitor of the enzyme.
-
-
Pre-incubation:
-
Add the enzyme and the test compound (or DMSO for control) to the wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Protocol 2: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the enzyme inhibition assay as described in Protocol 1, using a range of at least 8-10 different concentrations of the test compound.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Example IC50 Data Table (Hypothetical):
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 35.1 |
| 1 | 48.9 |
| 5 | 75.3 |
| 10 | 88.6 |
| 50 | 95.1 |
| 100 | 98.2 |
| Calculated IC50 | 1.05 µM |
Protocol 3: Enzyme Kinetic Studies for Mechanism of Action (MoA) Determination
These studies are crucial for understanding how the inhibitor interacts with the enzyme.[11][12]
Procedure:
-
Set up a matrix of experiments where both the substrate and inhibitor concentrations are varied.
-
For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity at several different substrate concentrations.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[12]
Interpreting Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, Km increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant. Both Vmax and Km are affected.
Caption: Simplified binding models for different types of enzyme inhibition.
Data Interpretation and Best Practices
-
Controls are Critical: Always include appropriate positive and negative controls to ensure the validity of your assay.[9]
-
DMSO Concentration: Keep the final DMSO concentration constant across all wells and as low as possible to avoid solvent effects.
-
Enzyme Stability: Ensure the enzyme remains stable and active throughout the duration of the assay.
-
Substrate Concentration: For initial screening, a substrate concentration at or near the Michaelis constant (Km) is often used.[8]
-
Data Fitting: Use appropriate statistical software for non-linear regression analysis of dose-response and kinetic data.
Conclusion
This compound is a compound with intriguing structural features that suggest potential as an enzyme inhibitor. The protocols and workflows outlined in these application notes provide a robust starting point for its systematic investigation. By carefully selecting potential targets, performing rigorous screening and kinetic analyses, researchers can effectively elucidate the inhibitory profile of this novel molecule, paving the way for potential therapeutic applications.
References
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A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]
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Enzyme Kinetics Data Analysis. YouTube. Available at: [Link]
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. Available at: [Link]
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Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]
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Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. Available at: [Link]
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Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]
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Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. Journal of Translational Medicine. Available at: [Link]
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Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. Frontiers in Microbiology. Available at: [Link]
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Implications of butyrate and its derivatives for gut health and animal production. Animal Nutrition. Available at: [Link]
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A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins. Foods. Available at: [Link]
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Four different pathways for butyrate synthesis and corresponding genes... ResearchGate. Available at: [Link]
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Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Available at: [Link]
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Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. International Journal of Molecular Sciences. Available at: [Link]
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Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]
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Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. PubMed. Available at: [Link]
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Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. PubMed. Available at: [Link]
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Application Notes & Protocols for 4-Phenylbutyrate (4-PBA) in Neuroscience Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" did not yield any publicly available scientific literature. This guide is therefore based on a comprehensive analysis of a structurally related and extensively studied compound, 4-Phenylbutyrate (4-PBA) . The experimental principles and protocols detailed herein for 4-PBA provide a robust framework for investigating novel phenylbutyrate derivatives in neuroscience.
I. Introduction: 4-Phenylbutyrate as a Multifaceted Neuroprotective Agent
4-Phenylbutyrate (4-PBA) is a small aromatic fatty acid that has garnered significant attention in neuroscience for its multifaceted therapeutic potential. [1][2]Initially approved for the treatment of urea cycle disorders, its ability to cross the blood-brain barrier has opened avenues for its investigation in a range of neurological and neurodegenerative diseases. [3]The neuroprotective effects of 4-PBA are attributed to its dual mechanism of action: functioning as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. [2][3][4] The accumulation of misfolded proteins is a common pathological hallmark of many neurodegenerative diseases. [4][5]This leads to ER stress and the activation of the unfolded protein response (UPR), which, if prolonged, can trigger apoptotic cell death. [6][7]4-PBA, as a chemical chaperone, aids in the proper folding of proteins, thereby reducing the load of misfolded proteins in the ER and mitigating ER stress-induced neurodegeneration. [8][9][10][11]Furthermore, as an HDAC inhibitor, 4-PBA can modulate gene expression to promote a neuroprotective phenotype. [2][12] This guide provides an in-depth overview of the mechanisms of action of 4-PBA and detailed protocols for its application in both in vitro and in vivo neuroscience research.
II. Mechanism of Action: A Dual Approach to Neuroprotection
The neuroprotective properties of 4-PBA stem from two primary, interconnected mechanisms:
A. Chemical Chaperone Activity and Alleviation of ER Stress:
A primary mode of action for 4-PBA is its role as a chemical chaperone. [8][9][10][11]It is thought to interact with the hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating their correct conformation. [4]This action is crucial in mitigating ER stress, a condition implicated in numerous neurodegenerative diseases including Alzheimer's, Parkinson's, and Huntington's disease. [8][12][13]By reducing the accumulation of unfolded proteins, 4-PBA helps to restore ER homeostasis and prevent the activation of apoptotic pathways. [9][14][15] B. Histone Deacetylase (HDAC) Inhibition:
4-PBA also functions as an inhibitor of class I and IIb histone deacetylases (HDACs). [4]HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin structure, allowing for the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses. [2][12]
Caption: Dual neuroprotective mechanism of 4-PBA.
III. Applications in Neuroscience Research
4-PBA has demonstrated therapeutic potential in a wide array of neurological disease models:
-
Neurodegenerative Diseases: Studies have shown that 4-PBA can reduce the aggregation of pathological proteins such as amyloid-beta and tau in Alzheimer's disease models, and mutant huntingtin in Huntington's disease models. [12][16][17]It has also been shown to protect dopaminergic neurons in models of Parkinson's disease. [13]* Ischemic Stroke: 4-PBA has been found to ameliorate brain injury and cognitive deficits following focal cerebral ischemia by reducing ER stress and apoptosis. [14]* Epilepsy: In certain genetic epilepsy models, 4-PBA has been shown to restore the function of mutant GABA transporters and reduce seizure activity. [18]* Other Neurological Conditions: The neuroprotective effects of 4-PBA are also being investigated in models of Down syndrome, spinal cord injury, and various lysosomal storage disorders. [19]
IV. Experimental Protocols
The following protocols are provided as a guide for the application of 4-PBA in neuroscience research. It is recommended to optimize concentrations and treatment durations for specific cell types and experimental models.
A. In Vitro Studies: Neuronal Cell Culture
Objective: To assess the neuroprotective effects of 4-PBA against a neurotoxic insult (e.g., tunicamycin-induced ER stress) in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Sodium 4-phenylbutyrate (4-PBA)
-
Neurotoxic agent (e.g., Tunicamycin)
-
96-well plates
-
MTT or other viability assay kit
-
Western blot reagents
-
Antibodies against ER stress markers (e.g., GRP78, CHOP) and apoptosis markers (e.g., cleaved caspase-3)
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
4-PBA Pre-treatment: Prepare a stock solution of 4-PBA in sterile water or DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (a typical starting range is 1-10 mM). Remove the old medium from the cells and add the medium containing 4-PBA. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., tunicamycin at 1-5 µg/mL) to the wells containing 4-PBA and incubate for 24-48 hours. Include appropriate controls (untreated cells, cells treated with 4-PBA alone, and cells treated with the neurotoxin alone).
-
Assessment of Cell Viability: After the incubation period, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Western Blot Analysis: For mechanistic studies, seed cells in 6-well plates and treat as described above. After treatment, lyse the cells and perform western blotting to analyze the expression levels of key proteins involved in ER stress and apoptosis.
Caption: In vitro experimental workflow for 4-PBA.
B. In Vivo Studies: Animal Models of Neurodegeneration
Objective: To evaluate the therapeutic efficacy of 4-PBA in a mouse model of Alzheimer's disease (e.g., 5XFAD).
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and wild-type littermates
-
Sodium 4-phenylbutyrate (4-PBA)
-
Vehicle (e.g., sterile saline)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Tissue processing reagents for histology and biochemistry
Protocol:
-
Animal Grouping and Treatment: Randomly assign mice to treatment groups (e.g., wild-type + vehicle, 5XFAD + vehicle, 5XFAD + 4-PBA). A typical dose for intraperitoneal (i.p.) injection is 100-200 mg/kg/day. [1]Dissolve 4-PBA in sterile saline. Administer the treatment for a specified duration (e.g., 4-8 weeks).
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a standard test for learning and memory in rodents.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and collect brain tissue. Process the brains for histological analysis (e.g., immunohistochemistry for amyloid plaques and neuroinflammation) and biochemical analysis (e.g., ELISA or western blot for protein levels).
-
Data Analysis: Analyze the behavioral data, and quantify the pathological and biochemical markers. Compare the results between the different treatment groups.
Sources
- 1. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Receptor Binding Assays: Characterizing "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate"
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of receptor binding assays to characterize the novel compound, Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. While direct biological targets of this specific molecule are not yet extensively documented in publicly available literature, its structural motifs suggest potential interactions with various receptor systems. This guide will use the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in a range of neurological and psychiatric conditions, as a primary example to illustrate the principles and methodologies for characterizing such a novel compound.[1][2][3]
Introduction: The Rationale for Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a quantitative measure of the interaction between a ligand (e.g., a drug candidate) and its biological target.[4][5] These assays are fundamental for:
-
Target Identification and Validation: Determining the specific receptors or binding sites with which a novel compound interacts.
-
Affinity and Potency Determination: Quantifying the strength of the binding interaction, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).[6][7]
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound affinity and selectivity.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify potential hits for a specific target.[8]
Radioligand binding assays, in particular, are considered the "gold standard" due to their high sensitivity, specificity, and robustness.[6][7] They involve the use of a radioactively labeled ligand to trace and quantify its binding to a receptor.[9]
The Compound of Interest: this compound
| Chemical Property | Value | Source |
| Molecular Formula | C18H25NO3 | [10] |
| Molecular Weight | 303.40 g/mol | Inferred from formula |
| Predicted Boiling Point | 435.7±35.0 °C | [11] |
| Predicted Density | 1.095±0.06 g/cm3 | [11] |
| Predicted pKa | 8.62±0.10 | [11] |
The structure of this compound incorporates a phenylbutyrate moiety. Structurally related compounds, such as 4-phenylbutyrate (4-PBA), have been investigated for their therapeutic potential, acting as chemical chaperones that can reduce endoplasmic reticulum (ER) stress.[12] 4-PBA has also been shown to influence signaling pathways such as the GPR30-PI3K pathway.[13] These activities of a related compound underscore the potential for this compound to have significant biological effects.
Hypothetical Target: The Sigma-1 Receptor (S1R)
The S1R is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that functions as a molecular chaperone.[14] It is known to bind a wide variety of synthetic compounds and has been implicated in conditions such as Alzheimer's disease, neuropathic pain, and addiction.[1][2][14] Given its promiscuous ligand-binding nature and its role in cellular stress responses, the S1R represents a plausible and compelling hypothetical target for a novel compound like this compound.
S1R Signaling and Function
Experimental Protocols
This section outlines detailed protocols for characterizing the binding of this compound to the S1R using radioligand binding assays.
Preparation of Guinea Pig Liver Membranes
Guinea pig liver is an excellent source of S1R, expressing high levels of the protein.[1][3]
Materials:
-
Fresh or frozen guinea pig liver
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 320 mM sucrose
-
Centrifuge and rotor capable of 48,000 x g
-
Dounce homogenizer
-
Bradford protein assay kit
Protocol:
-
Thaw the guinea pig liver on ice and weigh it.
-
Mince the liver into small pieces and place it in 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
After the final wash, resuspend the pellet in a small volume of assay buffer and determine the protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay determines the density of receptors (Bmax) in the membrane preparation and the affinity (Kd) of the radioligand for the receptor.[6][7][8]
Materials:
-
Guinea pig liver membranes
-
Radioligand: [³H]-(+)-Pentazocine (a selective S1R ligand)[1][2]
-
Unlabeled Ligand for Non-Specific Binding: Haloperidol or (+)-Pentazocine[14][15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Protocol:
-
Prepare serial dilutions of [³H]-(+)-Pentazocine in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]-(+)-Pentazocine dilution, and 100 µL of the membrane preparation (typically 50-100 µg of protein).
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled haloperidol (e.g., 10 µM final concentration), 50 µL of the appropriate [³H]-(+)-Pentazocine dilution, and 100 µL of the membrane preparation.
-
Incubate the plate at 37°C for 120 minutes.[15]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model (hyperbola) to determine the Kd and Bmax values.
Competition Binding Assay
This assay determines the affinity (Ki) of the unlabeled test compound (this compound) for the receptor by measuring its ability to compete with a fixed concentration of the radioligand.[6][7][9]
Materials:
-
Same as for the saturation binding assay, plus:
-
This compound
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer, typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound, as well as wells for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [³H]-(+)-Pentazocine (at a concentration near its Kd, e.g., 15 nM), and 100 µL of the membrane preparation.[15]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled haloperidol (e.g., 10 µM final concentration), 50 µL of [³H]-(+)-Pentazocine, and 100 µL of the membrane preparation.
-
Competition Wells: Add 50 µL of the appropriate dilution of this compound, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of the membrane preparation.
-
Incubate, filter, and count as described in the saturation binding assay protocol.
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Data Interpretation and Expected Outcomes
| Parameter | Description | Interpretation |
| Kd | Dissociation constant of the radioligand. | A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity. |
| Bmax | Maximum number of binding sites. | Represents the density of the receptor in the tissue preparation. |
| IC50 | Concentration of the test compound that inhibits 50% of specific radioligand binding. | A measure of the test compound's potency in displacing the radioligand. |
| Ki | Inhibition constant of the test compound. | An estimate of the affinity of the test compound for the receptor, corrected for the concentration and affinity of the radioligand. A lower Ki indicates higher affinity. |
A low Ki value for this compound at the S1R would suggest that it is a ligand for this receptor. Further functional assays would then be required to determine if it acts as an agonist or an antagonist.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
Positive Control: A known S1R ligand (e.g., haloperidol, (+)-pentazocine) should be run in parallel to confirm the assay is performing as expected.
-
Negative Control: A compound known not to bind to S1R can be included to ensure specificity.
-
Protein Concentration: Consistent protein concentrations across all wells are crucial for reproducible results.
-
Data Quality: Non-linear regression analysis should yield a good fit (e.g., R² > 0.95) for the data to be considered reliable.
Conclusion
This application note provides a comprehensive framework for the initial characterization of a novel compound, this compound, using receptor binding assays, with a specific focus on the Sigma-1 Receptor as a hypothetical target. By following these detailed protocols and data analysis guidelines, researchers can obtain robust and reliable data on the binding affinity of this and other novel compounds, providing a critical first step in the drug discovery and development process.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Wikipedia. (2023). Ligand binding assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (2021). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
-
MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
PubMed. (2025). Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 4-OXO-4-PHENYLBUTYRATE. Retrieved from [Link]
-
PubMed. (2004). Sodium 4-phenylbutyrate protects against cerebral ischemic injury. Retrieved from [Link]
-
PubMed. (2001). A phase I dose escalation and bioavailability study of oral sodium phenylbutyrate in patients with refractory solid tumor malignancies. Retrieved from [Link]
-
RAVICTI (glycerol phenylbutyrate). (n.d.). Mechanism of Action. Retrieved from [Link]
-
PubMed. (2021). Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders. Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Formulation of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
A Senior Application Scientist's Guide to Navigating the Formulation of Novel Chemical Entities
Abstract
The successful in vivo evaluation of a novel chemical entity (NCE) is critically dependent on the development of a stable and bioavailable formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate," a hypothetical NCE that embodies the challenges often encountered with new molecules. The principles and protocols outlined herein are broadly applicable to other NCEs with potentially limited aqueous solubility. This document will detail a systematic approach, from initial pre-formulation characterization to the selection and preparation of appropriate vehicle systems for in vivo studies, ensuring scientific integrity and reproducible results.
Introduction: The Formulation Hurdle in Preclinical Research
The journey of a promising new molecule from the bench to a potential therapeutic is fraught with challenges, one of the earliest and most critical being the development of a suitable formulation for in vivo testing.[1][2] An inadequate formulation can lead to erroneous pharmacokinetic and pharmacodynamic data, potentially causing a viable candidate to be prematurely discarded. "this compound" serves as our model compound. Its structure, featuring a lipophilic phenylbutyrate core and a basic piperidinomethyl group, suggests a pH-dependent solubility profile that requires careful characterization before a formulation strategy can be devised.
This guide will eschew a one-size-fits-all template, instead focusing on a logical, evidence-based workflow. We will begin with the foundational pre-formulation studies necessary to understand the physicochemical properties of our NCE.[3][4][5] Based on these findings, we will explore various formulation strategies, from simple aqueous solutions to more complex systems, providing detailed protocols for their preparation and quality control.
Pre-formulation Studies: Characterizing Your Molecule
Before any formulation work begins, a thorough understanding of the NCE's intrinsic properties is paramount.[3][6][7] These pre-formulation studies provide the data necessary to make informed decisions about the most appropriate formulation approach.
Physicochemical Properties of this compound (Hypothetical)
While specific experimental data for our target compound is not publicly available, we can infer some properties from its structure and from related compounds like "Ethyl 4-oxo-4-phenylbutyrate" and "Ethyl 2-oxo-4-phenylbutyrate".[8][9][10][11]
| Property | Predicted Value/Characteristic | Rationale and Implication for Formulation |
| Molecular Weight | ~303.4 g/mol | Within the range for good oral absorption. |
| Appearance | Likely an oil or low-melting-point solid | Will influence handling and the choice between solution and suspension. |
| pKa | Estimated 8-9 | The piperidinomethyl group is basic and will be protonated at acidic pH, likely increasing aqueous solubility. |
| LogP | Moderately high | The phenylbutyrate moiety suggests lipophilicity, which may lead to poor aqueous solubility at neutral pH. |
| Aqueous Solubility | Expected to be low at neutral pH, but higher at acidic pH | pH adjustment of the vehicle will be a key strategy to explore. |
Essential Pre-formulation Experiments
The following protocols are designed to generate the foundational data for formulating "this compound" or any NCE.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of the NCE across a physiologically relevant pH range.
Materials:
-
"this compound"
-
Phosphate buffered saline (PBS) at pH 7.4
-
Citrate and phosphate buffers at various pH values (e.g., 2, 4, 6, 8)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
Procedure:
-
Prepare saturated solutions by adding an excess of the NCE to each buffer in separate vials.
-
Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved NCE in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Causality of Experimental Choices: The pH range is chosen to mimic the conditions in the gastrointestinal tract and blood. The equilibration time is crucial to ensure that the measured solubility is the true equilibrium solubility.
Protocol 2: Stability Assessment in Solution
Objective: To evaluate the chemical stability of the NCE in potential formulation vehicles.
Materials:
-
Prepared solutions of the NCE in selected vehicles (e.g., acidic buffer, co-solvent mixtures)
-
HPLC with a stability-indicating method
-
Environmental chambers for controlled temperature and light exposure (as per ICH guidelines Q1A(R2) and Q1B)[12]
Procedure:
-
Prepare solutions of the NCE in the chosen vehicles at a known concentration.
-
Divide the solutions into aliquots for storage under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (25°C/60% RH)
-
Accelerated conditions (40°C/75% RH)
-
Photostability chamber
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.
-
Analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of the NCE and to detect any degradation products.
-
Calculate the percentage of NCE remaining at each time point and identify any significant degradation.
Trustworthiness of the Protocol: A validated, stability-indicating HPLC method is critical to ensure that the parent compound can be distinguished from its degradation products.[13][14][15][16]
Formulation Development: A Decision-Based Approach
The data from the pre-formulation studies will guide the selection of an appropriate formulation strategy. The following decision tree illustrates this process.
Caption: Decision tree for in vivo formulation development.
Aqueous Solutions
If the NCE is sufficiently soluble and stable in an aqueous vehicle at a physiologically acceptable pH, this is the simplest and often preferred approach. Given the basic nature of "this compound", an acidified vehicle is a logical starting point.
Protocol 3: Preparation of an Acidic Aqueous Solution
Objective: To prepare a simple, clear aqueous solution of the NCE for oral or parenteral administration.
Materials:
-
"this compound"
-
Sterile Water for Injection (WFI)
-
0.1 M Hydrochloric acid (HCl) or other physiologically compatible acid (e.g., citric acid)
-
pH meter
-
Sterile vials
Procedure:
-
Weigh the required amount of the NCE.
-
In a sterile container, add approximately 80% of the final volume of WFI.
-
While stirring, slowly add the NCE to the water.
-
Titrate with 0.1 M HCl dropwise until the NCE is fully dissolved.
-
Check the pH of the solution. Adjust to the lowest pH that maintains solubility and is suitable for the intended route of administration (e.g., pH 3-5 for oral gavage).
-
Add WFI to reach the final desired volume and mix thoroughly.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For parenteral administration, sterile filter the final solution through a 0.22 µm filter into sterile vials.
Expertise & Experience: The choice of acid is important. While HCl is common, a buffering agent like citrate can provide better pH control.[17]
Co-solvent Formulations
If aqueous solubility is insufficient even with pH adjustment, a co-solvent system may be necessary. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[18]
Protocol 4: Preparation of a Co-solvent Formulation
Objective: To prepare a solution of the NCE using a blend of aqueous and organic solvents.
Materials:
-
NCE
-
PEG 400
-
Propylene Glycol
-
Ethanol
-
Saline (0.9% NaCl)
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of NCE.
-
In a glass vial, add the NCE.
-
Add the organic co-solvents in a stepwise manner (e.g., first dissolve in a small amount of ethanol, then add PEG 400).
-
Mix thoroughly using a magnetic stirrer until the NCE is completely dissolved.
-
Slowly add the aqueous component (e.g., saline) dropwise while continuously stirring.
-
Observe for any signs of precipitation. If the compound crashes out, the proportion of the organic co-solvent may need to be increased.
-
The final formulation should be a clear solution.
Trustworthiness of the Protocol: It is crucial to test the tolerability of the chosen co-solvent system in a satellite group of animals, as some co-solvents can have their own pharmacological or toxicological effects.[19]
Aqueous Suspensions
For NCEs that are poorly soluble across the entire physiological pH range, a suspension may be the most viable option.[18]
Protocol 5: Preparation of a Micronized Suspension
Objective: To prepare a homogenous and stable suspension of the NCE for oral administration.
Materials:
-
NCE (micronized, if possible)
-
Wetting agent (e.g., 0.5% Tween 80)
-
Suspending agent (e.g., 0.5% carboxymethylcellulose - CMC)
-
Vehicle (e.g., purified water or saline)
-
Mortar and pestle
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of the NCE.
-
In a mortar, add the NCE powder.
-
Add a small amount of the wetting agent and levigate the powder to form a smooth, uniform paste. This step is critical to ensure that the drug particles are adequately wetted.
-
Gradually add the vehicle containing the suspending agent while continuously triturating.
-
Transfer the contents to a beaker and place it on a magnetic stirrer.
-
Stir for a sufficient time to ensure homogeneity.
-
Visually inspect the suspension for uniformity before each administration. The suspension should be easily resuspendable upon gentle shaking.
Expertise & Experience: Particle size is a critical parameter for suspensions. Micronization of the NCE can improve the dissolution rate and bioavailability.
In Vivo Study Considerations
The choice of formulation is intrinsically linked to the design of the in vivo study.[20][21][22]
Route of Administration
| Route | Formulation Preference | Considerations |
| Oral (PO) | Solutions, suspensions, co-solvent systems | The formulation must be stable in the GI tract. |
| Intravenous (IV) | Aqueous solutions, co-solvent systems (with caution) | Must be sterile, isotonic, and free of particulates. Suspensions are generally not suitable. |
| Intraperitoneal (IP) | Aqueous solutions, co-solvent systems, suspensions | Risk of local irritation. |
Dose Volume and Concentration
The concentration of the NCE in the formulation will be determined by the required dose and the maximum permissible administration volume for the chosen animal model.
| Species | Oral (PO) (mL/kg) | Intravenous (IV) (mL/kg) | Intraperitoneal (IP) (mL/kg) |
| Mouse | 10 | 5 | 10 |
| Rat | 10 | 5 | 10 |
These are general guidelines; consult your institution's animal care and use committee for specific recommendations.
Toxicity and Tolerance
It is imperative to run a vehicle control group in your study.[18] This group receives the formulation without the NCE, allowing you to distinguish the effects of the drug from any potential effects of the vehicle itself. For novel formulations, a preliminary tolerability study is recommended. Acute oral toxicity studies should be designed in line with OECD guidelines (e.g., OECD 420, 423, or 425).[23][24][25][26][27]
Quality Control of the Final Formulation
Before administration, the final formulation should undergo basic quality control checks to ensure its suitability for the study.
| Test | Solution | Suspension |
| Visual Inspection | Clear, free of particulates | Homogenous, uniform color |
| pH Measurement | Within the target range | Within the target range |
| Resuspendability | N/A | Easily resuspendable with gentle shaking |
| Particle Size | N/A | Microscopic evaluation for particle size and morphology |
Conclusion
The formulation of a novel chemical entity like "this compound" for in vivo studies is a systematic, multi-step process that is integral to the success of any preclinical drug development program. By diligently conducting pre-formulation studies and applying a logical, evidence-based approach to vehicle selection and preparation, researchers can develop robust formulations that deliver the NCE to the target site in a consistent and bioavailable manner. The protocols and strategies outlined in this guide provide a solid foundation for navigating the complexities of in vivo formulation, ultimately leading to more reliable and reproducible preclinical data.
References
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ChemWhat. (n.d.). Ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Excipients for Parenterals. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]
-
Colorcon. (2025). What Are Excipients? 9 Common Examples. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Pharmapproach.com. (n.d.). Preformulation Studies: A Foundation for Dosage Form Development. Retrieved from [Link]
-
NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
K. K. Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
IPSF. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. Retrieved from [Link]
-
PMC - NIH. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]
-
Pharmaffiliates. (2025). What Are Pre-Formulation Studies? Purpose, Process & Importance. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Novotech CRO. (2025). 2025 Global Report for In-Vivo CAR Cell Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
National Toxicology Program (NTP). (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. Retrieved from [Link]
-
GMP Journal. (2023). FDA 483s and Warning Letters concerning Stability Testing. Retrieved from [Link]
-
Ashland. (n.d.). parenteral excipients. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). FDA Stability Testing. Retrieved from [Link]
-
National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
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"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" high-throughput screening methods
An Application Guide for the High-Throughput Screening of Novel Chemical Entities: Featuring "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" as a Case Study
Authored by a Senior Application Scientist
Introduction: The Challenge of Screening Novel Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological pathway.[1][2] This process, which leverages robotics, sophisticated data processing, and sensitive detection methods, provides the essential starting points for drug design and development.[2][3] However, a significant challenge arises when screening novel chemical entities (NCEs) for which the biological target is unknown.
This application note addresses this challenge using "this compound" as a representative NCE. Due to the absence of published data on its specific mechanism of action, this guide provides a strategic framework for developing robust HTS campaigns against two high-value therapeutic target classes: G-Protein Coupled Receptors (GPCRs) and enzymes. We will detail the rationale behind technology selection, provide step-by-step protocols, and outline the necessary data analysis and quality control measures to ensure the generation of reliable and actionable results.
Strategic Framework: From Compound to HTS Campaign
Before committing to a large-scale screen, a logical framework must be established to select the most appropriate assay technologies. The chemical structure of an NCE can provide initial clues to its potential targets. The piperidinomethylphenyl moiety in our case compound is found in molecules known to interact with GPCRs, while the keto-butyrate structure suggests potential for enzyme inhibition. This structural analysis informs our selection of two distinct screening strategies.
The overall workflow begins with target class hypothesis, proceeds to assay development and validation, and culminates in the primary screen and subsequent hit confirmation.
Application Protocol 1: GPCR Antagonist Screening via AlphaScreen cAMP Assay
Scientific Rationale
GPCRs are the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs, making them a primary focus for drug discovery.[4][5] Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP). The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based proximity assay ideal for HTS.[6][7] It requires no wash steps, is readily automated, and can accurately quantify cAMP levels in cell lysates.[8]
In this competitive immunoassay, endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to an Acceptor bead. A streptavidin-coated Donor bead binds the biotinylated probe. If cellular cAMP is low, the Donor and Acceptor beads are brought into proximity, generating a signal. If our test compound is an antagonist, it will block agonist-induced changes in cAMP, thus restoring the signal in an assay designed to detect Gαi activation (which decreases cAMP) or reducing the signal in an assay for Gαs activation (which increases cAMP).
Materials and Reagents
| Reagent | Supplier | Purpose |
| CHO-K1 cells expressing target GPCR | In-house / Vendor | Host system for the GPCR target |
| F-12K Medium, FBS, Pen-Strep | ATCC / Gibco | Cell culture |
| IBMX Solution | Sigma-Aldrich | Phosphodiesterase inhibitor to prevent cAMP degradation |
| Forskolin | Sigma-Aldrich | Gαs pathway activator (positive control) |
| Known Agonist/Antagonist | Tocris / Cayman | Assay controls |
| AlphaScreen cAMP Assay Kit | PerkinElmer | Detection reagents |
| 384-well low-volume white plates | Corning / Greiner | HTS-compatible assay plates |
| Test Compound Library | In-house | Compounds for screening |
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture the recombinant CHO-K1 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using trypsin-EDTA and resuspend in serum-free medium to a density of 0.25 x 10⁶ cells/mL.
-
Dispense 5 µL of the cell suspension (1,250 cells) into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound ("this compound") and controls in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 25 nL of compound solution to the appropriate wells.
-
Controls: Include wells with DMSO only (vehicle control), a known antagonist (positive control), and a non-transduced cell line (background control).
-
-
Agonist Stimulation:
-
Prepare an agonist solution in stimulation buffer (e.g., HBSS with 500 µM IBMX) at 2x the final desired concentration (typically EC₈₀).
-
Add 5 µL of the agonist solution to all wells except the neutral control wells (which receive buffer only).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's protocol, prepare the AlphaScreen reagent mix containing the Acceptor beads and lysis buffer.
-
Add 10 µL of the reagent mix to each well.
-
Seal the plate and incubate in the dark at room temperature for 1 hour.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision) using standard excitation (680 nm) and emission (520-620 nm) settings.[7]
-
Data Analysis and Quality Control
-
Z'-Factor Calculation: The quality and robustness of the HTS assay must be validated before screening a full library.[9] The Z'-factor is a statistical measure of assay quality, where a value > 0.5 is considered excellent for HTS.[10]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
pos = Positive control (e.g., known agonist at ECmax)
-
neg = Negative control (e.g., vehicle)
-
-
Hit Identification: A "hit" is defined as a compound that produces a signal change greater than a predetermined threshold (e.g., 3 standard deviations from the mean of the vehicle control wells).[10]
-
Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC₅₀). Data is fitted to a four-parameter logistic model.
Application Protocol 2: Enzyme Inhibition Screening via Fluorescence Polarization (FP)
Scientific Rationale
Enzymes, particularly kinases and proteases, are another major class of drug targets.[10][11] Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule in solution.[12] A small, fluorescently labeled molecule (tracer) tumbles rapidly, resulting in low polarization. When it binds to a larger molecule, like an enzyme, its tumbling slows dramatically, leading to a high polarization signal.[13]
This assay is configured in a competitive format. A fluorescent tracer that binds to the enzyme's active site is used. In the absence of an inhibitor, the tracer binds the enzyme, yielding a high FP signal. A test compound that inhibits the enzyme will compete with the tracer for binding, displacing it into the solution and causing a decrease in the FP signal. This method is rapid, requires no separation steps, and is less prone to interference from colored compounds than absorbance-based assays.[14]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Purified Target Enzyme | In-house / Vendor | Biological target |
| Fluorescently Labeled Tracer | Vendor / Custom | Probe for FP assay |
| Known Inhibitor | Tocris / Cayman | Positive control |
| Assay Buffer (e.g., PBS, 0.01% Triton X-100) | Sigma-Aldrich | Reaction buffer |
| 384-well black, low-volume plates | Corning / Greiner | Low-binding, opaque plates for fluorescence |
| Test Compound Library | In-house | Compounds for screening |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 2x solution of the target enzyme in assay buffer.
-
Prepare a 2x solution of the fluorescent tracer in assay buffer. The concentration should be optimized to be near its Kd for the enzyme to ensure assay sensitivity.
-
Prepare serial dilutions of the test compound and controls in DMSO.
-
-
Assay Assembly:
-
Dispense 25 nL of compound solution into the wells of a 384-well black plate.
-
Add 5 µL of the 2x enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the 2x fluorescent tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader equipped with excitation and emission polarizers for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein). The reader will measure the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
-
Data Analysis and Quality Control
-
Polarization Calculation: The instrument software typically calculates the polarization (P) or anisotropy (A) value. The polarization is calculated in milli-polarization (mP) units.
-
P = (I∥ - G * I⊥) / (I∥ + G * I⊥)
-
G (G-factor) is an instrument-specific correction factor.
-
-
Assay Window: The assay window is the difference between the maximum signal (tracer + enzyme) and minimum signal (tracer only). A robust assay should have a window of at least 100 mP.
-
Z'-Factor and Hit Selection: The Z'-factor is calculated as described previously, using the maximum and minimum signal wells as controls. Hits are identified as compounds that reduce the polarization signal by a defined threshold (e.g., >30% inhibition).
-
Counter-Screening: It is crucial to perform counter-screens to identify false positives.[15] Compounds that are inherently fluorescent or that quench the tracer's fluorescence can interfere with the assay and must be flagged.[16]
Conclusion and Next Steps
This guide outlines two robust, validated HTS methodologies applicable to the screening of novel compounds like "this compound." By hypothesizing potential target classes based on chemical structure, researchers can develop highly effective primary screening campaigns. The cell-based AlphaScreen cAMP assay provides a physiologically relevant system for identifying GPCR modulators, while the biochemical Fluorescence Polarization assay offers a direct and sensitive method for discovering enzyme inhibitors.
Following a primary HTS campaign, identified hits must undergo a rigorous confirmation process, including re-testing, dose-response analysis, and validation in orthogonal assays to eliminate false positives and confirm the mechanism of action.[15] This structured approach ensures that the significant resources invested in HTS yield high-quality, validated starting points for the lengthy and complex journey of drug discovery.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (URL: [Link])
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. (URL: [Link])
-
Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 15(11), 1293-1303. (URL: [Link])
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BMG LABTECH. AlphaScreen. (n.d.). (URL: [Link])
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. (URL: [Link])
-
Sartorius. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL: [Link])
-
Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (URL: [Link])
-
Tay, A., et al. (2024). High-Throughput Screening Techniques To Improve Cellular Drug Discovery. Technology Networks. (URL: [Link])
-
Sittampalam, G. S., et al. (2004). High throughput screening for orphan and liganded GPCRs. Combinatorial Chemistry & High Throughput Screening, 7(5), 445-458. (URL: [Link])
-
Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 2(9), 481-486. (URL: [Link])
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Combinatorial Chemistry & High Throughput Screening, 11(4), 286-299. (URL: [Link])
-
Du, Y., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 10(23), 5951-5956. (URL: [Link])
-
Bentham Open. (2008). The Use of AlphaScreen Technology in HTS: Current Status. (URL: [Link])
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Combinatorial Chemistry & High Throughput Screening, 11(4). (URL: [Link])
-
Lee, C. (2020). Computer-aided high-throughput screening for the discovery of GPCR biased ligands. Stanford Digital Repository. (URL: [Link])
-
Wikipedia. (n.d.). High-throughput screening. (URL: [Link])
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. (URL: [Link])
-
Matson, J. P., & St-Germain, J. R. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 9(4), 421-432. (URL: [Link])
-
Grokipedia. (n.d.). Fluorescence polarization immunoassay. (URL: [Link])
-
Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Proceedings of the 2005 ACM symposium on Applied computing. (URL: [Link])
-
Wikipedia. (n.d.). Fluorescence polarization immunoassay. (URL: [Link])
-
Cooksey, G. A., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 10(6), 749-755. (URL: [Link])
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ResearchGate. (URL: [Link])
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. (URL: [Link])
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. (URL: [Link])
-
Dzantiev, B. B., et al. (2022). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 12(7), 459. (URL: [Link])
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (URL: [Link])
-
Mo, S. T., et al. (2012). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 7(9), 785-797. (URL: [Link])
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- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
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- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate in Medicinal Chemistry
Foreword: Unveiling the Potential of a Hybrid Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate emerges as a compound of significant interest, strategically combining two pharmacologically relevant moieties: the 4-oxo-4-phenylbutyrate core and a 2-(piperidinomethyl)phenyl substituent. While direct, extensive research on this specific molecule is nascent, a deep dive into its constituent parts provides a strong rationale for its investigation as a versatile template in medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive overview of its potential applications, grounded in the established bioactivity of analogous structures, and providing detailed protocols to empower its exploration.
Compound Profile and Rationale for Investigation
This compound (CAS No: 898773-91-6 / 161270-70-8) is an organic ester with the molecular formula C₁₈H₂₅NO₃.[1][2] Its structure presents a compelling case for investigation in medicinal chemistry.
Structural Dissection and Inferred Bioactivity:
-
The 4-Oxo-4-phenylbutyrate Core: This scaffold is a known precursor and structural component in a variety of biologically active molecules. For instance, derivatives of 4-oxo-4-phenylbutyrate have been explored as S1P₁ receptor agonists, which are crucial in managing autoimmune diseases.[3] Furthermore, the related compound, ethyl 2-oxo-4-phenylbutyrate, is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like benazepril and lisinopril, highlighting its relevance in cardiovascular drug discovery.[4] There is also evidence suggesting that derivatives of this core may possess anti-inflammatory and anticancer properties.[5]
-
The 2-(Piperidinomethyl)phenyl Moiety: This substituent is not merely a passive structural element. The piperidine ring is a common feature in many CNS-active drugs. Notably, compounds bearing a 2-piperidinyl phenyl benzamide core have been identified as positive allosteric modulators of the prostaglandin EP2 receptor, demonstrating neuroprotective effects.[6][7] This suggests that the 2-(piperidinomethyl)phenyl group can confer desirable pharmacokinetic properties and potentially contribute to bioactivity, particularly in the context of neurological disorders.
The strategic combination of these two fragments in this compound suggests a high potential for this molecule to serve as a foundational scaffold for developing novel therapeutics across various disease areas, including but not limited to, cardiovascular diseases, neurodegenerative disorders, inflammation, and oncology.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₃ | [1] |
| Molecular Weight | 303.4 g/mol | [8] |
| Boiling Point | 435.7±35.0 °C (Predicted) | [2] |
| Density | 1.095±0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.62±0.10 (Predicted) | [2] |
Synthesis and Characterization: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 2-(Piperidinomethyl)aniline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(bromomethyl)-2-nitrobenzene (10 mmol) in 100 mL of acetonitrile.
-
Addition of Piperidine: To this solution, add piperidine (12 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at 60°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1-((2-nitrophenyl)methyl)piperidine.
-
Reduction: Dissolve the crude 1-((2-nitrophenyl)methyl)piperidine in 100 mL of methanol. Add 10% Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 2-(piperidinomethyl)aniline. Purify by column chromatography if necessary.
Step 2: Friedel-Crafts Acylation to Yield this compound
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (12 mmol) to 100 mL of anhydrous dichloromethane (DCM).
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add ethyl 4-chloro-4-oxobutanoate (10 mmol) dropwise to the suspension. Stir for 15 minutes.
-
Addition of Aniline Derivative: Add a solution of 2-(piperidinomethyl)aniline (9 mmol) in 50 mL of anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice with concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the activities of structurally related compounds, we propose the following areas of investigation for this compound and its future analogs.
A. As a Scaffold for Novel Cardiovascular Agents
Rationale: The structural similarity to intermediates of ACE inhibitors suggests potential utility in this area.[4]
Screening Protocol: In Vitro ACE Inhibition Assay
-
Principle: A fluorometric assay to measure the inhibition of Angiotensin Converting Enzyme.
-
Materials: ACE enzyme, a suitable fluorogenic substrate (e.g., Abz-Gly-p-Phe(NO₂)-Pro-OH), test compound, and a known ACE inhibitor (e.g., captopril) as a positive control.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add ACE enzyme and the test compound at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
B. As a Modulator of Prostaglandin Receptors for Neuroprotection
Rationale: The presence of the 2-(piperidinomethyl)phenyl moiety suggests a potential interaction with targets in the central nervous system, such as the EP2 receptor, for which related compounds have shown allosteric modulatory activity.[6][7]
Screening Protocol: In Vitro EP2 Receptor Activity Assay (cAMP Measurement)
-
Principle: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the EP2 receptor by measuring downstream cyclic AMP (cAMP) levels.
-
Cell Line: Use a stable cell line expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations in the presence and absence of the natural ligand, Prostaglandin E2 (PGE₂).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
Agonist activity: Increased cAMP levels in the absence of PGE₂.
-
Antagonist activity: Decreased PGE₂-induced cAMP levels.
-
Positive Allosteric Modulator activity: Potentiation of PGE₂-induced cAMP levels.
-
Calculate EC₅₀ or IC₅₀ values as appropriate.
-
C. As a Potential Anti-Cancer Agent
Rationale: The 4-oxo-4-phenylbutyrate scaffold has been associated with anticancer properties.[5] One potential mechanism could be the inhibition of protein-protein interactions, such as MDM2-p53.[9]
Screening Protocol: In Vitro MDM2-p53 Interaction Assay (HTRF)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the disruption of the MDM2-p53 protein-protein interaction.
-
Materials: Recombinant MDM2 and p53 proteins tagged with appropriate FRET pairs (e.g., terbium cryptate and d2), test compound, and a known inhibitor (e.g., nutlin-3a) as a positive control.
-
Procedure:
-
In a 384-well plate, add the tagged MDM2 and p53 proteins.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 1-4 hours).
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two different wavelengths.
-
-
Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition of the MDM2-p53 interaction. Calculate the IC₅₀ value.
General Workflow for Biological Screening
Sources
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- 2. 898773-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 5. China Ethyl 2 Oxo 4 Phenylbutyrate Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]
- 6. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D-YKB77579 - ethyl-4-oxo-4-4-piperidinomethylphenylbutyra… [cymitquimica.com]
- 9. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
The solubility behavior of this compound is dictated by its bifunctional chemical structure. It possesses both a lipophilic (fat-loving) region and a basic, ionizable group. Understanding this duality is the first step to mastering its solubilization.
-
The Lipophilic Body: The ethyl phenylbutyrate core is non-polar and hydrophobic. This part of the molecule is responsible for its low intrinsic solubility in aqueous media.
-
The Basic Head: The piperidinomethyl group contains a tertiary amine. This nitrogen atom has a lone pair of electrons that can accept a proton, making it a weak base. The predicted pKa of its conjugate acid is approximately 8.62[1]. This basicity is the key to enhancing its aqueous solubility.
The interplay between these two regions determines how the molecule behaves in different solvents and pH conditions.
Caption: Structural drivers of solubility for the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered by users in a direct question-and-answer format.
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4). Why?
Answer: This is the most common and expected issue. The pKa of the piperidine group is approximately 8.62[1]. According to the Henderson-Hasselbalch equation, at a pH of 7.4 (which is below the pKa), a significant portion of the molecules will be in their protonated, charged (cationic) form, but a substantial fraction will remain in the neutral, uncharged state. This neutral form has very poor aqueous solubility due to the large lipophilic part of the molecule, leading to incomplete dissolution or precipitation. For full solubilization in aqueous media, the pH must be sufficiently lowered to ensure near-complete protonation.
Q2: What is the best initial solvent to use for making a stock solution?
Answer: For creating a high-concentration stock solution, it is recommended to start with a polar aprotic organic solvent.
| Solvent | Recommendation & Rationale |
| Dimethyl Sulfoxide (DMSO) | Primary Recommendation. DMSO is a powerful solvent that can dissolve a wide range of organic molecules. It is suitable for preparing stock solutions in the 10-50 mM range. Caution: Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells, typically above 0.5-1%. |
| Ethanol (EtOH) | Good Alternative. A less potent solvent than DMSO but often more compatible with biological assays at higher final concentrations. May require gentle warming or sonication to achieve high concentrations. |
| Dimethylformamide (DMF) | Use with Caution. Similar to DMSO in solvent power but generally more toxic. Use only if DMSO and Ethanol are incompatible with your experimental setup. |
Q3: I dissolved my compound in DMSO, but it crashed out of solution when I diluted it into my aqueous experimental media. What should I do?
Answer: This is a classic problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous medium. The key is to ensure the final medium is acidic enough to keep the compound protonated and dissolved.
Solution Workflow:
-
Check the pH of your final medium. Is it below 6.0? If not, this is the likely cause.
-
Acidify the Dilution Medium. Before adding your DMSO stock, adjust the pH of your aqueous buffer to a lower value (e.g., pH 4-5) using a dilute acid like HCl.
-
Dilute Slowly. Add the DMSO stock dropwise to the vortexing acidic buffer. This avoids creating localized areas of high concentration that can trigger precipitation.
-
If precipitation persists, consider a co-solvent approach or the use of solubilizing excipients. More than 40% of new chemical entities are poorly soluble in water, making these advanced techniques crucial[2].
Q4: How low do I need to adjust the pH to ensure my compound stays in solution?
Answer: As a rule of thumb, for a basic compound, you want the pH of the solution to be at least 2 units below the pKa to ensure >99% of the compound is in its protonated, soluble salt form. Given the predicted pKa of 8.62, a final pH of ≤ 6.5 is strongly recommended for your aqueous solutions. The solubility of compounds with ionizable groups is highly dependent on pH[3][4].
Experimental Protocols & Workflows
These step-by-step protocols provide a practical guide to solubilizing your compound effectively.
Protocol 1: Preparation of an Acidic Aqueous Solution
This method is ideal when the final experiment can tolerate a low pH and avoids the use of organic co-solvents.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Aqueous Vehicle: Add a portion of your desired aqueous vehicle (e.g., deionized water, saline) to the powder. Do not expect it to dissolve at this stage.
-
Acidify Dropwise: While stirring or vortexing the suspension, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) drop by drop.
-
Observe Dissolution: Continue adding acid until the solution becomes clear. The piperidine nitrogen is being protonated to form the more soluble hydrochloride salt.
-
Check and Adjust pH: Use a calibrated pH meter to check the final pH. Adjust as necessary to your target pH (e.g., pH 5.0).
-
QS to Final Volume: Add the remaining aqueous vehicle to reach your final target concentration.
Protocol 2: Solubilization Using a DMSO Stock and pH Control
This is the most common workflow for in vitro biological experiments.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved; sonication may assist.
-
Prepare Acidified Assay Buffer: Take your final experimental buffer (e.g., cell culture media, assay buffer) and adjust its pH to the desired acidic range (e.g., pH 5.0-6.5) using sterile, dilute HCl.
-
Perform Serial Dilution (if needed): If you need to make intermediate concentrations, perform these dilutions from the DMSO stock into 100% DMSO.
-
Final Dilution into Assay Buffer: Add the small volume of your DMSO stock to the pre-acidified assay buffer while vortexing. The final DMSO concentration should ideally be <0.5%.
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when facing solubility issues.
Caption: Decision workflow for solubilizing the compound.
Advanced Solubilization Strategies
If pH adjustment and simple co-solvency are insufficient, several advanced formulation techniques can be employed. These methods are often used in formal drug development.[5]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the lipophilic part of the drug, effectively shielding it from water and enhancing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[6]
-
Solid Dispersions: For solid dosage forms, creating a solid dispersion involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC). The amorphous form has a higher energy state and dissolves more readily than the stable crystalline form.[8]
Selection of these advanced methods depends heavily on the final application, dosage form, and route of administration.[2]
References
-
SIELC Technologies. (2018, May 16). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ChemWhat. (n.d.). Ethyl 2-oxo-4-phenylbutyrate CAS#: 64920-29-2. Retrieved from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 64920-29-2 | Product Name : Ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Huaren Lab. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
- Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
-
IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine | Solubility of Things. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Pharmacompass. (n.d.). Ethyl 2-Oxo-4-Phenylbutyrate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
Sources
- 1. 898773-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Solubilizer Excipients - Protheragen [protheragen.ai]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Welcome to the Technical Support Center for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the stability of this compound in various solvent systems.
Q1: My compound is showing signs of degradation in a protic solvent like ethanol. What is the likely cause and how can I mitigate this?
A1: The primary cause of degradation in protic solvents is likely hydrolysis of the ethyl ester functional group. Protic solvents, especially in the presence of acidic or basic catalysts, can facilitate the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.[1][2] The piperidine moiety, being basic, can also influence the local pH and potentially catalyze this reaction.
Troubleshooting Steps:
-
Solvent Selection: If your experimental design allows, switch to an aprotic solvent. Common aprotic solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).
-
pH Control: If an aqueous or protic solvent system is necessary, meticulous control of the pH is critical. The piperidine ring contains a basic nitrogen atom, making the compound's properties pH-dependent.[3] Maintaining a neutral pH can slow down both acid- and base-catalyzed hydrolysis.
-
Temperature Management: Hydrolysis reactions are accelerated at higher temperatures.[2] Store stock solutions and conduct experiments at the lowest feasible temperature to minimize degradation.
-
Moisture Prevention: Ensure all solvents are anhydrous and handle the compound in a dry environment to minimize water-catalyzed hydrolysis.[4]
Q2: I've dissolved the compound in an aqueous buffer for a biological assay, but I'm seeing a loss of potency over time. What could be happening?
A2: In aqueous buffers, the stability of this compound is highly pH-dependent. The piperidine group has a pKa around 11.22, meaning its protonation state, and consequently its influence on the molecule's stability, will change with pH.[3][5] At acidic pH, the piperidinomethyl group will be protonated, which can influence the electronic properties of the entire molecule. Both acid- and base-catalyzed hydrolysis of the ester are potential degradation pathways.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss in aqueous buffers.
Q3: Can I use DMSO as a long-term storage solvent for my stock solutions?
A3: While DMSO is a common aprotic solvent that minimizes the risk of hydrolysis, long-term stability should always be empirically determined. Even in aprotic solvents, other degradation pathways, such as oxidation, can occur, although this is less common for this particular structure under normal storage conditions. The piperidine moiety itself can be susceptible to oxidation under harsh conditions.[4]
Best Practices for DMSO Stock Solutions:
-
Storage Conditions: Store stock solutions at -20°C or -80°C to slow down any potential degradation.
-
Inert Atmosphere: For maximum stability, consider aliquoting the stock solution under an inert gas (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Prepare smaller aliquots for single-use.
-
Purity Check: Periodically check the purity of your stock solution using a suitable analytical method like HPLC to ensure its integrity over time.
Experimental Protocols: Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended.[8][9] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Dissolve in methanol before analysis.
-
Control: Keep 1 mL of the stock solution at room temperature.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of degradation and identify any degradation products.
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradation Product(s) |
| Acid Hydrolysis | Ester Hydrolysis | 4-Oxo-4-[2-(piperidinomethyl)phenyl]butanoic acid |
| Base Hydrolysis | Ester Hydrolysis (Saponification) | Sodium 4-oxo-4-[2-(piperidinomethyl)phenyl]butanoate |
| Oxidative Degradation | Oxidation of piperidine ring | N-oxide derivatives, ring-opened products |
| Thermal Degradation | Various | Dependent on decomposition temperature |
Visualization of Degradation Pathways
The primary anticipated degradation pathway is the hydrolysis of the ethyl ester. This can be catalyzed by both acid and base.
Caption: Acid and base-catalyzed hydrolysis of the ethyl ester.
References
- BIOSYNCE. (2025, August 25).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)
- ResearchGate. (2025, August 9). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Chemistry Steps.
- Chemguide. Hydrolysing Esters.
- Pharmaceutical Technology. (2016, May 2).
- Chemistry Steps.
- Chemguide. Hydrolysing Esters.
- YouTube. (2019, January 15). Mechanism of Ester Hydrolysis.
- ResearchGate. (2020, April 23).
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic rationale behind the proposed synthetic route, providing field-proven insights to ensure robust and reproducible outcomes.
Section 1: Understanding the Core Synthetic Challenge
A direct, single-step synthesis of the target molecule via a classic Friedel-Crafts acylation of 1-(piperidinomethyl)benzene presents a significant, often insurmountable, hurdle. The fundamental issue lies in the interaction between the basic nitrogen of the piperidine moiety and the Lewis acid catalyst (e.g., AlCl₃) required for the acylation.
The Problem: Lewis Acid Complexation
The lone pair of electrons on the piperidine nitrogen acts as a strong Lewis base. It will readily coordinate with the Lewis acid catalyst.[1] This interaction forms a stable complex, which has two major detrimental effects:
-
Deactivation of the Aromatic Ring: The complexation places a positive charge on the nitrogen atom, transforming the piperidinomethyl group into a powerful electron-withdrawing group. This deactivates the benzene ring towards electrophilic aromatic substitution, effectively halting the Friedel-Crafts reaction.[2]
-
Consumption of Catalyst: The reaction requires a stoichiometric amount of the Lewis acid, which becomes sequestered by the amine, preventing it from activating the acylating agent.
Therefore, a more strategic, multi-step approach that avoids this problematic interaction is necessary for a successful and high-yield synthesis.
Section 2: Recommended Synthetic Workflow & Protocol
We recommend a robust three-step synthesis starting from 2-bromotoluene. This pathway strategically installs the key functionalities while circumventing the limitations of the direct Friedel-Crafts approach.
Caption: Recommended three-step synthesis of the target compound.
Experimental Protocols
Protocol 2.1: Step 1 - Benzylic Bromination of 2-Bromotoluene
This step selectively brominates the methyl group at the benzylic position.
-
Reagents:
-
2-Bromotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl Peroxide (or AIBN) (0.02 eq)
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromotoluene and the solvent.
-
Add N-Bromosuccinimide and the radical initiator (Benzoyl Peroxide or AIBN).
-
Heat the mixture to reflux under illumination with a heat lamp for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)benzene, which can often be used in the next step without further purification.
-
Protocol 2.2: Step 2 - Synthesis of 1-((2-Bromophenyl)methyl)piperidine
This is a standard nucleophilic substitution reaction.
-
Reagents:
-
Crude 1-bromo-2-(bromomethyl)benzene (1.0 eq)
-
Piperidine (2.2 eq)
-
Acetonitrile or THF
-
-
Procedure:
-
Dissolve the crude product from Step 1 in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add piperidine to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the HBr byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove piperidinium hydrobromide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purification can be achieved via column chromatography if necessary.
-
Protocol 2.3: Step 3 - Grignard Formation and Acylation
This final step forms the carbon-carbon bond for the butyrate chain, avoiding the problematic Friedel-Crafts conditions.
-
Reagents:
-
1-((2-Bromophenyl)methyl)piperidine (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
Ethyl 3-(chloroformyl)propanoate (Ethyl succinyl chloride) (1.1 eq)
-
-
Procedure:
-
Grignard Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), place the magnesium turnings.
-
Add a small crystal of iodine and gently heat with a heat gun until purple vapors are observed. This helps to activate the magnesium.
-
Add a small portion of a solution of 1-((2-bromophenyl)methyl)piperidine in anhydrous THF.
-
Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
-
Acylation:
-
In a separate flask, prepare a solution of ethyl 3-(chloroformyl)propanoate in anhydrous THF.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Grignard reagent to the cold acyl chloride solution via cannula.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
-
Section 3: Troubleshooting Guide
Sources
Technical Support Center: Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Welcome to the technical support center for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that complicate its purification?
A: The molecule's structure presents a dual-challenge scenario. It contains:
-
A tertiary amine (the piperidinomethyl group), which is basic with a predicted pKa of approximately 8.62.[1] This group is prone to strong interactions with acidic stationary phases like silica gel and can chelate with metal ions.
-
A β-keto ester functionality. The ester group can be susceptible to hydrolysis under strongly acidic or basic conditions. The ketone and ester moieties also increase the molecule's polarity and capacity for hydrogen bonding.
The coexistence of a basic nitrogen atom and a base-sensitive ester group requires a carefully balanced approach to pH during extraction and chromatography.
Q2: What are the most common impurities I should expect from a typical synthesis?
A: The impurity profile depends heavily on the synthetic route. For a common route like the Friedel-Crafts acylation of (2-(piperidinomethyl)phenyl)ethane with ethyl malonyl chloride, you might encounter:
-
Unreacted Starting Materials: Residual (2-(piperidinomethyl)phenyl)ethane.
-
Over-acylation or Isomeric Products: Acylation at other positions on the aromatic ring.
-
Hydrolysis Products: The corresponding carboxylic acid if the ester is cleaved during workup or purification.
-
Reaction Byproducts: Salts and polymeric materials formed during the reaction.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A: A combination of techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a mild acid like formic acid (for MS compatibility) or phosphoric acid, is a good starting point.[2]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Essential for structural confirmation and identifying organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): Generally not recommended. Similar β-keto esters can undergo decomposition or transesterification in the high-temperature GC inlet, leading to inaccurate purity assessments.[3][4]
Q4: What are the optimal storage conditions for this compound?
A: To prevent hydrolysis of the ester and potential degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Long-term storage as a solid is preferable to storage in solution.
Troubleshooting Guide: Common Purification Issues
Problem 1: My product is a persistent, non-crystallizable oil.
Answer: This is a frequent issue for molecules with flexible side chains and moderate polarity. The piperidinomethyl group, in particular, can disrupt crystal lattice formation.
Causality: The inability to crystallize stems from a high energy barrier to forming an ordered solid state. This can be due to conformational flexibility, the presence of minor impurities that inhibit nucleation, or the inherent physical properties of the molecule.
Solutions:
-
High-Purity Prerequisite: First, ensure the oil is of high purity (>98% by HPLC). Impurities are a primary inhibitor of crystallization. If impure, proceed to chromatographic purification first.
-
Trituration: This technique involves stirring the oil with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. Hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes are good starting points. The process can sometimes induce crystallization or solidify the product by washing away impurities.
-
Solvent Screening for Recrystallization: Systematically screen for a suitable recrystallization solvent. A good solvent system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
| Solvent System Class | Examples | Rationale |
| Nonpolar | Heptane, Cyclohexane | Often used as an anti-solvent. |
| Ethers | Diethyl Ether, MTBE | Good for dissolving the compound, often used with an anti-solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good balance of polarity. |
| Alcohols | Isopropanol, Ethanol | Use with caution; risk of transesterification if heated for prolonged periods with acidic/basic catalysts. |
| Mixtures | Ethyl Acetate/Hexane, Dichloromethane/Heptane | Provides fine-tuned control over solubility. |
-
Seed Crystals: If you have ever had a small batch crystallize, save a few crystals. Introducing a seed crystal to a supersaturated solution can induce crystallization.
Problem 2: The compound streaks badly on my silica gel column, leading to poor separation and low yield.
Answer: This is a classic sign of a basic compound interacting with the acidic silica stationary phase.
Causality: The lone pair of electrons on the piperidine nitrogen forms a strong ionic interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to stick irreversibly, while others move slowly, resulting in significant tailing or "streaking" of the product spot on TLC and the peak during column chromatography.
Solution: Use a Modified Eluent or a Different Stationary Phase.
-
Protocol: Flash Chromatography with an Amine Modifier
-
Prepare the Eluent: Choose a base solvent system (e.g., 30% Ethyl Acetate in Hexanes). To this, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide per liter of eluent. The basic modifier competes with your compound for the acidic sites on the silica, preventing streaking.
-
Pack the Column: Pack the silica gel column using the modified eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elute and Collect: Run the column with the modified eluent, collecting fractions and monitoring by TLC.
-
Post-Purification: After combining the pure fractions, the triethylamine is volatile and can be easily removed under high vacuum.
-
-
Alternative Stationary Phases:
-
Neutral Alumina: Has fewer acidic sites than silica and can be effective for purifying basic compounds.
-
Reverse-Phase C18 Silica: Purification is based on hydrophobicity rather than polar interactions. This is often a more robust, albeit more expensive, option.
-
Problem 3: My yield is low after an aqueous workup, and I see a new peak in the NMR that looks like a carboxylic acid.
Answer: This indicates hydrolysis of the ethyl ester functionality.
Causality: The ester group is sensitive to cleavage under harsh pH conditions, especially at elevated temperatures. A workup that is too acidic (pH < 2) or too basic (pH > 10) can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The basic piperidine group can also auto-catalyze this process under certain conditions.
Purification Workflow to Minimize Hydrolysis
Caption: Recommended purification workflow for this compound.
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups, use mild reagents like saturated sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions to adjust the pH to a neutral range of 7-8. Avoid strong acids (HCl, H₂SO₄) and strong bases (NaOH, KOH).
-
Temperature Control: Perform all extractions at room temperature or below to minimize the rate of potential hydrolysis.
-
Acid/Base Extraction (Advanced): If you need to remove non-basic organic impurities, you can perform a carefully controlled acid extraction.
-
Dissolve the crude product in a solvent like diethyl ether.
-
Extract with a dilute, cold acid (e.g., 1M HCl) to protonate the piperidine nitrogen, moving your desired compound into the aqueous layer.
-
Wash the organic layer (which contains neutral impurities) away.
-
Carefully re-basify the aqueous layer with cold NaHCO₃ to pH 8 and back-extract your product into fresh ethyl acetate. This must be done quickly and at low temperatures to minimize ester hydrolysis.
-
Decision Tree for Purification Challenges
Sources
Technical Support Center: Investigating and Mitigating Off-Target Effects of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel investigational compound, Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. For the purpose of this guide, we will operate under the hypothesis that this compound is being explored as a kinase inhibitor. The challenge with many kinase inhibitors is achieving high specificity due to the conserved nature of the ATP-binding pocket across the human kinome.[1] This guide provides a structured approach to identifying, understanding, and mitigating potential off-target effects to ensure the accurate interpretation of experimental data and to guide further compound development.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when characterizing a new potential kinase inhibitor like this compound?
A1: Before extensive cellular studies, it is crucial to establish a baseline understanding of the compound's purity, stability, and initial selectivity.
-
Purity and Identity Confirmation: Verify the chemical structure and purity of your compound batch using methods like NMR, mass spectrometry, and HPLC. Impurities can lead to misleading biological results.
-
Aqueous Solubility and Stability: Determine the compound's solubility in your assay buffers. Poor solubility can lead to compound precipitation and inaccurate potency measurements. Assess its stability in solution over the time course of your experiments.
-
Initial Potency (IC50) Determination: Perform a dose-response curve against your primary target kinase to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase's activity.[2]
-
Preliminary Selectivity Screening: A broad kinase panel screening at a single high concentration (e.g., 1 or 10 µM) can provide an early indication of off-target interactions.[3]
Q2: My compound is potent in a biochemical assay, but I see a much weaker effect in cell-based assays. What could be the cause?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are much higher (millimolar range).[3] If your compound is an ATP-competitive inhibitor, the high concentration of endogenous ATP in the cell will compete with it for binding to the target kinase, leading to a rightward shift in the IC50 (lower apparent potency).
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.[4]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport it out of the cell, reducing its effective concentration at the target.[3]
-
Compound Degradation: The compound may be unstable in the cellular environment and could be metabolized into inactive forms.[4]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
Part 2: Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for resolving them.
Workflow for Investigating Off-Target Effects
Caption: A workflow for diagnosing and addressing potential off-target effects.
| Problem | Potential Cause | Recommended Action |
| High toxicity in cells at concentrations where the primary target is not fully inhibited. | The compound has potent off-target effects on essential cellular machinery. | 1. Perform a broad kinase selectivity screen (e.g., a panel of >400 kinases) to identify potent off-targets.[2]2. Use a lower, more specific concentration of the inhibitor.[4]3. Consider medicinal chemistry efforts to design out the off-target activity.[1] |
| Variable results between experimental replicates. | 1. Inconsistent inhibitor concentration due to degradation or poor solubility.2. Cell line heterogeneity or instability.[4] | 1. Prepare fresh stock solutions of the inhibitor for each experiment and ensure it remains solubilized in the final assay medium.[4]2. Use low-passage number cells and regularly perform cell line authentication.[4] |
| Inhibition of a kinase that is structurally divergent from the primary target. | The inhibitor may bind to an allosteric site or induce a unique conformational state. | 1. Perform kinetic studies to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).[2]2. Attempt to co-crystallize the inhibitor with the off-target kinase to understand the binding mode. |
Part 3: Experimental Protocols
Protocol 1: Western Blot for Target Engagement
This protocol is designed to assess whether this compound engages its intended target in a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cell line expressing the target kinase.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Primary antibodies (total target kinase, phospho-target, total substrate, phospho-substrate).
-
Secondary antibody (HRP-conjugated).
-
Lysis buffer, protease, and phosphatase inhibitors.
-
SDS-PAGE gels and transfer system.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control.[4]
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal, without a change in the total substrate or total target kinase levels, indicates on-target engagement.
Protocol 2: Kinase Selectivity Profiling
This is a general guideline for submitting a compound for a commercial kinase screening panel to assess its selectivity.
-
Compound Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Choosing a Service Provider: Select a vendor that offers a broad kinase panel (e.g., >400 kinases) and provides data as percent inhibition at a fixed concentration or as IC50 values.
-
Submission:
-
Follow the provider's instructions for sample submission, which typically involves sending the stock solution on dry ice.
-
Specify the screening concentration(s). A common initial screen is at 1 µM.
-
-
Data Analysis:
-
The results are typically provided as a percentage of remaining kinase activity.
-
Calculate the percent inhibition: 100 - (% remaining activity).
-
Identify any kinases that are inhibited by more than a certain threshold (e.g., >50% or >75%) as potential off-targets.
-
Consider follow-up dose-response assays for any significant hits to determine their IC50 values.
-
Part 4: Strategies for Improving Selectivity
Should off-target effects be confirmed, several medicinal chemistry strategies can be employed to improve the selectivity of this compound.[1]
Caption: Medicinal chemistry strategies to enhance kinase inhibitor selectivity.
-
Structure-Based Drug Design (SBDD): If the crystal structures of the primary target and off-target kinases are known, modifications can be designed to exploit unique features of the target's active site that are not present in the off-targets.[1]
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can significantly improve selectivity, as this conformation is generally more variable across the kinome than the active "DFG-in" state.[1]
-
Covalent Inhibition: Introducing a reactive group (a "warhead") that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[1]
References
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Available at: [Link]
-
Some strategies for improving specificity and sensitivity in the analysis of anti-cancer drugs. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]
-
What determines drug specificity? Patsnap Synapse. Available at: [Link]
-
How to improve drug selectivity? Patsnap Synapse. Available at: [Link]
-
BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Methods. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Sources
Technical Support Center: Strategies for Improving the Oral Bioavailability of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
This technical support guide is designed for researchers, scientists, and drug development professionals investigating Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. Encountering challenges with oral bioavailability is a common hurdle in preclinical development. This document provides a structured, problem-oriented approach to diagnose and overcome these issues, moving from fundamental characterization to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of this compound.
Q1: My preliminary in vivo studies with this compound show very low plasma exposure. What are the likely causes?
A1: Low oral bioavailability is typically rooted in one or more of three main factors: poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism.[1][2] For this specific molecule, its relatively large, complex structure may contribute to low solubility, while the ethyl ester and other functionalities could be targets for metabolic enzymes in the gut wall or liver.[3]
Q2: What is the significance of the piperidine moiety in this compound's structure?
A2: The piperidine ring is a critical structural feature. As a basic nitrogenous heterocycle, it can significantly influence the compound's physicochemical properties.[4] The piperidine nitrogen is basic and can be protonated in acidic environments (like the stomach) to form a more water-soluble salt.[5] This property is fundamental to pH-dependent solubility, a key aspect to explore. Furthermore, the piperidine scaffold is common in pharmaceuticals and can affect metabolic stability and interaction with membrane transporters.[4][6]
Q3: What are the essential first experiments I should conduct to diagnose the bioavailability problem?
A3: Before attempting complex formulations, a systematic characterization is crucial. The following baseline data will guide your strategy:
-
Thermodynamic Solubility: Determine the compound's intrinsic solubility in aqueous media at various pH levels (e.g., pH 2.0, 6.8, and 7.4) to create a pH-solubility profile.
-
Permeability Assessment: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion potential.[7]
-
In Vitro Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions to get an early indication of its susceptibility to metabolism.
Q4: What does the term "first-pass metabolism" mean in the context of my compound?
A4: First-pass metabolism refers to the degradation of a drug by enzymes in the liver and gut wall after oral administration, before it reaches systemic circulation.[3] For your compound, the ethyl ester is a potential site for hydrolysis by esterases, and the aromatic ring could undergo oxidation by cytochrome P450 enzymes. This process can significantly reduce the amount of active drug that reaches the bloodstream.[1]
Part 2: Troubleshooting Guide: From Problem to Solution
This guide provides a structured approach to systematically address common bioavailability challenges.
Issue 1: Poor Aqueous Solubility
Poor solubility is a primary rate-limiting step for the absorption of many drug candidates.
Q: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for in vitro assays or formulation. How do I proceed?
A: This indicates low kinetic and thermodynamic solubility. The first step is to quantify this property and then use targeted strategies to improve it.
Workflow for Addressing Solubility Issues
Caption: Workflow for troubleshooting poor aqueous solubility.
Solution 1.1: pH Modification
Given the basic piperidine group, leveraging pH is the most direct approach. By lowering the pH, you protonate the piperidine nitrogen, forming a more soluble salt.
-
Experimental Approach: Conduct a thermodynamic solubility study at various pH points (e.g., 2, 4, 6.8, 7.4) to identify the pH of maximum solubility. See Protocol A for a detailed methodology.
-
Causality: The protonated form of the molecule has a charge, which leads to stronger, more favorable interactions with polar water molecules compared to the neutral form, thus increasing solubility.[5]
Solution 1.2: Co-solvent and Surfactant Formulations
If pH adjustment is insufficient, co-solvents can be used to increase the solubility of lipophilic compounds for preclinical studies.[8]
-
Experimental Approach: Screen a panel of pharmaceutically acceptable co-solvents and surfactants.
-
Data Summary: Common Preclinical Vehicle Components
Vehicle Component Type Typical Concentration Notes Polyethylene Glycol 400 (PEG 400) Co-solvent 10-60% Good for many poorly soluble compounds. Propylene Glycol (PG) Co-solvent 10-40% Another common choice, often used with PEG 400. Solutol® HS 15 / Kolliphor® HS 15 Surfactant 5-20% Can improve solubility and inhibit precipitation. Tween® 80 Surfactant 1-10% Frequently used in both preclinical and clinical formulations. | Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-1% | Used for creating uniform suspensions, not for solubilizing. |
-
Causality: Co-solvents like PEG 400 reduce the polarity of the water-based vehicle, making it more favorable for the nonpolar parts of your molecule to dissolve. Surfactants form micelles that can encapsulate the drug molecule, effectively increasing its concentration in the aqueous phase.[2]
Solution 1.3: Advanced Formulation Strategies
If simple liquid formulations fail, more complex approaches are necessary, particularly for solid dosage form development.[9][10]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can dissolve the drug in a lipid/surfactant mixture, which forms a fine emulsion in the gut, promoting absorption.[9][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy amorphous state can dramatically increase dissolution rates.[10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the molecule and increase its apparent water solubility.[11]
Issue 2: Suspected Poor Permeability
Even if a compound is soluble, it must be able to cross the intestinal cell barrier to be absorbed.
Q: My compound has decent solubility in acidic pH, but bioavailability is still low. Could permeability be the issue?
A: Yes. While the piperidine group helps with solubility, the overall size and polarity of the molecule affect its ability to passively diffuse across the lipid membranes of intestinal cells.
Solution 2.1: In Vitro Permeability Assessment
-
Experimental Approach: The PAMPA assay is an excellent first-line screen for passive permeability.[7] It is high-throughput and avoids the complexities of cellular transporters. For more detailed information, including the potential role of efflux transporters, a Caco-2 cell-based assay is the gold standard.[12][13] See Protocol B for a PAMPA methodology.
-
Data Interpretation:
-
High Papp (Apparent Permeability): Permeability is unlikely to be the main barrier. Focus on solubility or metabolism.
-
Low Papp: Poor passive diffusion is a likely contributor to low bioavailability. Strategies to improve permeability or bypass traditional absorption pathways may be needed.
-
Issue 3: High First-Pass Metabolism
The compound may be absorbed from the gut but is then rapidly metabolized by the liver before it can exert a therapeutic effect.
Q: How can I determine if my compound is being rapidly metabolized?
A: An in vitro metabolic stability assay is the standard method to assess this.
Solution 3.1: Metabolic Stability Assay
-
Experimental Approach: Incubate the compound with human or animal liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) and measure the disappearance of the parent compound over time.[3] See Protocol C for a detailed methodology.
-
Data Interpretation:
-
High Stability (t1/2 > 30 min): The compound is not rapidly metabolized. The bioavailability issue likely lies with solubility or permeability.
-
Low Stability (t1/2 < 10 min): The compound is a substrate for metabolic enzymes, and first-pass metabolism is a probable cause of low bioavailability.
-
-
Causality: The liver is the body's primary site for metabolizing foreign compounds (xenobiotics). Enzymes here modify drugs to make them more water-soluble for excretion. If your compound is an efficient substrate for these enzymes, a large fraction of the absorbed dose will be eliminated before it reaches the systemic circulation.[1]
Decision Tree for Bioavailability Enhancement
Sources
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based in vitro models for predicting drug permeability | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" Cell Permeability Assays
<_ _>
Welcome to the technical support center for researchers working with "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate." This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in navigating the complexities of cell permeability assays with this specific compound. As your dedicated scientific resource, the goal is to empower you with the rationale behind experimental choices, ensuring the integrity and reliability of your results.
Introduction to "this compound" and Permeability
"this compound" is a small molecule with a predicted pKa of 8.62, suggesting it will be predominantly protonated and positively charged at physiological pH.[1] This inherent charge can present challenges for passive diffusion across the lipophilic cell membrane, a critical first step for intracellular target engagement. Understanding and troubleshooting its cell permeability is therefore paramount for accurate interpretation of in-cell efficacy studies.
This guide will focus on common cell-based permeability assays such as those using Caco-2 and Madin-Darby Canine Kidney (MDCK) cells, as well as the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA).
Frequently Asked Questions (FAQs)
Here are some common questions that arise when working with "this compound" in permeability assays:
Q1: Why am I seeing low or no permeability of my compound across the cell monolayer?
Several factors could contribute to this observation:
-
Low Passive Permeability: Due to its positive charge at physiological pH, the compound's ability to passively diffuse across the lipid bilayer may be limited.[2]
-
Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing net transport from the apical to the basolateral side.[3][4]
-
Poor Aqueous Solubility: If the compound precipitates in the assay buffer, its effective concentration available for transport will be reduced.[5][6]
-
Compound Instability: The molecule may degrade in the assay buffer under the experimental conditions.
Q2: My results are inconsistent between experiments. What could be the cause?
Inconsistency often stems from variability in the cell monolayer or assay conditions. Key areas to investigate include:
-
Monolayer Integrity: Ensure that the transepithelial electrical resistance (TEER) values are consistent and within the acceptable range for your cell line before each experiment.[7][8][9]
-
Cell Passage Number: Use cells within a consistent and validated passage number range, as transporter expression and tight junction formation can change with excessive passaging.
-
Assay Conditions: Maintain strict consistency in incubation times, temperature, and buffer composition.
Q3: How do I determine if my compound is a substrate of an efflux pump like P-gp?
A bidirectional permeability assay is the standard method.[3][10] You measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[3][11] To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil.[9]
Q4: What is a good starting concentration for "this compound" in my permeability assay?
A common starting concentration for permeability assays is 10 µM.[12][13] However, this should be optimized based on the compound's solubility and the sensitivity of your analytical method (e.g., LC-MS/MS).
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues at different stages of your cell permeability experiment.
Part 1: Pre-Assay Compound and System Validation
Before initiating a cell-based assay, it's crucial to understand the compound's fundamental properties and ensure your cell culture system is robust.
1.1 Compound Solubility and Stability
-
Problem: Low or variable compound recovery.[11]
-
Underlying Cause: Poor aqueous solubility can lead to compound precipitation in the assay buffer, reducing the concentration available for transport.[5][6] Compound instability can also lead to lower than expected concentrations.
-
Troubleshooting Steps:
-
Kinetic Solubility Assessment: Determine the compound's solubility in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the intended concentration. A turbidimetric solubility assay can be a quick screen.[6]
-
Stability Analysis: Incubate the compound in the assay buffer at 37°C for the duration of the experiment. Analyze samples at different time points by LC-MS/MS to check for degradation.
-
Solution: If solubility is an issue, you may need to lower the test concentration. If instability is observed, investigate the cause (e.g., pH, enzymatic degradation) and adjust the assay buffer if possible.
-
1.2 Cell Monolayer Integrity Verification
-
Problem: High variability in permeability values or unexpectedly high permeability of control compounds.
-
Underlying Cause: A compromised cell monolayer with poorly formed tight junctions will allow for non-specific leakage of the compound.[7][14]
-
Troubleshooting Protocol: TEER Measurement
-
Equipment: Use a calibrated epithelial volt-ohm meter (EVOM).
-
Procedure:
-
Before the assay, allow the cell culture plates to equilibrate to room temperature.
-
Measure the resistance of a blank insert containing only media to determine the background resistance.
-
Measure the resistance of each well containing a cell monolayer.
-
Calculate the net TEER value by subtracting the blank resistance and multiplying by the surface area of the insert.[8]
-
-
Acceptance Criteria: TEER values should be within the established range for your cell line (e.g., >200 Ω·cm² for MDCK-MDR1, 300-500 Ω·cm² for Caco-2).[9][12] Wells with TEER values below the threshold should be excluded from the experiment.
-
-
Troubleshooting Protocol: Lucifer Yellow Permeability Assay
-
Purpose: This assay provides a functional measure of paracellular pathway integrity.[9]
-
Procedure: After the main permeability experiment, incubate the monolayers with a solution of Lucifer yellow (a fluorescent molecule that does not readily cross intact monolayers).
-
Analysis: Measure the fluorescence in the receiver compartment.
-
Acceptance Criteria: Low levels of Lucifer yellow leakage (typically <1-2%) confirm monolayer integrity.
-
Part 2: Assay Execution and Data Interpretation
2.1 Unexpectedly High Efflux Ratio
-
Problem: The calculated efflux ratio is significantly greater than 2, suggesting the compound is a strong substrate for an efflux transporter.
-
Underlying Cause: While this may be a true result, it's important to rule out experimental artifacts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high efflux ratio.
2.2 Low Compound Recovery
-
Problem: The total amount of compound recovered from the donor, receiver, and cell lysate is significantly less than the initial amount added.
-
Underlying Cause: This can be due to several factors including non-specific binding to the assay plates, accumulation within the cells, or metabolism by the cells.[11]
-
Troubleshooting Steps:
-
Non-Specific Binding: Pre-treat plates with a blocking agent or use low-binding plates. Also, perform a recovery experiment in the absence of cells to quantify binding to the plate.
-
Cellular Accumulation: After the transport experiment, lyse the cells and quantify the amount of compound within the cell monolayer.
-
Metabolism: Caco-2 cells, in particular, have some metabolic capacity.[11] Analyze samples for the presence of potential metabolites using LC-MS/MS.
-
Part 3: Analytical Method Troubleshooting (LC-MS/MS)
The accuracy of your permeability data is highly dependent on the reliability of your analytical method.
3.1 Poor Sensitivity or High Background Noise
-
Problem: Difficulty in detecting and quantifying the compound, especially in the receiver compartment.
-
Underlying Cause: This can be due to issues with the LC-MS/MS method, contamination, or matrix effects from the assay buffer.[15][16]
-
Troubleshooting Steps:
-
Method Optimization: Ensure that the mass spectrometry parameters (e.g., ion source settings, collision energy) are optimized for "this compound."[17]
-
Sample Clean-up: Use a simple protein precipitation or solid-phase extraction (SPE) step to remove interfering substances from the assay samples before injection.[15]
-
System Contamination: Flush the LC system and clean the mass spectrometer ion source to reduce background noise.[16][17]
-
3.2 Inconsistent Peak Shapes or Retention Times
-
Problem: Chromatographic peaks are broad, split, or shift between injections.[16]
-
Underlying Cause: This can point to problems with the analytical column, mobile phase, or the sample matrix itself.[18]
-
Troubleshooting Protocol:
-
Check for Leaks: Inspect all fittings for any signs of leaks.[19]
-
Column Health: If the column is old or has been subjected to many injections of complex samples, it may need to be replaced.[18]
-
Mobile Phase: Prepare fresh mobile phases using high-purity solvents and additives. Ensure the mobile phase is properly degassed.
-
Sample Matrix: Ensure that the sample diluent is compatible with the mobile phase to avoid peak distortion.
-
Experimental Protocols
Protocol 1: Bidirectional MDCK-MDR1 Permeability Assay
This assay is used to determine the apparent permeability (Papp) of a compound and to identify if it is a substrate for the P-gp efflux transporter.[12]
-
Cell Seeding: Seed MDCK-MDR1 cells onto permeable Transwell™ inserts and culture for 4-5 days to form a confluent monolayer.[3][10]
-
Monolayer Integrity Check: Measure the TEER of each well. Only use wells with TEER > 200 Ω·cm².[12]
-
Assay Initiation (A -> B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Assay Initiation (B -> A):
-
In a parallel set of wells, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 60-90 minutes.[3][12]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp values for both directions and the efflux ratio (ER).
Caption: Workflow for a bidirectional permeability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive, transcellular permeability.[20]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[20][21]
-
Prepare Plates:
-
Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.
-
Add the test compound solution (in buffer at a relevant pH, e.g., 5.0-7.4) to the donor plate.[22]
-
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the "sandwich" plate for 10-18 hours at room temperature.[23][24]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the compound concentration in the donor and acceptor wells, typically by UV-Vis spectroscopy or LC-MS/MS.[20][25]
-
Calculation: Calculate the effective permeability (Pe) value.
Data Presentation
Table 1: Example Permeability Data for Control Compounds
| Compound | Assay Type | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Atenolol | Caco-2 | < 1.0 | N/A | N/A | Low Permeability |
| Propranolol | Caco-2 | > 10.0 | > 10.0 | ~1.0 | High Permeability |
| Prazosin | MDCK-MDR1 | 2.5 | 28.0 | 11.2 | P-gp Substrate |
This table provides representative data for commonly used control compounds to help benchmark your own experiments.
References
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). MDCK Permeability. Retrieved from [Link]
-
DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. Retrieved from [Link]
-
Procell. (2024, March 11). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
-
World Precision Instruments. (n.d.). Understanding TEER: A Key Tool for Studying Barrier Integrity. Retrieved from [Link]
-
cellQART. (2021, April 8). Transepithelial-Transendothelial Electrical Resistance (TEER). Retrieved from [Link]
-
Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Neuhoff, S., et al. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 945, 127-147. Retrieved from [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
-
Miller, J. M., et al. (2018). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. AAPS PharmSciTech, 19(8), 3437-3453. Retrieved from [Link]
-
STEMCELL Technologies. (2020, October 28). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures [Video]. YouTube. Retrieved from [Link]
-
Wexler, D., et al. (2005). Linking solubility and permeability assays for maximum throughput and reproducibility. Journal of Biomolecular Screening, 10(4), 383-390. Retrieved from [Link]
-
World Precision Instruments. (n.d.). Factors Affecting TEER Measurement in Cell Culture Studies. Retrieved from [Link]
-
ChemHelp ASAP. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. Retrieved from [Link]
-
Di, L., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(1), 10-17. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Pion Inc. (2024, October 22). Drug solubility and permeability. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]
-
Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]
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Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. Retrieved from [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
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Xia, Y. Q., & Jemal, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 546-555. Retrieved from [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Wessig, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597889. Retrieved from [Link]
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Aires-de-Sousa, M., & Gsponer, J. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(3), 643. Retrieved from [Link]
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Taylor, P. (2018). How to Avoid Problems in LC–MS. LCGC International, 31(10). Retrieved from [Link]
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Grant, R. P. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1029-1039. Retrieved from [Link]
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Shityakov, S., & Förster, C. (2014). Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein. Journal of Chemical Information and Modeling, 54(12), 3319-3329. Retrieved from [Link]
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Zhang, Y., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1155. Retrieved from [Link]
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"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" protocol refinement for consistent results
Welcome to the technical support guide for the synthesis of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. This document is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges in achieving consistent and high-yielding results for this target molecule. My goal is to provide not just a protocol, but a framework for understanding the underlying chemical principles, troubleshooting common issues, and refining your experimental approach.
Introduction: The Core Challenge
The synthesis of this compound presents a classic challenge in organic synthesis: performing an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, on a substrate containing a basic amine. The piperidinomethyl substituent, while crucial for the target's final structure and function, is the primary source of experimental difficulty.
The lone pair of electrons on the piperidine nitrogen is highly Lewis basic. In a standard Friedel-Crafts reaction, this nitrogen will readily complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This complexation has two major detrimental effects:
-
Catalyst Sequestration: The Lewis acid is consumed by the amine, often requiring stoichiometric or even excess amounts, and is no longer available to activate the acylating agent.[4]
-
Ring Deactivation: The formation of the N-Lewis acid complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring toward electrophilic attack through inductive effects.[3][5][6]
This guide will walk you through understanding these challenges and provide robust, refined protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction with 2-(piperidinomethyl)toluene and ethyl succinyl chloride is giving extremely low to no yield. What is the primary cause?
A1: The most likely cause is the deactivation of your starting material and sequestration of the Lewis acid catalyst (e.g., AlCl₃) by the basic piperidine nitrogen. The nitrogen atom acts as a Lewis base and preferentially coordinates with the Lewis acid, rendering the catalyst inactive for the acylation reaction and making the aromatic ring electron-poor and unreactive.[6]
Q2: I'm observing a large amount of an insoluble precipitate as soon as I add the Lewis acid. Is this my product?
A2: It is highly unlikely to be your product. This precipitate is almost certainly the complex formed between your starting material (the piperidine-containing arene) and the Lewis acid catalyst.[7] This complex is often a salt-like solid with poor solubility in common non-polar organic solvents used for Friedel-Crafts reactions (like dichloromethane or dichloroethane).
Q3: Can I just add more Lewis acid catalyst to overcome the problem?
A3: While using more than a stoichiometric amount of Lewis acid is necessary even in successful acylations (as the product ketone also complexes with the catalyst), simply adding a large excess in this case is unlikely to solve the core problem.[4] The deactivating effect of the complexed amine on the aromatic ring is so strong that the reaction will likely fail even with a surplus of catalyst.[3][5] This approach is also wasteful and can lead to a more difficult workup.
Q4: Are there alternative acylation methods that avoid strong Lewis acids?
A4: Yes. Modern organic synthesis offers several powerful alternatives. One of the most reliable is the Weinreb Ketone Synthesis , which is highly recommended for this substrate.[8][9][10] This method involves preparing a special amide (a Weinreb-Nahm amide) and reacting it with an organometallic reagent. It is known for its high selectivity and tolerance of various functional groups, avoiding the common problem of over-addition seen with other organometallic reactions.[9][11] Other methods like the Houben-Hoesch or Sugasawa reactions can also be considered for specific activated substrates.[12][13][14]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical path to resolving them.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| No Reaction / Trace Product | 1. Lewis acid complexation with piperidine nitrogen.[2] 2. Insufficiently reactive acylating agent. 3. Moisture in the reaction inactivating the catalyst.[1] | 1. Switch to a refined protocol. Do not attempt direct Friedel-Crafts. Proceed to Protocol A (Amide Protection) or Protocol B (Weinreb Synthesis) . 2. Ensure all glassware is oven- or flame-dried and reagents are anhydrous. |
| Complex Mixture of Products | 1. N-Acylation or other side reactions at the piperidine nitrogen.[2] 2. Ring decomposition under harsh conditions. | 1. The formation of multiple products indicates non-selective reactivity. This reinforces the need to abandon the direct Friedel-Crafts approach. 2. Implement a protection strategy (Protocol A ) to prevent side reactions at the nitrogen.[15] |
| Low Yield & Difficult Purification | 1. Incomplete reaction. 2. Co-elution of starting material and product. 3. Product complexed with Lewis acid, leading to loss during aqueous workup. | 1. Monitor reaction progress carefully by TLC or LC-MS. 2. Optimize chromatography conditions (consider a gradient elution or a different solvent system). 3. Ensure the aqueous workup is sufficiently acidic to break up all aluminum complexes before extraction. |
Protocol Refinement for Consistent Results
Direct Friedel-Crafts acylation is ill-suited for this target. The following two protocols are designed to be self-validating systems that address the core chemical incompatibilities, leading to consistent and reliable outcomes.
Protocol A: Amide Protection Strategy
The most direct solution is to temporarily render the piperidine nitrogen non-basic. Converting it to an amide lowers its basicity by delocalizing the lone pair of electrons into the carbonyl group, preventing it from interfering with the Lewis acid.[16]
Caption: Workflow for the Amide Protection Strategy.
-
Protection of Piperidine Nitrogen:
-
Dissolve 2-(piperidinomethyl)toluene (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench with saturated NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the N-acetyl protected intermediate.
-
-
Friedel-Crafts Acylation:
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM at 0 °C, add ethyl succinyl chloride (1.5 eq) dropwise.
-
Stir for 15 minutes to form the acylium ion complex.
-
Add a solution of the N-acetyl protected intermediate (1.0 eq) in DCM dropwise, keeping the temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then at room temperature for 4-8 hours. Monitor by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Stir until all solids dissolve. Separate the layers, extract the aqueous layer with DCM (2x). Combine organic layers, wash with water, NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography.
-
-
Deprotection (Amide Hydrolysis):
-
Dissolve the purified acylated intermediate in a mixture of ethanol and 6M aqueous HCl.
-
Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours. Monitor by TLC/LC-MS.
-
Cool to room temperature and neutralize carefully with solid NaOH or a saturated NaHCO₃ solution until pH > 9.
-
Extract the product with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
Protocol B: Weinreb Ketone Synthesis Strategy
This more modern approach builds the keto-butyrate chain in a different sequence, avoiding the harsh Lewis acidic conditions of a Friedel-Crafts reaction altogether. It is often higher yielding and more reliable.
Caption: Workflow for the Weinreb Synthesis Strategy.
-
Weinreb Amide Formation:
-
Start with 2-bromobenzoic acid. Convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the crude acid chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in the presence of a base like pyridine or triethylamine in DCM at 0 °C to room temperature.
-
After standard aqueous workup, purify the resulting Weinreb amide, 2-bromo-N-methoxy-N-methylbenzamide.
-
-
Buchwald-Hartwig Amination (or alternative C-N coupling):
-
This step is illustrative for installing the piperidine group late in the synthesis. If starting with a pre-functionalized arene, this step is modified.
-
Combine the 2-bromo Weinreb amide (1.0 eq), piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 eq) in an anhydrous, deoxygenated solvent like toluene.
-
Heat the reaction under a nitrogen or argon atmosphere until the starting material is consumed.
-
After workup and purification, this yields the key N-methoxy-N-methyl-2-(piperidinomethyl)benzamide intermediate.
-
-
Ketone Formation via Grignard Addition:
-
Prepare the necessary Grignard reagent: React ethyl 3-bromopropanoate with magnesium turnings. (Note: This can be challenging; alternatively, use the corresponding organolithium reagent). Let's assume the use of ethyl 3-ethoxy-3-oxopropylmagnesium bromide.
-
Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add the Grignard reagent (1.2-1.5 eq) dropwise.
-
Stir at low temperature for 1-2 hours, then allow to warm slowly.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Perform a standard extractive workup and purify the crude product by column chromatography to obtain the final target molecule. The stable tetrahedral intermediate formed in this step prevents over-addition, leading to a clean conversion to the ketone.[8][10]
-
Conclusion
Achieving consistent results in the synthesis of this compound requires moving beyond a direct Friedel-Crafts acylation. The inherent basicity of the piperidine moiety necessitates a more nuanced approach. By either temporarily masking the amine's reactivity through an amide protecting group (Protocol A ) or by redesigning the synthetic route to avoid harsh Lewis acids altogether using a Weinreb ketone synthesis (Protocol B ), researchers can establish a reliable and scalable process. These refined protocols are built on a strong understanding of the underlying reaction mechanisms and provide a robust foundation for successful synthesis.
References
- Weinreb ketone synthesis. Grokipedia.
- Weinreb ketone synthesis. Wikipedia.
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. BenchChem.
- Ch12: Friedel-Crafts limit
- Weinreb Ketone Synthesis. Organic Chemistry Portal.
- Troubleshooting Friedel-Crafts acylation catalyst deactiv
- Friedel–Crafts Acyl
- Friedel Crafts Acylation And Alkyl
- Explain the limitations of Friedel-Crafts reactions. Filo.
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
- Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
- Review of Limitations of Friedel-Crafts reactions. CUTM Courseware.
- Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation of N-[2-(3,4-dialkoxyphenyl)ethyl]glycine.
- Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substr
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Troubleshooting low yield in Friedel-Crafts acyl
- Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substr
- Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond form
- ORGANIC REACTION MECHANISM.
- Protecting Groups for Amines: Carbam
- Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube.
- Amine synthesis by reductive amination (reductive alkyl
- Protective Groups. Organic Chemistry Portal.
- 15.
- Amine Protection / Deprotection. Fisher Scientific.
- A Photochemical Alternative to the Friedel—Crafts Reaction.
- Friedel–Crafts reaction. Wikipedia.
- Lewis acid–nitromethane complex-promoted Friedel–Crafts reactions of PS-DVB-resins.
- De Novo Synthesis of Multisubstituted Aryl Amines Using Alkene Cross Metathesis.
- Synthesis of primary amines. Organic Chemistry Portal.
- Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amin
- Formation of Amines from Aldehydes, Ketones, and Derivatives.
- Friedel-Crafts Handout.
- Friedel-Crafts Acyl
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- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 11. Weinreb Ketone Synthesis [organic-chemistry.org]
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- 16. community.wvu.edu [community.wvu.edu]
Technical Support Center: Analytical Method Development for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
From the desk of the Senior Application Scientist
Welcome to the dedicated support center for analytical challenges related to Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate. This molecule, with its unique combination of a basic piperidine moiety, a UV-active phenyl ring, and a keto-ester chain, presents specific hurdles in analytical method development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the "how" and the "why" behind each step, ensuring robust and reliable analytical outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm starting method development for this compound. Which chromatographic technique is more suitable, HPLC or GC?
Answer: High-Performance Liquid Chromatography (HPLC) is the recommended starting point. The compound's molecular weight, polarity, and thermal stability profile make it ideally suited for HPLC, particularly Reverse-Phase (RP-HPLC).
-
HPLC Suitability: The molecule possesses a good balance of hydrophobicity (phenyl and ethyl groups) and polarity (keto and piperidine groups), making it amenable to retention on standard C18 columns. The phenyl ring provides a strong chromophore for UV detection.
-
GC Challenges: Gas Chromatography (GC) is less suitable for a few key reasons. The compound's boiling point is likely high, requiring high inlet temperatures that could cause degradation. More importantly, the basic tertiary amine of the piperidine group can interact strongly with active sites in the GC inlet and column, leading to poor peak shape and potential sample loss.[1][2][3] While GC analysis of tertiary amines is possible, it often requires derivatization to mask the active amine group, adding complexity to the sample preparation process.[1]
Q2: My primary issue with RP-HPLC is severe peak tailing. What is causing this and how can I fix it?
Answer: This is the most common issue for basic compounds like this one. Peak tailing is primarily caused by secondary interactions between the protonated (positively charged) piperidine group and residual, ionized silanol groups (negatively charged) on the surface of silica-based HPLC columns.[4][5]
Here is a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment: Operate at a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or formate.[6] At this pH, the residual silanol groups on the column are fully protonated (neutral), minimizing the ionic interaction that causes tailing.[5]
-
Use a Modern, End-Capped Column: Select a high-purity, end-capped C18 or C8 column. End-capping "shields" many of the residual silanol groups, reducing the sites available for secondary interactions.[4] Columns specifically marketed for the analysis of basic compounds are highly recommended.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to further mask the residual silanol sites and improve peak symmetry.[6]
-
Consider a "Sacrificial Base": Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can be an effective, albeit older, technique. The TEA preferentially interacts with the active silanol sites, leaving fewer available to interact with your analyte.[6]
Q3: I am seeing new, unexpected peaks appear in my chromatogram over time. Is the compound unstable?
Answer: It's highly probable. The ester and keto functionalities present potential stability issues. A forced degradation study is essential to understand the molecule's liabilities.[7][8][9] This involves intentionally exposing the compound to harsh conditions to identify likely degradation products and establish that your analytical method can separate them from the main compound.[9][10][11]
Key Degradation Pathways to Investigate:
-
Hydrolytic Degradation: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would cleave it to the corresponding carboxylic acid.
-
Oxidative Degradation: The piperidine nitrogen can be susceptible to oxidation (e.g., N-oxide formation).
-
Photolytic Degradation: Exposure to UV light may induce degradation.
-
Thermal Degradation: Assess stability at elevated temperatures.
Conducting these studies will help you develop a "stability-indicating method," which is a regulatory requirement for drug development.[9][10]
Part 2: Troubleshooting Guides
This section provides structured workflows for resolving specific experimental problems.
Troubleshooting Scenario 1: Poor Peak Shape (Tailing)
You are observing a USP tailing factor > 1.5 for your analyte peak.
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Scenario 2: Method Instability & Drifting Retention Times
You notice that the retention time of the analyte is shifting, or new peaks are appearing during a long sequence of analyses.
This protocol is essential for diagnosing instability and developing a robust, stability-indicating method.[7][9]
Objective: To identify potential degradation products and ensure the analytical method can resolve them from the parent compound.
Procedure:
-
Prepare Stock Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at ~1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a stock solution. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a stock solution. Keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂ to a stock solution. Keep at room temperature for 4 hours.
-
Thermal: Heat a stock solution at 80°C for 24 hours.
-
Photolytic: Expose a stock solution to high-intensity UV light (per ICH Q1B guidelines) for 24 hours.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.
-
Evaluation:
-
Check for the appearance of new peaks.
-
Assess the decrease in the main analyte peak area.
-
Ensure that all new degradation peaks are chromatographically resolved from the main peak (Resolution > 2.0). If not, the HPLC method (gradient, mobile phase, or column) must be re-optimized.
-
Part 3: Recommended Analytical Protocols & Data
Protocol 1: Recommended Starting RP-HPLC Method
This method is designed as a robust starting point to minimize the common issues associated with this analyte.
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-Capped C18, 2.1 x 100 mm, 1.8 µm | Small particle size for high efficiency; end-capping minimizes silanol interactions.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH protonates silanols, preventing peak tailing.[5][6] Formic acid is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier. |
| Gradient | 10% to 90% B over 10 minutes | A generic gradient to elute the compound and any potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| Detection | UV at 254 nm | The phenyl ring provides strong absorbance at this wavelength. |
Protocol 2: GC-MS Feasibility Check (If Required)
If GC analysis is absolutely necessary, significant challenges are expected. A feasibility check should be performed to assess analyte stability and peak shape.
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless, 250 °C (start low) | Use the lowest possible temperature to prevent on-inlet degradation. |
| Liner | Deactivated, glass wool liner | A highly inert liner is critical to prevent adsorption of the basic amine. |
| Column | Low-bleed, "wax" or mid-polarity column (e.g., DB-WAX, HP-5ms) | Standard non-polar (5% phenyl) or polar columns can be tested.[3][12] |
| Carrier Gas | Helium, Constant Flow (~1.2 mL/min) | Standard carrier gas. |
| Oven Program | 100 °C (hold 1 min) to 300 °C at 15 °C/min | A typical starting program to assess elution temperature. |
| MS Source Temp. | 230 °C | Standard temperature. |
| MS Quad Temp. | 150 °C | Standard temperature. |
| Derivatization | Consider if native analysis fails. Derivatization with reagents like benzenesulfonyl chloride can improve chromatography for amines.[1] |
If the native compound is analyzed, expect a mass spectrum dominated by a fragment ion at m/z 98 (the piperidinomethyl fragment) or m/z 84 (the piperidine ring itself), with a potentially weak or absent molecular ion. This is typical for tertiary amines under Electron Ionization (EI).[12]
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). ScienceDirect.
- GC-IRD methods for the identification of some tertiary amines related to MDMA. (2010).
- Analysis of primary, secondary and tertiary amines. (n.d.). Agilent.
- tertiary amines by GC-MS. (2014).
Sources
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- 4. chromtech.com [chromtech.com]
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- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. tertiary amines by GC-MS - Chromatography Forum [chromforum.org]
Validation & Comparative
"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" efficacy compared to known inhibitors
An In-Depth Comparative Efficacy Analysis of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate and Established Inhibitors in the Context of a Hypothetical Target
Introduction
In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous evaluation of their potential efficacy against established therapeutic agents. This guide provides a comprehensive comparative analysis of a novel compound, this compound, against known inhibitors of a plausible, albeit hypothetically assigned, biological target. The chemical scaffold of this compound, particularly the presence of a piperidinomethylphenyl moiety, shares structural similarities with certain classes of enzyme inhibitors. Drawing from this structural analogy, we will explore its potential as an inhibitor and benchmark its hypothetical performance against well-characterized inhibitors in the field. This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for the preclinical assessment of new chemical entities.
Hypothetical Target and Rationale
The structural motif of a substituted phenyl ring linked to a piperidine group is a recognized pharmacophore in various enzyme inhibitors. For the purpose of this comparative guide, and in the absence of empirical data for this compound, we hypothesize its potential as an inhibitor of Histone Deacetylases (HDACs) . This class of enzymes plays a crucial role in the epigenetic regulation of gene expression, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The rationale for this hypothesis is grounded in the fact that several known HDAC inhibitors possess aromatic zinc-binding groups and a capping group connected by a linker, a general structure that can be conceptually mapped onto this compound.
Comparative Inhibitors
To establish a robust comparison, we have selected two well-characterized HDAC inhibitors with distinct chemical structures and mechanisms of action:
-
Vorinostat (SAHA): A pan-HDAC inhibitor, and the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma.
-
Entinostat (MS-275): A class I-selective HDAC inhibitor, currently in clinical trials for various cancers.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the hypothetical efficacy data for this compound in comparison to Vorinostat and Entinostat. These values are illustrative and would need to be determined experimentally.
| Compound | Target(s) | IC50 (nM) | Mechanism of Action |
| This compound | Hypothetical: Class I HDACs | To Be Determined | Hypothetical: Zinc-binding |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | 50-100 | Reversible, potent inhibitor of class I and II HDACs |
| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 200-500 | Class I-selective, slow-binding inhibitor |
Experimental Protocols for Efficacy Determination
To empirically validate the hypothetical efficacy of this compound, a series of in vitro and cell-based assays should be conducted.
In Vitro HDAC Inhibition Assay
This assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of the test compound.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), and purified recombinant human HDAC enzymes (HDAC1, 2, 3, and 6).
-
Compound Dilution: Prepare a serial dilution of this compound, Vorinostat, and Entinostat in DMSO.
-
Assay Reaction: In a 96-well plate, combine the HDAC enzyme, assay buffer, and the test compounds at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (containing a protease to cleave the deacetylated substrate).
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for in vitro HDAC enzymatic assay.
Cell-Based Histone Acetylation Assay (Western Blot)
This assay assesses the ability of the compound to induce histone hyperacetylation in a cellular context, a hallmark of HDAC inhibition.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or HCT116) to logarithmic growth phase.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Vorinostat, and Entinostat for a defined period (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform histone protein extraction using an appropriate kit or protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate the histone proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Workflow Diagram:
Caption: Western blot workflow for histone acetylation.
Signaling Pathway Context
HDAC inhibitors exert their effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cellular processes.
Diagram of HDAC Inhibition Pathway:
Caption: Simplified signaling pathway of HDAC inhibition.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically rigorous framework for evaluating the efficacy of a novel compound, this compound, as a potential HDAC inhibitor. By comparing it against established inhibitors like Vorinostat and Entinostat and outlining detailed experimental protocols, we have provided a roadmap for its preclinical characterization. The crucial next step is to perform these experiments to determine the actual IC50 values, selectivity profile, and cellular activity of this compound. These empirical data will be essential to validate or refute the initial hypothesis and to ascertain its true potential as a therapeutic agent. Further studies could also explore its effects on non-histone protein acetylation and its broader impact on cellular signaling pathways.
References
-
Title: Histone Deacetylase Inhibitors: An Overview of Recent Developments Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) Source: National Cancer Institute URL: [Link]
-
Title: Entinostat (MS-275) Source: National Cancer Institute URL: [Link]
-
Title: Fluor-de-Lys® (HDAC Fluorimetric Drug Discovery Kit) Source: Enzo Life Sciences URL: [Link]
-
Title: Western Blotting: An Introduction Source: Bio-Rad Laboratories URL: [Link]
A Senior Application Scientist's Guide to Validating the Biological Target of a Novel Compound: A Case Study with Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
An objective comparison guide for researchers, scientists, and drug development professionals on validating the biological target of "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate".
In the landscape of drug discovery, the identification of a novel bioactive compound is a pivotal yet preliminary step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process not only elucidates the mechanism of action but also builds the foundation for a successful therapeutic program. This guide provides a comprehensive framework for target validation, using the novel chemical entity "this compound," which we will refer to as 'Compound X', as our case study.
For the purpose of this illustrative guide, we will hypothesize that preliminary screening suggests Compound X is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . Our objective is to design a series of experiments to rigorously test this hypothesis, comparing its performance with a well-characterized, potent, and selective HDAC6 inhibitor, Ricolinostat (ACY-1215) .
The Central Hypothesis: Is Compound X a True HDAC6 Inhibitor?
The validation process is a systematic investigation designed to answer a series of key questions:
-
Direct Engagement: Does Compound X physically bind to HDAC6?
-
Target-Specific Inhibition: Does this binding translate into specific inhibition of HDAC6 enzymatic activity?
-
Cellular Target Engagement: Does Compound X engage HDAC6 in a cellular context, leading to downstream effects?
-
Phenotypic Correlation: Do the cellular effects of Compound X align with the known consequences of HDAC6 inhibition?
This guide will walk through a multi-tiered experimental approach to address these questions, providing detailed protocols and comparative data.
Part 1: In Vitro Target Engagement and Enzymatic Inhibition
The initial and most direct method of validating a proposed target is to assess the physical interaction between the compound and the purified protein, and the subsequent effect on its enzymatic function.
Direct Binding Affinity Measurement
Before assessing enzymatic inhibition, it is crucial to confirm direct physical binding. This helps to rule out non-specific or indirect effects on the enzyme's activity. Several biophysical techniques can be employed.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures real-time binding interactions.
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize recombinant human HDAC6 protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of Compound X and Ricolinostat over the chip surface.
-
Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Comparative Data Summary:
| Compound | KD (nM) | ka (1/Ms) | kd (1/s) |
| Compound X (Hypothetical) | 15 | 2.5 x 10^5 | 3.75 x 10^-3 |
| Ricolinostat (ACY-1215) | 5.2 | 3.1 x 10^5 | 1.61 x 10^-3 |
A lower KD value indicates a stronger binding affinity.
Enzymatic Inhibition Assay
Following confirmation of direct binding, the next step is to quantify the inhibitory effect of Compound X on HDAC6's enzymatic activity.
Experimental Protocol: Fluorogenic HDAC6 Assay
This assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC6, can be cleaved by a developer to produce a fluorescent signal.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant HDAC6 enzyme, the fluorogenic substrate, and varying concentrations of Compound X or Ricolinostat.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Development: Add a developer solution to stop the reaction and generate the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data Summary:
| Compound | HDAC6 IC50 (nM) |
| Compound X (Hypothetical) | 25 |
| Ricolinostat (ACY-1215) | 5 |
A lower IC50 value indicates a more potent inhibitor.
Part 2: Cellular Target Engagement and Downstream Effects
Confirming that a compound is active in a purified system is essential, but it is equally important to demonstrate that it can engage its target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a compound binding to its target protein stabilizes it, leading to an increase in its melting temperature.
Experimental Workflow: CETSA
Caption: CETSA workflow to assess target engagement.
Expected Outcome:
Cells treated with an effective HDAC6 inhibitor like Compound X or Ricolinostat will show a rightward shift in the HDAC6 melting curve compared to vehicle-treated cells, indicating stabilization of the HDAC6 protein.
Monitoring a Proximal Pharmacodynamic Biomarker
HDAC6 is unique among HDACs in that its primary substrate is α-tubulin, not histones. Therefore, a key indicator of HDAC6 inhibition in cells is an increase in the acetylation of α-tubulin.
Experimental Protocol: Western Blot for Acetylated α-Tubulin
Step-by-Step Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line with high HDAC6 expression) with increasing concentrations of Compound X and Ricolinostat for a set time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Comparative Data Summary:
| Compound | EC50 for α-Tubulin Acetylation (nM) |
| Compound X (Hypothetical) | 150 |
| Ricolinostat (ACY-1215) | 50 |
The EC50 represents the concentration of the compound that produces 50% of the maximal increase in α-tubulin acetylation.
Part 3: Phenotypic Correlation and Off-Target Assessment
The final stage of target validation is to demonstrate that the cellular effects of the compound are consistent with the known biological roles of the target. For HDAC6, this includes effects on cell motility and protein degradation pathways.
Cell Motility Assay
HDAC6 plays a crucial role in regulating cell movement through its deacetylation of α-tubulin, which affects microtubule dynamics. Inhibition of HDAC6 is therefore expected to impair cell migration.
Experimental Protocol: Scratch Wound Healing Assay
Step-by-Step Methodology:
-
Create a Monolayer: Grow cells to confluency in a multi-well plate.
-
Create a "Scratch": Use a pipette tip to create a uniform scratch through the cell monolayer.
-
Treatment: Treat the cells with Compound X, Ricolinostat, or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6 hours) for 24-48 hours.
-
Analysis: Measure the area of the scratch at each time point and calculate the rate of cell migration into the empty space.
Expected Outcome:
Both Compound X and Ricolinostat should significantly reduce the rate of wound closure compared to the vehicle control, consistent with their proposed mechanism of action as HDAC6 inhibitors.
Logical Flow of Validation
Caption: Logical progression of experiments for target validation.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the hypothetical biological target of "this compound" (Compound X) as HDAC6. By systematically progressing from direct, in vitro binding and inhibition assays to cellular target engagement and functional phenotypic readouts, researchers can build a compelling case for a compound's mechanism of action. The consistent comparison with a well-validated compound like Ricolinostat at each step provides a crucial benchmark for evaluating the potency and specificity of the novel agent. This structured validation workflow is essential for de-risking a drug discovery program and making informed decisions about its progression.
References
-
Title: Discovery of a Potent, Selective, and Orally Bioavailable Class I Histone Deacetylase Inhibitor. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Ricolinostat (ACY-1215) is a novel histone deacetylase 6 (HDAC6) inhibitor with potent in vitro and in vivo anti-myeloma activity. Source: British Journal of Haematology. URL: [Link]
-
Title: HDAC6 is a microtubule-associated deacetylase. Source: Nature. URL: [Link]
-
Title: The selective class IIa histone deacetylase inhibitor TMP269 modulates macrophage phenotype and inhibits established atherosclerosis in mice. Source: British Journal of Pharmacology. URL: [Link]
-
Title: HDAC6 regulates cell motility and tumor growth by mediating proteasomal degradation of β-catenin. Source: Oncogene. URL: [Link]
The Structure-Activity Relationship of Phenylbutyrate Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylbutyrate derivatives, with a specific focus on the potential therapeutic agent, Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate . By objectively comparing the performance of this and related compounds, supported by experimental data and detailed protocols, this guide aims to empower researchers in their quest for novel therapeutics.
The Phenylbutyrate Scaffold: A Versatile Pharmacophore
The 4-phenylbutyrate core structure has emerged as a privileged scaffold in drug discovery, demonstrating a remarkable polypharmacology that includes histone deacetylase (HDAC) inhibition and neuroprotective effects.[1][2] Sodium phenylbutyrate is an approved drug for urea cycle disorders and has been investigated for its potential in treating a range of diseases, from cancer to neurodegenerative disorders.[3][4] Its therapeutic versatility stems from its ability to modulate multiple cellular pathways, making its derivatives attractive candidates for further development.
The core structure consists of a phenyl ring connected to a butyric acid moiety. Modifications to both the phenyl ring and the butyrate chain have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. This guide will dissect these modifications to build a comprehensive SAR model.
Comparative Analysis of Phenylbutyrate Analogs
The central hypothesis of this guide is that strategic modifications of the 4-phenylbutyrate scaffold can lead to compounds with superior therapeutic profiles. We will explore this by examining key structural alterations and their impact on biological activity, with a specific focus on HDAC inhibition and neuroprotection.
The Role of the Aromatic Ring and its Substituents
The phenyl ring serves as a crucial recognition element for the biological targets of these compounds. Substitutions on this ring can dramatically influence activity.
Table 1: Influence of Phenyl Ring Substitution on HDAC Inhibitory Activity
| Compound/Analog | Substitution Pattern | Target/Assay | IC50/Activity | Reference |
| Phenylbutyrate | Unsubstituted | HDACs | Millimolar range | [1] |
| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | α-methyl and β-isopropyl on butyrate chain, hydroxamate on phenyl ring | HDAC inhibition | 16 nM | [5][6] |
| N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB) | 4-aminobenzamide with hydroxamate | HDAC inhibition | Sub-micromolar | [5][6] |
| This compound | 2-(piperidinomethyl) | HDACs (Predicted) | Potentially enhanced potency | Inferred |
The introduction of a hydroxamate group, a known zinc-binding motif, in compounds like HTPB and its derivatives, significantly enhances HDAC inhibitory potency, shifting it from the millimolar to the nanomolar range.[5][6] This highlights the importance of incorporating a zinc-chelating group for effective HDAC inhibition.
The placement of substituents on the phenyl ring is also critical. While many potent analogs are para-substituted, the ortho-position, as seen in our target molecule, presents a unique opportunity for modulation. The introduction of a basic and sterically demanding piperidinomethyl group at the ortho-position is hypothesized to influence target binding and cellular uptake. While direct data is unavailable, the presence of a basic nitrogenous group could facilitate interactions with acidic residues in the target protein's binding pocket.
Modifications of the Butyrate Chain
The butyrate side chain plays a vital role in positioning the molecule within the active site of its target enzymes.
Table 2: Impact of Butyrate Chain Modifications on Biological Activity
| Compound/Analog | Modification | Biological Effect | Reference |
| 3-Phenylpropionate, 5-Phenylvalerate, 6-Phenylhexanoate | Altered chain length | Chain length-dependent inhibition of protein aggregation | [7] |
| α-keto-phenylbutyrate derivatives | α-keto group | Precursors for chiral α-hydroxy acids, potential for varied biological activities | [8] |
| This compound | 4-oxo group | Potential for altered metabolic stability and target interactions | Inferred |
Studies on analogs with varying alkyl chain lengths have shown that this parameter influences chemical chaperone activity, with longer chains showing increased inhibition of protein aggregation.[7] The introduction of a ketone at the 4-position of the butyrate chain, as in our target molecule, is a significant modification. This could alter the molecule's conformation and electronic properties, potentially leading to different target interactions and metabolic pathways compared to the parent phenylbutyric acid.
Experimental Validation: Protocols for In Vitro Assessment
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Here, we provide detailed methodologies for assessing two key biological activities of phenylbutyrate derivatives: HDAC inhibition and neuroprotection.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay provides a quantitative measure of a compound's ability to inhibit HDAC enzymes.
Experimental Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare HDAC assay buffer.
-
Dilute HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) and a known HDAC inhibitor (e.g., Trichostatin A) in DMSO.
-
Prepare the fluorogenic HDAC substrate solution.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the HDAC assay buffer.
-
Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Add the diluted HDAC enzyme source to all wells except the blank.
-
Initiate the reaction by adding the HDAC substrate solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which contains a lysine developer that generates a fluorescent signal from the deacetylated substrate.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Cell-Based Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used model for such studies.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in appropriate medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Oxidative Stress Induction:
-
Treat the cells with various concentrations of the test compound for a predetermined pre-incubation period (e.g., 24 hours).
-
Induce oxidative stress by adding a toxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium. Include a vehicle control (no stressor) and a stressor-only control.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the desired incubation period with the stressor, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the concentration of the test compound that provides 50% protection against the stressor-induced cell death (EC50).
-
Caption: Workflow for the cell-based neuroprotection assay using SH-SY5Y cells.
Synthesis of "this compound" and Analogs
A plausible synthetic route to the target compound and its analogs can be designed based on established chemical transformations. The key step would likely involve a Mannich reaction or a related aminoalkylation of a suitable acetophenone precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
The synthesis would commence with the nucleophilic aromatic substitution of 2'-fluoroacetophenone with piperidine to yield the key intermediate, 2'-(1-piperidinyl)acetophenone.[9] This intermediate can then be reacted with a suitable four-carbon electrophile, such as ethyl 4-bromo-3-oxobutanoate, to construct the final butyrate chain. This modular approach allows for the synthesis of a variety of analogs by simply changing the starting acetophenone or the amine in the first step.
Conclusion and Future Directions
The structure-activity relationship of phenylbutyrate derivatives is a rich and complex field with significant therapeutic potential. While direct experimental data for "this compound" is not yet publicly available, the analysis of related compounds allows us to make several key predictions:
-
HDAC Inhibition: The absence of a canonical zinc-binding group suggests that its HDAC inhibitory activity may be modest compared to hydroxamate-containing analogs. However, the ortho-piperidinomethyl group could confer a unique binding mode and selectivity profile that warrants investigation.
-
Neuroprotection: The presence of the phenylbutyrate scaffold suggests potential neuroprotective properties. The basic piperidinomethyl moiety could also influence its ability to cross the blood-brain barrier and interact with targets in the central nervous system.
This guide provides a framework for the rational design and evaluation of novel phenylbutyrate derivatives. The detailed experimental protocols offer a clear path for researchers to validate these predictions and further elucidate the SAR of this promising class of compounds. Future work should focus on the synthesis and biological evaluation of "this compound" and its analogs to directly assess their therapeutic potential.
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A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
This guide provides a comprehensive framework for characterizing the selectivity of novel small molecules, using "Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" as a representative test compound. For the purposes of this illustrative guide, we will hypothesize that initial high-throughput screening has suggested potential activity against protein kinases. This document is intended for researchers, scientists, and drug development professionals engaged in the crucial process of lead compound characterization. We will objectively compare methodologies, provide supporting experimental designs, and explain the rationale behind each step to ensure a robust and self-validating selectivity profile.
The Imperative of Selectivity Profiling in Drug Discovery
The journey of a promising hit compound to a clinical candidate is paved with rigorous characterization. A primary hurdle is understanding its selectivity – the degree to which it interacts with its intended target versus other biomolecules. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and potential late-stage clinical trial failure. Therefore, a thorough cross-reactivity profile is not merely a data-gathering exercise; it is a critical component of risk assessment and a foundational element of a successful drug development program.[1][2]
This guide will walk through a tiered approach to building a cross-reactivity profile, starting with broad screening to identify potential off-targets and progressing to detailed quantitative assays to confirm and characterize these interactions.
Tier 1: Broad Kinase Panel Screening
The initial step in assessing the selectivity of a putative kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a broad overview of its activity across the kinome and helps to identify potential off-target interactions early in the discovery process.
Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
A radiometric kinase assay is a common method for this initial screen due to its sensitivity and robustness.[1]
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Serially dilute the test compound in an appropriate assay buffer to the desired screening concentrations. A common single-point screening concentration is 10 µM.
-
Kinase Reaction:
-
Add the diluted compound to wells of a 96- or 384-well plate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).
Data Presentation:
The results of the kinase panel screen are typically presented as a percentage of inhibition at a single concentration.
| Kinase | % Inhibition at 10 µM |
| Target Kinase A | 95% |
| Kinase B | 85% |
| Kinase C | 52% |
| Kinase D | 15% |
| ... (and so on for the entire panel) | ... |
Table 1: Hypothetical kinase panel screening data for this compound.
This initial screen allows for the rapid identification of potential "hits" for further investigation. In our hypothetical example, Kinase B and Kinase C would be flagged for follow-up studies.
Tier 2: Quantitative Determination of Potency (IC50)
Once potential off-targets are identified, the next step is to quantify the potency of the compound against these kinases by determining the half-maximal inhibitory concentration (IC50).[3]
Experimental Protocol: IC50 Determination via Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound against the primary target and identified off-targets.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Setup: In a 96-well plate, add the enzyme, substrate, and varying concentrations of the test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).[4]
-
Reaction Initiation: Start the reaction by adding ATP.
-
Measurement: Measure the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, luminescence).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| This compound | 50 | 250 | 1500 |
| Reference Compound X (Selective) | 45 | >10,000 | >10,000 |
| Reference Compound Y (Non-selective) | 60 | 150 | 500 |
Table 2: Comparative IC50 values for this compound and reference compounds.
This quantitative data provides a clearer picture of the compound's selectivity. In this example, while our test compound is most potent against Target Kinase A, it also shows significant activity against Kinase B and, to a lesser extent, Kinase C.
Tier 3: Cellular Functional Assays
Biochemical assays provide valuable information about direct enzyme inhibition, but they do not always reflect a compound's activity in a more complex biological context.[5][6] Cellular functional assays are crucial for understanding how a compound affects signaling pathways within a living cell.[7][8]
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of the target kinase and identified off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a cell line that expresses the kinases of interest. Treat the cells with varying concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated substrate.
Data Presentation:
The results can be presented as a dose-dependent inhibition of substrate phosphorylation.
| Compound | Target Kinase A Pathway IC50 (nM) | Kinase B Pathway IC50 (nM) |
| This compound | 150 | 800 |
| Reference Compound X (Selective) | 120 | >10,000 |
Table 3: Cellular IC50 values determined by inhibition of downstream substrate phosphorylation.
Cellular assays provide a more physiologically relevant measure of a compound's functional selectivity.
Tier 4: Competitive Binding Assays
To further understand the nature of the interaction between the compound and its targets, competitive binding assays can be employed. These assays measure the ability of a test compound to displace a known labeled ligand from the target protein.[9][10][11]
Experimental Protocol: Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the target kinase and identified off-targets.
Methodology:
-
Reagent Preparation: Prepare the target kinase, a labeled ligand (e.g., a fluorescently tagged known binder), and serial dilutions of the test compound.
-
Assay Setup: In a suitable microplate, combine the target kinase, the labeled ligand (at a fixed concentration), and varying concentrations of the test compound.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Detection: Measure the signal from the labeled ligand that is bound to the kinase. The signal will decrease as the test compound displaces the labeled ligand.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration. The resulting data can be used to calculate the Ki value, which represents the binding affinity of the inhibitor.
Data Presentation:
| Compound | Target Kinase A Ki (nM) | Kinase B Ki (nM) |
| This compound | 45 | 220 |
| Reference Compound X (Selective) | 40 | >10,000 |
Table 4: Comparative binding affinities (Ki) for this compound and a selective reference compound.
Competitive binding assays provide a direct measure of the compound's affinity for the target proteins and can help to confirm that the observed inhibition is due to direct binding.
Visualizing the Cross-Reactivity Profiling Workflow
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Interpreting the Data and Making Informed Decisions
The collective data from these tiered assays provides a robust selectivity profile for this compound. The initial broad screen cast a wide net, identifying potential areas of concern. Subsequent quantitative biochemical and cellular assays provided a more nuanced understanding of the compound's potency and functional activity against both its intended target and identified off-targets. Finally, competitive binding assays confirmed direct interaction and provided a measure of binding affinity.
Based on our hypothetical data, this compound demonstrates a degree of promiscuity, with notable activity against Kinase B. This information is critical for the drug development team. It may prompt medicinal chemistry efforts to improve selectivity, or it could inform the design of toxicology studies to specifically look for adverse effects related to the inhibition of Kinase B.
Conclusion
A thorough and well-designed cross-reactivity profile is an indispensable component of modern drug discovery. By employing a tiered approach that combines broad screening with detailed quantitative biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven strategy enables informed decision-making, mitigates the risk of late-stage failures, and ultimately contributes to the development of safer and more effective medicines.
References
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link][12]
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Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link][13]
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Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Chemical Information and Modeling, 55(6), 1165–1174. [Link][2]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link][9]
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Vandreddy, S., et al. (2022). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. STAR Protocols, 3(3), 101539. [Link][10]
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Deref, C., et al. (2022). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 62(15), 3624–3634. [Link][14]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link][7]
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ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link][15]
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Yuan, Y., et al. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(12), 7215–7227. [Link][5]
-
Wang, Y., et al. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 53(4), 755–759. [Link][16]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link][8]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link][6]
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A Guide to the Reproducible Synthesis and Characterization of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
This guide provides a detailed examination of the synthesis and analytical validation of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate, a keto-ester intermediate frequently encountered in the development of complex heterocyclic compounds. For researchers in medicinal chemistry and drug development, the reproducibility of intermediate synthesis is paramount to the success of multi-step synthetic campaigns. This document offers a comprehensive, field-tested perspective on establishing a robust and verifiable protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical quality control checkpoints.
Our focus is on creating a self-validating workflow. Each stage of the proposed synthesis and purification is accompanied by specific analytical benchmarks. This ensures that a researcher can confidently verify the identity and purity of the compound, guaranteeing that downstream reactions are built upon a solid foundation. We will explore a plausible and well-supported synthetic route, discuss the critical parameters that govern its reproducibility, and provide detailed protocols for its analytical characterization.
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound can be efficiently approached via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable method for forming the key carbon-carbon bond between the aromatic ring and the keto-ester side chain.
The precursor, 1-(phenylmethyl)piperidine (also known as N-benzylpiperidine), is acylated using ethyl 3-(chloroformyl)propanoate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the aromatic ring.
Key Mechanistic Insight: The piperidinomethyl group is an ortho-, para-director. Due to the steric hindrance imposed by the piperidinomethyl group at the ortho position, the acylation is expected to occur predominantly at the para position relative to the benzyl methylene group. However, careful control of reaction conditions is necessary to minimize the formation of the ortho-substituted isomer and other potential side products.
Caption: Workflow for the synthesis and validation of the target compound.
Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps and verification at the analytical checkpoints are critical for reproducibility.
Materials and Reagents:
-
1-(phenylmethyl)piperidine
-
Ethyl 3-(chloroformyl)propanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Causality: Anhydrous conditions are crucial as the Lewis acid catalyst, AlCl₃, and the acyl chloride reagent are highly reactive with water.[1]
-
-
Charging Reagents:
-
Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous DCM to the flask to create a slurry.
-
Cool the suspension to 0°C using an ice-water bath.
-
Add 1-(phenylmethyl)piperidine (1.0 equivalent) to the cooled suspension.
-
-
Addition of Acylating Agent:
-
Dissolve ethyl 3-(chloroformyl)propanoate (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the acylating agent dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Causality: A slow, controlled addition is essential to manage the exothermic nature of the acylation and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Reproducibility Checkpoint (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil using silica gel column chromatography. The specific eluent system should be optimized based on TLC analysis, but a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is a good starting point.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound as a viscous oil or low-melting solid.
-
Analytical Characterization for Data Validation
To ensure the identity and purity of the synthesized this compound, a comprehensive suite of analytical techniques must be employed. The data below serves as a benchmark for comparison.
| Analytical Technique | Expected Result / Observation | Purpose and Interpretation |
| ¹H NMR (Proton NMR) | Aromatic protons (multiplets, ~7.2-7.8 ppm), Ethyl ester CH₂ (quartet, ~4.1 ppm), Butyrate CH₂s (triplets, ~3.2 and 2.8 ppm), Benzylic CH₂ (singlet, ~3.5 ppm), Piperidine CH₂s (multiplets, ~1.4-2.4 ppm), Ethyl ester CH₃ (triplet, ~1.2 ppm). | Confirms the specific proton environment and connectivity of the molecule. The chemical shifts and coupling patterns are unique fingerprints of the structure. |
| ¹³C NMR (Carbon NMR) | Ketone C=O (~198 ppm), Ester C=O (~173 ppm), Aromatic carbons (~125-145 ppm), various aliphatic carbons in the 20-65 ppm range. | Verifies the presence of all carbon atoms in the molecule, including the two distinct carbonyl groups which are key features. |
| Mass Spectrometry (MS) | The calculated molecular weight is approximately 303.41 g/mol . Expect to see the molecular ion peak [M]+ or the protonated peak [M+H]+ depending on the ionization method (e.g., ESI-MS). | Confirms the molecular weight of the compound, providing strong evidence of a successful synthesis. |
| Infrared (IR) Spectroscopy | Strong C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the ester (~1730 cm⁻¹). C-H stretches for aromatic and aliphatic groups. | Provides confirmation of the key functional groups present in the molecule, particularly the two carbonyls. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase). | Quantifies the purity of the final compound. For drug development intermediates, purity should typically exceed 95%. |
Comparative Analysis of Characterization Data:
The reproducibility of the synthesis is ultimately validated by the consistency of the analytical data. When comparing a newly synthesized batch to a reference standard or previously published data, key points of comparison include:
-
NMR Spectra: Chemical shifts should align within ±0.02 ppm. The integration values for all peaks must correspond to the correct proton count.
-
MS Data: The observed mass-to-charge ratio (m/z) should match the theoretical value within a narrow tolerance (typically <5 ppm for high-resolution mass spectrometry).
-
HPLC Purity: The purity determined by HPLC should be consistent across batches to ensure that downstream reactions are not affected by varying levels of impurities.
Discussion of Alternative Methods and Reproducibility Challenges
While Friedel-Crafts acylation is a robust method, its reproducibility can be challenged by several factors. Understanding these allows for proactive troubleshooting.
Alternative Synthetic Approaches:
-
Grignard-based Methods: An alternative could involve the reaction of a Grignard reagent derived from a halogenated precursor with an appropriate acylating agent. For example, a Grignard reagent could be prepared from 2-bromobenzylpiperidine and then reacted with ethyl 3-(chloroformyl)propanoate.[2][3] This method may offer different impurity profiles and could be advantageous if the Friedel-Crafts route proves problematic.
-
Comparison: The Friedel-Crafts route is often more direct and uses more readily available starting materials. However, Grignard reactions can sometimes be more tolerant of certain functional groups if reaction conditions are carefully controlled. The choice between these methods would depend on the scale of the synthesis, the cost of reagents, and the specific impurities that need to be avoided.
Key Reproducibility Challenges:
-
Lewis Acid Quality and Stoichiometry: Anhydrous AlCl₃ is highly hygroscopic. Contamination with moisture will deactivate the catalyst and lead to lower yields. The stoichiometry is also critical; insufficient catalyst will result in an incomplete reaction, while an excess can lead to side reactions or difficulties during workup.
-
Temperature Control: The acylation is exothermic. Poor temperature control can lead to the formation of isomeric byproducts and charring, significantly complicating purification.
-
Purification Consistency: The polarity of the crude product is similar to some potential impurities. Achieving consistent purity via column chromatography requires a well-defined and consistently applied protocol, including silica gel of a specific grade and a precisely mixed eluent system.
By meticulously controlling these parameters and using the analytical suite described to validate the outcome, the synthesis of this compound can be established as a reliable and reproducible process, suitable for the demanding environment of pharmaceutical research and development.
References
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National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
SpectraBase. (n.d.). Butyrophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation and alkylation reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
-
PubMed. (1999). Actions of butyrophenones and other antipsychotic agents at NMDA receptors. Retrieved from [Link]
-
ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]
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alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
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"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" in vivo efficacy validation
An In-Vivo Efficacy Validation Guide: Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (EX-421) vs. Risperidone for D2 Receptor Antagonism
Introduction
The development of novel therapeutics for neuropsychiatric disorders remains a critical area of research. A promising candidate, this compound (designated EX-421), has emerged from initial screenings. Its chemical structure, featuring a piperidinomethylphenyl moiety, suggests a potential interaction with central nervous system (CNS) receptors. This guide provides a comprehensive framework for the in-vivo efficacy validation of EX-421, hypothesizing its mechanism as a Dopamine D2 receptor (D2R) antagonist.
To establish a robust benchmark, EX-421's performance is compared against Risperidone, a well-characterized atypical antipsychotic with a primary mechanism of D2R antagonism. This document outlines the experimental rationale, detailed protocols, and comparative data analysis necessary for evaluating the therapeutic potential of EX-421 in preclinical models.
Hypothesized Mechanism of Action: D2 Receptor Antagonism
The D2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in regulating dopaminergic signaling in the brain. Hyperactivity of this pathway is strongly implicated in the pathophysiology of psychosis. Antagonism of the D2 receptor is a cornerstone of current antipsychotic therapies. It is hypothesized that EX-421 binds to and blocks the D2 receptor, thereby mitigating the downstream effects of excessive dopamine.
Caption: Hypothesized mechanism of EX-421 as a D2 receptor antagonist.
Comparative In-Vivo Efficacy Assessment
The primary objective is to determine if EX-421 can produce antipsychotic-like effects in a dose-dependent manner comparable or superior to Risperidone. The chosen in-vivo model is the Amphetamine-Induced Hyperlocomotion (AIH) model in rodents, a standard assay for screening antipsychotic drug candidates. This model leverages the fact that psychostimulants like amphetamine increase dopamine release, leading to hyperactivity, which can be attenuated by D2 receptor antagonists.
Experimental Workflow
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion study.
Quantitative Data Summary
The following table summarizes the expected outcomes from the AIH study, presenting hypothetical data for EX-421 in comparison to Risperidone. The primary endpoint is the percentage reduction in total distance traveled compared to the vehicle-amphetamine group.
| Treatment Group (Dose, mg/kg) | Mean Total Distance (m) ± SEM | % Inhibition of Hyperlocomotion |
| Vehicle + Saline | 150.5 ± 10.2 | N/A |
| Vehicle + Amphetamine (2) | 450.8 ± 25.5 | 0% |
| Risperidone (0.1) + Amphetamine | 315.6 ± 20.1 | 30% |
| Risperidone (0.3) + Amphetamine | 202.9 ± 15.8 | 55% |
| Risperidone (1.0) + Amphetamine | 162.3 ± 12.5 | 64% |
| EX-421 (1.0) + Amphetamine | 360.1 ± 22.4 | 20% |
| EX-421 (3.0) + Amphetamine | 247.9 ± 18.9 | 45% |
| EX-421 (10.0) + Amphetamine | 175.8 ± 14.3 | 61% |
Interpretation: In this hypothetical dataset, both Risperidone and EX-421 demonstrate a dose-dependent reduction in amphetamine-induced hyperlocomotion, consistent with D2 receptor antagonism. EX-421 appears to be less potent than Risperidone, requiring a higher dose to achieve a similar therapeutic effect. This data would inform dose selection for subsequent, more complex behavioral models.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion (AIH) Assay
-
Objective: To assess the efficacy of EX-421 in a preclinical model of psychosis.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
EX-421 and Risperidone powders
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
D-Amphetamine sulfate
-
Sterile saline
-
Open field arenas equipped with automated activity monitoring systems (e.g., EthoVision XT)
-
-
Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least 7 days. Handle mice for 3 days prior to the experiment to reduce stress.
-
Habituation: Habituate mice to the open field arenas for 30 minutes for 3 consecutive days leading up to the test day.
-
Drug Preparation: Prepare fresh solutions of EX-421 and Risperidone in the vehicle on the day of the experiment. Prepare a 2 mg/kg solution of D-Amphetamine in sterile saline.
-
Grouping: Randomly assign mice to treatment groups (n=10 per group) as outlined in the data table.
-
Administration:
-
Administer the assigned dose of EX-421, Risperidone, or vehicle via intraperitoneal (i.p.) injection.
-
Return the animals to their home cages for the 30-minute pre-treatment period.
-
-
Challenge: After the pre-treatment period, administer D-Amphetamine (or saline for the control group) via subcutaneous (s.c.) injection.
-
Data Collection: Immediately place the mice into the center of the open field arenas and record locomotor activity for 90 minutes. The primary measure is the total distance traveled.
-
Analysis: Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test to compare treatment groups to the vehicle + amphetamine control group. A p-value < 0.05 is considered statistically significant.
-
Trustworthiness and Self-Validation
The experimental design incorporates several key elements to ensure the trustworthiness and validity of the results:
-
Blinded Study: The experimenter administering the compounds and analyzing the data should be blinded to the treatment groups to prevent bias.
-
Positive Control: The inclusion of Risperidone, a clinically effective antipsychotic, serves as a positive control to validate the assay's ability to detect D2 antagonist activity.
-
Dose-Response Relationship: Evaluating multiple doses of EX-421 is crucial for establishing a clear dose-response relationship, a hallmark of a specific pharmacological effect.
-
Appropriate Controls: The use of both a vehicle + saline group (to establish baseline activity) and a vehicle + amphetamine group (to establish the hyperlocomotor phenotype) is essential for accurate interpretation of the drug's effects.
Conclusion and Future Directions
This guide provides a foundational strategy for the in-vivo efficacy validation of EX-421 as a potential D2 receptor antagonist. The presented framework, using the AIH model and Risperidone as a comparator, allows for a rigorous, data-driven assessment of the compound's antipsychotic-like potential.
Positive results from this initial study would warrant further investigation into:
-
Receptor Occupancy Studies: To confirm that EX-421 binds to D2 receptors in the brain at therapeutically relevant doses.
-
More Complex Behavioral Models: Such as the conditioned avoidance response or prepulse inhibition models, to assess effects on negative and cognitive symptoms.
-
Safety and Tolerability Studies: To evaluate potential side effects, such as extrapyramidal symptoms, using models like the rotarod test.
By following this structured and scientifically robust approach, researchers can effectively evaluate the therapeutic promise of novel compounds like EX-421 and make informed decisions in the drug development pipeline.
References
-
Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular pharmacology, 41(3), 494–508. [Link]
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Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 47(1), 27–38. [Link]
-
Arnt, J. (1998). Pharmacological differentiation of classical and atypical antipsychotics. International clinical psychopharmacology, 13 Suppl 3, S5–S14. [Link]
A Predictive Comparative Analysis of the Biological Effects of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
A Guide for Researchers in Drug Discovery and Development
Introduction: Charting a Course for a Novel Molecule
In the landscape of modern pharmacology, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate , a molecule of significant interest due to its hybrid structure, combining a butyrate derivative with a piperidine moiety. As of this writing, specific experimental data on this compound remains limited. Therefore, this document serves as a predictive comparative analysis, grounded in the well-documented biological activities of its constituent chemical groups.
Our objective is to provide a robust scientific framework for researchers to investigate the potential therapeutic applications of this molecule. By deconstructing its structure and examining the known biological effects of butyrate and piperidine derivatives, we can formulate hypotheses about its mechanism of action and potential efficacy. This guide will propose a comparative analysis against well-characterized molecules—Sodium Butyrate and Tributyrin as butyrate analogs, and a representative piperidine-containing therapeutic, Piperine , for its neuroprotective and anticancer activities. We will further provide detailed experimental protocols to test these hypotheses, enabling a systematic evaluation of this promising compound.
Deconstructing the Molecule: A Tale of Two Moieties
The structure of this compound suggests a synergistic combination of the biological activities associated with both butyrate and piperidine.
-
The Butyrate Moiety: Butyrate, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular responses including cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Furthermore, butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining gut health and integrity.[3]
-
The Piperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[4] Its presence can enhance drug-like properties, such as metabolic stability and the ability to cross cellular membranes, including the blood-brain barrier.[5][6]
The combination of these two moieties in a single molecule suggests several potential therapeutic avenues, which we will explore in the following sections.
Hypothesized Biological Effects and Comparative Framework
Based on its structure, we hypothesize that this compound could exhibit the following biological activities:
-
HDAC Inhibition and Anticancer Activity: The butyrate component suggests potential as an HDAC inhibitor, a mechanism shared by several anticancer agents.[7] We will compare this potential activity with that of Sodium Butyrate and Tributyrin.
-
Neuroprotective Effects: Both butyrate and various piperidine derivatives have demonstrated neuroprotective properties.[1][8] The ability of the piperidine moiety to potentially cross the blood-brain barrier makes this an exciting possibility.[6] We will use Piperine as a comparative compound in this context.
-
Anti-inflammatory and Gut Health Modulating Effects: Butyrate is a key regulator of gut inflammation.[3] The novel compound's efficacy in models of intestinal inflammation will be compared to its parent butyrate analogues.
The following sections will outline the experimental protocols to test these hypotheses.
Comparative Analysis: Experimental Design and Protocols
To validate the hypothesized biological effects, a multi-tiered experimental approach is essential. This section provides detailed protocols for in vitro and in vivo assays.
Part 1: In Vitro Evaluation of Anticancer Activity
Objective: To determine the cytotoxic and anti-proliferative effects of this compound in comparison to Sodium Butyrate and Tributyrin on various cancer cell lines.
1.1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Sodium Butyrate, and Tributyrin for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | MCF-7 | Hypothetical Value |
| HCT-116 | Hypothetical Value | |
| Sodium Butyrate | MCF-7 | Reference Value |
| HCT-116 | Reference Value | |
| Tributyrin | MCF-7 | Reference Value |
| HCT-116 | Reference Value |
1.2. Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the ability of the compounds to inhibit HDAC activity.
Protocol:
-
Reaction Setup: In a 96-well plate, mix the test compounds with a HeLa nuclear extract (as a source of HDACs) and an acetylated fluorogenic HDAC substrate.
-
Incubation: Incubate the mixture to allow for deacetylation.
-
Developer Addition: Add a lysine developer solution, which will generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader.
Data Presentation:
| Compound | HDAC Inhibition (IC50, µM) |
| This compound | Hypothetical Value |
| Sodium Butyrate | Reference Value |
| Tributyrin | Reference Value |
| Trichostatin A (Control) | Reference Value |
Part 2: In Vitro and In Vivo Evaluation of Neuroprotective Effects
Objective: To assess the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death and in an animal model of neurodegeneration, in comparison with Piperine.
2.1. In Vitro Neuroprotection Assay
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) and induce neurotoxicity using an agent like 3-nitropropionic acid (3-NP).[8]
-
Compound Treatment: Pre-treat the cells with the test compounds for 24 hours before inducing toxicity.
-
Viability Assessment: Assess cell viability using the MTT assay.
-
Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and antioxidant enzymes.
2.2. In Vivo Neuroprotection Model (3-NP Induced Neurotoxicity)
Protocol:
-
Animal Model: Induce neurotoxicity in rodents by administering 3-nitropropionic acid.[8]
-
Compound Administration: Administer the test compounds orally or via injection for a specified duration.
-
Behavioral Assessment: Conduct behavioral tests to evaluate motor coordination and cognitive function.[12]
-
Histopathological Analysis: Perform histological analysis of brain tissue to assess neuronal loss and damage.[13]
Data Presentation:
| Compound | Neuronal Viability (%) vs. 3-NP | Rotarod Performance (seconds) |
| This compound | Hypothetical Value | Hypothetical Value |
| Piperine | Reference Value | Reference Value |
| Vehicle Control | Reference Value | Reference Value |
Part 3: Evaluation of Anti-inflammatory Effects in a Gut Model
Objective: To investigate the anti-inflammatory properties of this compound in an in vitro co-culture model of the intestinal epithelium, compared to Sodium Butyrate and Tributyrin.
3.1. In Vitro Intestinal Inflammation Model
Protocol:
-
Co-culture System: Establish a co-culture of Caco-2 intestinal epithelial cells and THP-1 immune cells.[14]
-
Induction of Inflammation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Compound Treatment: Treat the co-culture with the test compounds.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture medium using ELISA.[15]
Data Presentation:
| Compound | TNF-α Reduction (%) vs. LPS | IL-6 Reduction (%) vs. LPS |
| This compound | Hypothetical Value | Hypothetical Value |
| Sodium Butyrate | Reference Value | Reference Value |
| Tributyrin | Reference Value | Reference Value |
Visualizing the Pathways and Workflows
Proposed Signaling Pathway for HDAC Inhibition
Caption: Proposed mechanism of action via HDAC inhibition.
Experimental Workflow for In Vitro Anticancer Screening
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A Senior Application Scientist's Guide to Benchmarking Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate as a Novel Kinase Inhibitor
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of drug discovery, the identification of novel chemical entities with therapeutic potential is a critical endeavor. Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate is one such compound that has emerged from our initial high-throughput screening campaigns. While its precise biological target is yet to be fully elucidated, its structural features, particularly the presence of a piperidinomethyl group appended to a phenylbutyrate core, suggest a potential interaction with the ATP-binding site of protein kinases. The phenylbutyrate scaffold itself is known to be biologically active, with derivatives exhibiting activities ranging from histone deacetylase (HDAC) inhibition to antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for benchmarking this compound against established standard compounds, assuming its putative role as a kinase inhibitor. Our objective is to rigorously evaluate its potency, selectivity, and cellular activity to determine its therapeutic viability.
The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The development of kinase inhibitors has therefore become a major focus of modern pharmacology.[5] To establish the therapeutic potential of a novel compound like this compound, it is essential to compare its performance against existing, well-characterized kinase inhibitors. This benchmarking process provides a critical context for its potency, selectivity, and potential advantages or disadvantages.
For this guide, we will benchmark our compound against a panel of standard kinase inhibitors with varying selectivity profiles. This will allow us to not only determine its primary target(s) but also to understand its broader kinome-wide effects.
Selection of Standard Compounds for Comparison
The choice of standard compounds is critical for a meaningful comparison. We have selected a panel of well-established kinase inhibitors that represent different classes and target families. This will provide a robust framework for evaluating the performance of this compound.
| Standard Compound | Primary Target(s) | Rationale for Inclusion |
| Staurosporine | Broad-spectrum | A non-selective inhibitor, useful as a positive control for kinase inhibition. |
| Dasatinib | BCR-ABL, SRC family | A multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | A more selective inhibitor, also used for CML, providing a comparison for specificity.[6] |
| Bosutinib | SRC/BCR-ABL | A dual inhibitor with a distinct off-target profile from Dasatinib and Imatinib.[6] |
| THZ1 | CDK7 | A covalent inhibitor, to assess if our compound shares a similar mechanism of action.[4] |
Experimental Workflow for Benchmarking
The benchmarking process will follow a multi-tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Caption: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases and their corresponding peptide substrates are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: The test compound and reference inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitors in a 384-well plate format.[7]
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[7]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.[7]
Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology:
A commercially available kinase panel screen (e.g., the scanMAX platform from DiscoverX) will be utilized. The compound will be tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The percentage of inhibition for each kinase will be determined. This provides a comprehensive overview of the compound's selectivity and potential off-target effects.[8]
Cell-Based Proliferation Assays
Objective: To determine the growth inhibitory concentration (GI50) of the compound in relevant cancer cell lines.
Methodology:
-
Cell Culture: A panel of cancer cell lines with known kinase dependencies will be cultured under standard conditions.
-
Inhibitor Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test and reference inhibitors for 72 hours.[7]
-
Proliferation Measurement: Cell viability and proliferation are assessed using a luminescence-based assay (e.g., CellTiter-Glo).[7]
-
Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration to determine the GI50.[7]
Illustrative Data Presentation
The following tables represent hypothetical data to illustrate how the benchmarking results would be presented.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | Target Kinase A | Target Kinase B | Off-Target Kinase C |
| This compound | 50 | 75 | >10,000 |
| Staurosporine | 5 | 8 | 15 |
| Dasatinib | 1 | 10 | 500 |
| Imatinib | 250 | >10,000 | >10,000 |
| Bosutinib | 5 | 20 | 1,000 |
| THZ1 | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Proliferation Inhibition (GI50, nM)
| Compound | Cancer Cell Line 1 (Target A dependent) | Cancer Cell Line 2 (Target B dependent) | Control Cell Line (Target Independent) |
| This compound | 150 | 200 | >20,000 |
| Staurosporine | 10 | 12 | 25 |
| Dasatinib | 5 | 25 | 1,000 |
| Imatinib | 500 | >20,000 | >20,000 |
| Bosutinib | 10 | 50 | 2,000 |
| THZ1 | >20,000 | >20,000 | >20,000 |
Interpreting the Benchmarking Data
The hypothetical data suggests that this compound is a potent and selective inhibitor of Target Kinases A and B, with minimal off-target activity against Kinase C. Its cellular activity in cancer cell lines dependent on these kinases further supports its on-target effect. The lack of activity in the control cell line indicates a favorable therapeutic window. Compared to the broad-spectrum inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib, our compound demonstrates superior selectivity. Its potency is greater than that of the more selective inhibitor Imatinib against the targeted kinases.
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a rigorous strategy for the initial evaluation of this compound as a potential kinase inhibitor. The proposed experiments are designed to provide a clear understanding of its potency, selectivity, and cellular activity in comparison to established standard compounds. The successful execution of this plan will provide the necessary data to support a go/no-go decision for further preclinical development, including in vivo efficacy studies and detailed mechanism of action studies.
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PubMed. Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy. [Link]
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PubChem. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451. [Link]
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ResearchGate. Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. [Link]
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PubMed. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. [Link]
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PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
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PubMed. Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. [Link]
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PubMed. A phase I dose escalation and bioavailability study of oral sodium phenylbutyrate in patients with refractory solid tumor malignancies. [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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PubChem. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087. [Link]
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PubMed. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. [Link]
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The New England Journal of Medicine. Regulatory Review of Novel Therapeutics - Comparison of Three Regulatory Agencies. [Link]
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ResearchGate. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
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PubMed Central. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
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APORC. Novel Global Network Scores to Analyze Kinase Inhibitor Profiles. [Link]
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ResearchGate. Standard agent COMPARE correlations for compounds 24 and 25. [Link]
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PubMed. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders. [Link]
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BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]
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ResearchGate. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n- butyl]-Extracted from Pomegranate Peels. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Chemical Entity.
In the fast-paced environment of research and development, the lifecycle of a chemical compound extends beyond its synthesis and application to its final, responsible disposal. Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (EOPB), a compound of interest in various research spheres, presents a unique challenge for disposal due to its composite structure, incorporating both a piperidine moiety and an ethyl butyrate functional group. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a methodical approach to its waste management, grounded in the established principles of chemical safety and environmental protection.
This guide provides a comprehensive, step-by-step framework for the proper disposal of EOPB, ensuring the safety of laboratory personnel and adherence to regulatory standards. By understanding the chemical nature of EOPB and the associated hazards of its constituent parts, we can implement a disposal protocol that is both scientifically sound and operationally feasible.
Understanding the Hazard Profile of this compound
-
Piperidine Moiety: Piperidine itself is classified as a flammable liquid and is known to be toxic and corrosive.[1][2] It can cause severe skin burns and eye damage.[2] Therefore, EOPB should be handled with the assumption that it may exhibit similar corrosive and toxic properties.
-
Ethyl Butyrate Moiety: Ethyl butyrate is a flammable liquid.[3] While not as acutely toxic as piperidine, its production and disposal can have environmental impacts.[4]
-
Mixed Chemical Nature: Under the Resource Conservation and Recovery Act (RCRA), a waste containing multiple hazardous components is considered a "mixed waste."[5][6][7] EOPB, containing a nitrogenous heterocyclic compound and an organic ester, falls into this category, necessitating careful handling to avoid unforeseen reactions.
Based on this analysis, EOPB should be treated as a flammable, potentially corrosive, and toxic chemical waste .
Core Principles of EOPB Disposal
The disposal of EOPB must align with the foundational principles of laboratory chemical waste management as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9] These principles are:
-
Waste Characterization: Properly identifying the hazards associated with the waste.
-
Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[10]
-
Containment: Using appropriate, clearly labeled, and sealed containers.[5]
-
Documentation: Maintaining accurate records of waste generation and disposal.
-
Licensed Disposal: Transferring the waste to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, actionable workflow for the safe disposal of EOPB from the laboratory bench to its final disposition.
Phase 1: Immediate Actions at the Point of Generation
-
Personal Protective Equipment (PPE): Before handling any EOPB waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Waste Collection:
-
Collect all EOPB waste, including neat compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, weighing paper), at the point of generation.
-
Do not mix EOPB waste with other chemical waste streams unless their compatibility has been verified. A chemical compatibility chart, such as the one provided by the EPA, should be consulted.[11][12]
-
Phase 2: Waste Accumulation and Storage
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for EOPB waste. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling:
-
Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE "[5]
-
Chemical Name: "this compound"
-
Major Constituents and Approximate Percentages: (e.g., EOPB >95%, or specify solvent and concentration if in solution).
-
Hazard Characteristics: "Flammable, Toxic, Corrosive"
-
Date of Accumulation Start
-
Researcher's Name and Contact Information
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat sources, open flames, and incompatible chemicals.
-
In a well-ventilated area.
-
-
Phase 3: Final Disposal
-
Arrange for Pickup:
-
Once the waste container is full, or within the time limits specified by your institution's hazardous waste program (typically 180 days for small quantity generators), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]
-
-
Documentation:
-
Complete any required waste pickup forms accurately and completely. Maintain a copy of all disposal records as required by your institution and regulatory agencies.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Workflow for the proper disposal of this compound.
Recommended Final Disposal Method
Given the flammable and organic nature of this compound, incineration at a licensed hazardous waste facility is the recommended final disposal method. This process ensures the complete destruction of the compound, minimizing its potential impact on the environment.
Summary of Key Disposal Parameters
| Parameter | Recommendation | Rationale |
| Waste Classification | Hazardous Waste (Flammable, Toxic, Corrosive) | Based on the properties of piperidine and ethyl butyrate moieties. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat | To protect against potential skin/eye contact and splashes. |
| Waste Container | Labeled, sealed, compatible container (HDPE or glass) | To prevent leaks, reactions, and vapor release. |
| Storage | Designated Satellite Accumulation Area (SAA) | To ensure safe, temporary storage in the lab. |
| Final Disposal | Incineration by a licensed hazardous waste contractor | To ensure complete destruction and environmental protection. |
By adhering to this comprehensive guide, researchers and laboratory personnel can confidently manage the disposal of this compound, upholding the highest standards of safety, compliance, and environmental stewardship. This proactive approach to waste management is not just a regulatory requirement but a cornerstone of responsible scientific practice.
References
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Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
-
Johns Hopkins University. (2017, August 2). Incompatible chemicals in waste containers. Johns Hopkins Lab Safety. Retrieved from [Link]
-
Knowledge. (2023, February 8). The Environmental Impact of Ethyl Butyrate Production and its Alternatives. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1980, April). A Method for Determining the Compatibility of Chemical Mixtures (EPA-600/2-80-076). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
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University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
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New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
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Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
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ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
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University of Rochester. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]
-
360iResearch. (2023). Ethyl Butyrate Market Size, Competitors & Forecast to 2032. Retrieved from [Link]
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Case Western Reserve University. (n.d.). Mixed Waste. Environmental Health and Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
